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  • Product: 2,2-Di(2-tetrahydrofuryl)propane
  • CAS: 89686-69-1

Core Science & Biosynthesis

Foundational

Synthesis and Applications of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP): A Comprehensive Technical Guide

Executive Overview 2,2-Di(2-tetrahydrofuryl)propane, commonly referred to as DTHFP or ditetrahydrofurylpropane, is a specialized cyclic ether and synthetic organic compound (C₁₁H₂₀O₂)[1]. In the realm of polymer chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2,2-Di(2-tetrahydrofuryl)propane, commonly referred to as DTHFP or ditetrahydrofurylpropane, is a specialized cyclic ether and synthetic organic compound (C₁₁H₂₀O₂)[1]. In the realm of polymer chemistry and drug development, DTHFP is highly valued as a polar modifier and Lewis base. Its primary industrial application lies in the anionic polymerization of conjugated dienes (such as 1,3-butadiene and styrene), where it dictates the microstructure of the resulting polymer to produce high-vinyl styrene-butadiene rubber (SBR)[1][2].

This guide provides an in-depth mechanistic breakdown of the synthesis of DTHFP, focusing on the critical requirement of stereoselectivity, and outlines self-validating experimental protocols for its production.

Stereochemistry & Industrial Significance

The molecular structure of DTHFP features two chiral centers located at the tetrahydrofuran rings adjacent to the isopropylidene bridge[3]. This configuration gives rise to distinct stereoisomers:

  • The Racemic Pair: Absolute configurations of R,R and S,S.

  • The Meso Form: Absolute configurations of R,S or S,R, which is highly symmetrical[3].

The Causality of Isomer Selection: In catalytic applications, the symmetrical meso form of DTHFP is significantly more effective at chelating lithium ions than the racemic pair[3]. This enhanced coordination efficiency allows polymer chemists to use lower dosages of the modifier to achieve desired high-vinyl contents, even at elevated polymerization temperatures (85–120 °C)[1]. Consequently, modern synthetic workflows are specifically engineered to bypass standard statistical yields and selectively enrich the meso isomer[4].

Table 1: Physicochemical Properties of DTHFP
PropertyValue
Systematic Name 2,2′-(Propane-2,2-diyl)bis(oxolane)
Molecular Formula C₁₁H₂₀O₂
Molar Mass 184.28 g/mol
Boiling Point 244–257 °C (Standard) / 145–146 °C (at 60 mm Hg)
Density ~1.0 g/cm³
Flash Point 105–121 °C

(Data consolidated from authoritative chemical databases[1][3][5])

Mechanistic Pathway of Synthesis

The industrial and laboratory-scale synthesis of DTHFP is a two-stage process. It begins with the acid-catalyzed condensation of furan and acetone to form a bicyclic diene intermediate, followed by a highly controlled, diastereoselective hydrogenation[1][3].

G A Furan + Acetone B Acid-Catalyzed Condensation A->B H+ Catalyst C 2,2-di(2-furyl)propane B->C -H2O D Diastereoselective Hydrogenation (Pd/C + Li+) C->D +H2 (100-800 psig) E DTHFP (>70% meso-isomer) D->E Chelate-controlled

Fig 1. Two-stage synthesis workflow of DTHFP from furan and acetone.

Experimental Protocol: Self-Validating Synthesis of DTHFP

Phase 1: Condensation to 2,2-Di(2-furyl)propane

Objective: Synthesize the intermediate 2,2-di(2-furyl)propane via electrophilic aromatic substitution.

  • Reactor Preparation: Charge a glass-lined reactor with furan and acetone. Maintain a significant stoichiometric excess of furan (e.g., 4:1 molar ratio to acetone).

  • Catalysis: Introduce an acid catalyst (such as anhydrous HCl or a strongly acidic cation-exchange resin). Maintain the temperature between 20–40 °C to control the exothermic reaction.

  • Causality & Design: Acetone is protonated to form a reactive carbocation, which attacks the electron-rich furan ring at the 2-position. The excess furan is critical; it acts not only as a reactant but as the primary solvent, diluting the active intermediate to suppress unwanted higher-order oligomerization of the furan rings.

  • Self-Validating Step: Following neutralization and vacuum distillation, the intermediate's purity must be verified via Gas Chromatography (GC). A purity of >98% is mandatory. Residual unreacted furan or heavy oligomers will irreversibly poison the palladium catalyst in Phase 2.

Phase 2: Chelate-Controlled Diastereoselective Hydrogenation

Objective: Reduce the furan rings to tetrahydrofuran rings while bypassing the statistical isomer distribution to maximize the meso-isomer yield[4].

  • Catalyst Preparation: Suspend a standard Palladium on Carbon (Pd/C) catalyst in an alcohol solvent. Dope the catalyst with a lithium salt (e.g., lithium borate or lithium chloride)[4].

  • Hydrogenation: Introduce the purified 2,2-di(2-furyl)propane into the reactor. Pressurize with H₂ gas to 100–800 psig and heat to a moderate temperature (50–100 °C) for several hours[3].

  • Causality & Design: Standard hydrogenation over Pd/C yields a statistical mixture (approx. 1:1:2 of R,R : S,S : meso)[4]. To break this symmetry, the lithium ions act as a chelating agent. They coordinate with the oxygen heteroatoms of the furan rings, locking the substrate into a rigid conformation on the catalyst surface. This directs the addition of hydrogen gas stereoselectively, yielding >70% of the meso isomer[4].

  • Self-Validating Step: Post-filtration, the stereoisomeric ratio of the DTHFP product is quantified using ¹H-NMR spectroscopy (500 MHz). The distinct chemical shifts of the protons adjacent to the isopropylidene bridge allow for precise integration of the meso versus racemic peaks[4].

Table 2: Impact of Catalyst Modification on Stereoisomer Distribution
Catalyst SystemRacemic Pair (R,R & S,S)Meso Isomer (R,S / S,R)Industrial Efficiency
Standard Pd/C ~50%~50%Moderate
Li-Modified Pd/C < 30%> 70%High (Preferred)

(Data derived from stereoselective hydrogenation patents[4])

Application: Anionic Polymerization Mechanism

In the production of high-performance tire rubbers, DTHFP functions as a Lewis base modifier[1]. When utilized alongside an organolithium initiator (such as n-butyllithium), DTHFP dictates the propagation kinetics of the polymer chain[2].

The Mechanistic Causality: During the solution polymerization of 1,3-butadiene, the propagating chain end is a carbanion associated with a lithium counterion. DTHFP chelates this Li⁺ ion. This coordination alters the charge density and steric bulk at the active site, hindering 1,4-addition and overwhelmingly favoring 1,2-addition. The resulting high-vinyl SBR exhibits low hysteresis, which directly translates to lower rolling resistance and superior fuel efficiency in automotive tires[1][3].

G2 Init Organolithium Initiator (e.g., n-BuLi) Complex Active Chelated Catalyst Complex Init->Complex Li+ donor Mod DTHFP Modifier (Meso-enriched) Mod->Complex Lewis base coordination Polymer High-Vinyl SBR (Low Hysteresis) Complex->Polymer Propagation Monomer 1,3-Butadiene + Styrene Monomers Monomer->Polymer Anionic Polymerization

Fig 2. Chelation of Li+ by DTHFP during anionic polymerization of butadiene.

References

  • Source: grokipedia.
  • Title: 2,2-Di(2-tetrahydrofuryl)
  • Source: wikipedia.
  • Title: US20170197929A1 - Chelate-controlled diastereoselective hydrogenation with heterogeneous catalyst Source: Google Patents URL
  • Source: epo.

Sources

Exploratory

The Physicochemical Profile and Mechanistic Utility of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) in Advanced Polymer Synthesis

As a Senior Application Scientist specializing in macromolecular engineering, I frequently encounter the challenge of precisely controlling polymer microstructures during living anionic polymerizations. The transition fr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in macromolecular engineering, I frequently encounter the challenge of precisely controlling polymer microstructures during living anionic polymerizations. The transition from simple homopolymers to high-performance elastomers—such as the Solution Styrene-Butadiene Rubber (SSBR) used in low-rolling-resistance tires—requires sophisticated microstructural modifiers.

Among these, 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) (CAS: 89686-69-1) stands out as an elite polar coordinator and randomizer[1],[2]. Unlike monodentate ethers like tetrahydrofuran (THF), DTHFP possesses a unique bis-tetrahydrofuran architecture linked by an isopropylidene bridge[2]. This structural nuance dictates its profound physicochemical behavior and its unmatched efficacy in regioselective carbanion propagation.

Physicochemical and Stereochemical Profile

To utilize DTHFP effectively, one must first understand its baseline physical properties. It exists as a clear, colorless liquid at standard conditions and is highly soluble in non-polar hydrocarbon solvents like cyclohexane, which is critical for solution polymerizations[1],[3].

Quantitative Physicochemical Data

The following table summarizes the verified physicochemical parameters of DTHFP:

PropertyValue
IUPAC Name 2-[2-(oxolan-2-yl)propan-2-yl]oxolane
CAS Number 89686-69-1
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Boiling Point 145–146 °C (at 60 mmHg)[1] / ~244 °C (at 760 mmHg)[2]
Density ~1.0 g/cm³ at 20 °C[3],[2]
Refractive Index (

)
1.4670 – 1.4720,[3]
Flash Point 95 °C – 105 °C,[4],[2]
Autoignition Temperature 190 °C – 195 °C[4],[2]
Appearance Colorless to almost colorless clear liquid[5],[4]
The Stereochemical Imperative

A critical, often overlooked aspect of DTHFP is its stereochemistry. Because the molecule contains two chiral centers, it exists as a mixture of stereoisomers: a meso form (absolute configuration SR or RS) and a racemic pair of D,L enantiomers (SS and RR)[1],[6].

In industrial practice, commercial DTHFP is typically a ~50/50 mixture of these isomers[6]. However, the meso-isomer is significantly more active in promoting 1,2-vinyl insertion during diene polymerization[6]. The specific spatial arrangement of the oxygen heteroatoms in the meso form provides an optimal "bite angle" for chelating the lithium counterion. Utilizing a meso-enriched DTHFP composition (≥52%) allows chemists to achieve target vinyl contents at much lower modifier dosages, even at elevated polymerization temperatures (85–120 °C)[6].

Mechanistic Causality: The Bidentate Chelation Effect

In living anionic polymerization initiated by alkyllithiums (e.g., sec-butyllithium), the propagating chain end is a polymeric carbanion tightly associated with a lithium cation (


). In a pure hydrocarbon solvent, this tight ion pair strongly favors 1,4-addition of dienes, resulting in low vinyl content[7].

When DTHFP is introduced, it acts as a bidentate Lewis base . The two oxygen atoms of DTHFP simultaneously coordinate to the


 cation.
  • The Causality: This strong bidentate chelation is entropically favored over the coordination of two separate monodentate THF molecules[7]. The chelation pulls the

    
     away from the carbanion, increasing the inter-ionic distance (charge separation). This exposes the less sterically hindered 
    
    
    
    -carbon of the delocalized allylic carbanion, kinetically favoring the regioselective 1,2-vinyl insertion of butadiene[6],[2].
  • Thermal Stability: Because the bidentate complex is highly stable, DTHFP resists thermal desorption at high temperatures (unlike THF), maintaining strict microstructural control throughout exothermic industrial processes[6].

G A Alkyllithium (sec-BuLi) C Chelated Li+ Complex (Charge Separation) A->C Coordination B DTHFP (Bidentate Ligand) B->C Strong Chelation D Allylic Carbanion (Delocalized) C->D Ion-Pair Separation E 1,2-Vinyl Insertion (Regiocontrol) D->E Kinetically Favored Addition

Figure 1: Mechanistic pathway of DTHFP-mediated chelation and 1,2-vinyl insertion.

Experimental Protocol: Self-Validating Living Anionic Copolymerization

To synthesize a high-vinyl SSBR utilizing DTHFP, the protocol must be executed under rigorous anhydrous and anaerobic conditions. The following workflow is designed as a self-validating system , where visual and chemical feedback loops confirm the integrity of the living polymerization at every step[8],[2].

Step-by-Step Methodology

Step 1: Reagent Purification & Matrix Neutralization

  • Action: Pass cyclohexane (solvent), 1,3-butadiene, and styrene through columns of activated alumina and 3Å molecular sieves.

  • Causality: Anionic active centers are instantly destroyed by protic impurities (water, alcohols) or electrophiles.

  • Self-Validation: Titrate the solvent/monomer blend in the reactor with a dilute sec-butyllithium solution. The endpoint is reached when a faint, persistent yellow tint remains, visually confirming that all protic scavengers have been neutralized.

Step 2: DTHFP Charging

  • Action: Inject the calculated micro-dose of DTHFP (typically measured in molar equivalents relative to the active lithium, e.g.,

    
     to 
    
    
    
    ) into the neutralized matrix[8].
  • Causality: DTHFP must be homogeneously dispersed prior to initiation. If added post-initiation, the initial polymer block will consist of low-vinyl polybutadiene, ruining the homogeneity of the elastomer.

Step 3: Initiation

  • Action: Inject the primary sec-butyllithium initiator at 40 °C.

  • Causality:sec-BuLi provides rapid, quantitative initiation compared to n-BuLi, ensuring all polymer chains start growing simultaneously for a narrow molecular weight distribution (low dispersity).

  • Self-Validation: The reactor contents will immediately transition to a vibrant, deep orange/red hue. This color is the spectroscopic signature of the living polystyryl lithium carbanion. As long as this color persists, the system is verified as "living."

Step 4: Isothermal Propagation

  • Action: Allow the polymerization to proceed isothermally between 50 °C and 80 °C until 100% monomer conversion is achieved[8].

  • Causality: The DTHFP randomizes the reactivity ratios of styrene and butadiene, preventing the formation of tapered block copolymers and ensuring a statistically random distribution of styrene units alongside high 1,2-vinyl butadiene units[8].

Step 5: Termination

  • Action: Inject a stoichiometric excess of degassed isopropanol.

  • Causality: The hydroxyl proton of the alcohol irreversibly quenches the carbanion.

  • Self-Validation: The immediate disappearance of the orange/red color (returning to a clear/cloudy white solution) visually validates the complete termination of the living chains.

G step1 1. Reagent Purification (Removal of protic impurities) step2 2. Inert Atmosphere Setup (Argon/N2 purging) step1->step2 step3 3. Monomer & Solvent Charging (Cyclohexane, Butadiene, Styrene) step2->step3 step4 4. DTHFP Addition (Microstructure modifier) step3->step4 step5 5. Initiation (sec-BuLi) (Visual validation: Orange/Red) step4->step5 step6 6. Isothermal Propagation (50°C - 80°C) step5->step6 step7 7. Termination (Isopropanol quenching) step6->step7

Figure 2: Step-by-step experimental workflow for living anionic copolymerization.

Structure-Property Translation in Elastomers

The ultimate reason we utilize DTHFP is to dictate macroscopic physical properties through microscopic structural control. By adjusting the DTHFP/Li ratio, we can tune the 1,2-vinyl content of the polybutadiene segments anywhere from 10% to 65%[2].

Increasing the bulky vinyl side-groups restricts the rotational freedom of the polymer backbone, thereby elevating the glass transition temperature (


) of the elastomer. In the context of tire engineering, a precisely tuned 

translates directly to high wet-grip traction and low rolling resistance (hysteresis), maximizing fuel efficiency without sacrificing safety[2]. Furthermore, the randomized styrene distribution facilitated by DTHFP prevents localized stiffening, ensuring uniform energy dissipation across the tire tread[8].

Safety, Handling, and Environmental Considerations

While highly effective, DTHFP requires strict handling protocols. It has a flash point of 95–105 °C and is classified as a combustible liquid,[4],[2]. It poses acute toxicity risks if swallowed (Category 4) and can cause serious eye irritation and skin sensitization,[2].

Required PPE: Operations must be conducted in a spark-free fume hood using nitrile chemical-resistant gloves, safety goggles, and a particle respirator (e.g., type OV/AG/P99) if aerosolization is a risk[9]. Waste must be incinerated in a chemical incinerator equipped with an afterburner, as DTHFP must not be allowed to enter environmental drains[9].

References

  • PureSynth. "22-Di(2-Tetrahydrofuryl)Propane 96.0%(GC)". [Link]

  • Alfa Industry. "China CAS 89686-69-1 | 2,2-DI(2-TETRAHYDROFURYL)PROPANE".[Link]

  • ACS Publications. "Tetrahydrofuran: More than a 'Randomizer' in the Living Anionic Copolymerization of Styrene and Isoprene". [Link]

  • Google Patents. "US9868795B2 - Vinyl modifier composition and processes for utilizing such composition".
  • Grokipedia. "Ditetrahydrofurylpropane". [Link]

  • Capot Chemical. "MSDS of 2,2-DI(2-Tetrahydrofuryl)propane". [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP)

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) . It is designed for researchers utilizing DTHFP as a polar modifier in anionic polymer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) . It is designed for researchers utilizing DTHFP as a polar modifier in anionic polymerization (e.g., synthesis of high-vinyl polybutadiene) or as a bidentate ligand in organolithium chemistry.

Core Identity & Structural Relevance

2,2-Di(2-tetrahydrofuryl)propane (CAS: 89686-69-1), often abbreviated as DTHFP or DTHF-Propane , is a ditertiary ether ligand.[1] Its structural significance lies in the propane-2,2-diyl bridge connecting two tetrahydrofuran (THF) rings.[1] This geometry forces the oxygen atoms into a specific spatial arrangement, making it a powerful chelating agent for lithium ions (


), significantly altering the kinetics and stereochemistry of anionic polymerizations.[1]
Chemical Identity Table
ParameterData
IUPAC Name 2,2-Bis(2-tetrahydrofuryl)propane
CAS Number 89686-69-1
Molecular Formula

Molecular Weight 184.28 g/mol
Physical State Colorless liquid
Boiling Point 145–146 °C (at 60 mmHg)
Precursor 2,2-Di(2-furyl)propane (via hydrogenation)

Stereochemical Complexity: The Critical Variable

Unlike simple solvents like THF, DTHFP possesses two chiral centers (at the 2-position of each furan ring). Synthesis via the hydrogenation of 2,2-di(2-furyl)propane generates a mixture of stereoisomers. Characterizing and controlling this ratio is the primary objective of spectroscopic analysis, as the meso and racemic forms exhibit different catalytic activities.[1]

  • Meso Isomer (

    
    ):  Possesses a plane of symmetry (
    
    
    
    ).[1] Often the more active modifier for increasing vinyl content in rubber synthesis.[1]
  • Racemic Pair (

    
     / 
    
    
    
    ):
    Possesses a
    
    
    axis of symmetry.[1]
Synthesis & Stereochemistry Workflow

The following diagram illustrates the origin of the stereochemical mixture and the logic for separation/analysis.

DTHFP_Synthesis cluster_Isomers Stereoisomers Precursor 2,2-Di(2-furyl)propane (Aromatic Furan Rings) Reaction Catalytic Hydrogenation (Pd/C or Rh/C, H2) Precursor->Reaction Reduction Product Crude DTHFP (Mixture of Isomers) Reaction->Product Meso Meso Form (R,S) (Plane of Symmetry) Product->Meso ~50% (Statistical) Racemic Racemic Pair (R,R + S,S) (C2 Axis) Product->Racemic ~50% (Statistical) Analysis NMR / GC Analysis (Determine Ratio) Meso->Analysis Racemic->Analysis

Caption: Synthesis pathway of DTHFP showing the generation of meso and racemic diastereomers requiring spectroscopic discrimination.

Spectroscopic Data & Analysis

The following data sets provide the diagnostic signals required to confirm identity and purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing the meso and racemic forms.[1] The chemical environment of the gem-dimethyl bridge and the methine protons (


-H) on the THF rings are the key indicators.[1]

H NMR (400 MHz,

)
Region (

ppm)
MultiplicityIntegralAssignmentDiagnostic Note
3.70 – 3.95 Multiplet2HTHF

-CH
(C2)
The methine proton adjacent to Oxygen.[1] The chemical shift center often differs slightly between meso and racemic forms.[1]
3.60 – 3.80 Multiplet4HTHF

-CH

(C5)
The methylene protons adjacent to Oxygen (distal to bridge).[1]
1.75 – 1.95 Multiplet8HTHF

-CH

Ring backbone protons.[1] Complex overlapping multiplets.
0.80 – 1.00 Singlet(s)6HBridge

CRITICAL: In the meso isomer, the methyl groups may appear as distinct singlets (diastereotopic) or a shifted singlet compared to the racemic isomer.[1]

Expert Insight (Isomer Quantification): In high-resolution NMR, the gem-dimethyl signal usually resolves into distinct peaks for the meso and racemic isomers.[1]

  • Protocol: Integrate the methyl region. If two distinct singlet environments are observed (e.g., at

    
     0.85 and 
    
    
    
    0.88), the ratio of integrals represents the diastereomeric ratio (meso/dl).[1]
  • Note: The meso form is diastereomeric; the methyls are enantiotopic (equivalent) only if the plane of symmetry bisects the angle between them.[1] However, the meso compound itself is a diastereomer of the racemic pair.[1] Therefore, the methyl shift of the meso form

    
     the methyl shift of the racemic form.[1]
    

C NMR (100 MHz,

)
Region (

ppm)
AssignmentStructural Context
82.0 – 84.0

-CH
(C2)
Carbon directly bonded to the bridge and oxygen.[1]
67.0 – 68.0

-CH

(C5)
Ether carbon distal to the bridge.[1]
38.0 – 40.0 Quaternary C The central propane bridge carbon.[1]
25.0 – 26.5

-CH

Ring carbon.[1]
20.0 – 22.0 Bridge

Methyl carbons.[1] Splitting observed here for isomer mixtures.
B. Infrared Spectroscopy (FT-IR)

IR is less specific for isomer analysis but essential for confirming functional group integrity (e.g., ensuring no unreacted furan or hydroxyls are present).[1]

Wavenumber (

)
Vibration ModeValidation Criteria
2850 – 2980

Stretch (

)
Strong intensity.[1] Confirm absence of

C-H (>3000

) which would indicate unreduced furan.
1060 – 1100

Stretch
Strong ether band.[1] Characteristic of the THF ring.
1360 – 1380

Bend
Gem-dimethyl "doublet" often seen in isopropyl-type structures.[1]
No Peak

Stretch
Absence of peak at 3200–3500

confirms dry, non-hydrolyzed product.[1]
C. Mass Spectrometry (GC-MS)

GC-MS is the standard for purity assay and can physically separate the isomers on a capillary column.[1]

  • Molecular Ion (

    
    ):  m/z 184[1]
    
  • Base Peak: Often m/z 71 (THF ring fragment) or m/z 113 (Loss of one THF ring).[1]

  • Fragmentation Pathway:

    • Loss of Methyl (

      
      ): m/z 169.[1]
      
    • Cleavage of Propane Bridge: Generates characteristic THF-cation species.[1]

GC Separation Protocol:

  • Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1]

  • Elution Order: The isomers typically elute close together.[1] The meso and racemic forms will appear as two distinct peaks with identical mass spectra.[1]

  • Validation: Integration of these GC peaks is the industry standard for reporting the "Meso:DL Ratio" in Certificates of Analysis.[1]

Experimental Protocol: Isomer Ratio Determination

To ensure consistent catalytic performance in polymerization, the isomer ratio must be verified.[1]

  • Sample Prep: Dissolve 10 mg of DTHFP in 0.6 mL

    
    . Ensure the solvent is dry to prevent water peaks from obscuring the 1.5–2.0 ppm region.[1]
    
  • Acquisition: Acquire a standard

    
    H NMR (minimum 16 scans, d1 > 5s to allow full relaxation of methyl protons).
    
  • Processing: Apply zero-filling to increase digital resolution.

  • Analysis: Expand the 0.7 – 1.1 ppm region.

    • Identify the methyl singlets.[1]

    • If the sample is a statistical mixture, you will see signals corresponding to both diastereomers.[1]

    • Calculate Ratio:

      
      .
      
  • Cross-Check: Verify with GC-FID if available.[1]

References

  • Huffman, G. W. (1986).[1][2][3] 2,2'-Isopropylidine bis(tetrahydrofuran). U.S. Patent 4,577,035.[1][2][3]

    • Foundational text describing the synthesis, hydrogenation of the furan precursor, and separ
  • Graziano, B. J., et al. (2021).

    
    -myrcene and styrene.[4] Polymer Chemistry, 12, 4632-4642.[1][4] 
    
    • Modern characterization and application of DTHFP in anionic polymeriz
  • Halasa, A. F., et al. (2000). Process for the preparation of rubbery polymers. U.S. Patent 6,140,434.

    • Details the use of specific DTHFP isomer ratios for controlling vinyl content in rubber.

Sources

Exploratory

"CAS number 89686-69-1 properties and suppliers"

Technical Monograph: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) A Bidentate Lewis Base for Organolithium Activation and Stereochemical Control Executive Technical Summary CAS 89686-69-1 , chemically known as 2,2-Di(2-tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) A Bidentate Lewis Base for Organolithium Activation and Stereochemical Control

Executive Technical Summary

CAS 89686-69-1 , chemically known as 2,2-Di(2-tetrahydrofuryl)propane (or DTHFP), is a specialized bidentate ether ligand used primarily as a polar modifier in anionic polymerization and organometallic synthesis.

For researchers and drug development professionals, DTHFP represents a critical process tool for organolithium activation . Unlike monodentate ethers (like THF) or amine-based ligands (like TMEDA), DTHFP offers a unique steric and electronic profile that allows for precise control over:

  • Regioselectivity: Promoting 1,2-addition (vinyl formation) over 1,4-addition in conjugated diene polymerization.

  • Reactivity Tuning: Breaking down organolithium aggregates (e.g., n-BuLi hexamers) into highly reactive, solvent-separated ion pairs, facilitating difficult metallation steps in API synthesis.

Physicochemical Characterization

DTHFP is a colorless liquid with high solubility in hydrocarbon solvents, making it compatible with the non-polar media often required for moisture-sensitive organometallic reactions.

PropertyValueNotes
Chemical Name 2,2-Di(2-tetrahydrofuryl)propaneCommon abbr: DTHFP
CAS Number 89686-69-1
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Boiling Point 244 °C (at 760 mmHg)High boiling point reduces volatility loss during reflux.[1][2]
Melting Point -90 °CRemains liquid at cryogenic reaction temps.
Density 0.995 g/cm³
Solubility Soluble in Hexane, Toluene, Benzene, Water (7.3 g/L)Ideal for hydrocarbon-based lithiation.
Stereochemistry Exists as Meso and Racemic (dl) formsMeso form is often more catalytically active.

Mechanism of Action: Organolithium Modulation

The utility of DTHFP lies in its ability to coordinate with Lithium cations (


).[3][4] In non-polar solvents (e.g., hexane), organolithium reagents like n-butyllithium exist as stable, low-reactivity aggregates (hexamers).

The Chelation Effect: DTHFP acts as a Lewis base.[5] Its two oxygen atoms, separated by a propane bridge, form a "bite angle" that effectively chelates the Lithium ion. This chelation disrupts the aggregates, exposing the carbanion and increasing its nucleophilicity.

Diagram 1: Activation of Organolithium Reagents

The following diagram illustrates the transition from a stable aggregate to a reactive species upon DTHFP addition.

DTHFP_Mechanism Agg n-BuLi Aggregate (Hexamer/Tetramer) [Low Reactivity] Complex DTHFP-Li Complex (Solvent-Separated Ion Pair) [High Reactivity] Agg->Complex Chelation & De-aggregation DTHFP + DTHFP (Bidentate Ligand) DTHFP->Complex Reaction Target Reaction (Metallation / Polymerization) Complex->Reaction Kinetic Acceleration

Caption: DTHFP breaks down organolithium aggregates, increasing the carbanionic character and reactivity of the reagent.

Applications in Research & Development

A. Synthetic Chemistry (API Development)

In the synthesis of complex pharmaceutical intermediates, DTHFP is used to tune the reactivity of alkyllithiums.

  • Stereocontrol: In chiral synthesis, the bulky nature of DTHFP (compared to DME or THF) can induce different diastereoselectivity during carbolithiation reactions.

  • Metallation of Weak Acids: The increased basicity of the DTHFP/R-Li complex allows for the deprotonation of substrates that are otherwise inert to n-BuLi alone.

B. Polymer Science (Drug Delivery & Materials)

While industrially famous for tire rubber (SSBR), in a medical context, DTHFP is used to synthesize functionalized polymers for drug delivery.

  • Microstructure Control: In the polymerization of butadiene or isoprene, DTHFP directs the addition mechanism.

    • Without DTHFP: 1,4-addition dominates (Linear chain).

    • With DTHFP: 1,2-addition (Vinyl) dominates.

  • Significance: High-vinyl polymers have different glass transition temperatures (

    
    ) and functionalization handles (pendant double bonds) suitable for grafting drug molecules.
    
Diagram 2: Microstructure Control in Polymerization

Polymer_Control cluster_0 Reaction Pathways Start Conjugated Diene (e.g., Butadiene) Path1 Non-Polar Solvent (No Modifier) Start->Path1 Path2 Non-Polar Solvent + DTHFP (Modifier) Start->Path2 Result1 1,4-Polybutadiene (Linear, Low Tg) Path1->Result1 Result2 1,2-Polybutadiene (High Vinyl, High Tg) [Functionalizable] Path2->Result2 Directs Li+ Coordination

Caption: DTHFP shifts the reaction pathway to favor 1,2-vinyl insertion, creating polymers with pendant double bonds.

Experimental Protocol: Stereoselective Considerations

Critical Insight: DTHFP is commercially available as a mixture of isomers (approx. 50:50 meso:racemic).[6]

  • Meso-DTHFP: Generally exhibits higher coordinating power and catalytic activity.

  • Racemic-DTHFP: Less active.

Protocol Recommendation: For highly sensitive kinetic studies or strict GMP synthesis, researchers should characterize the isomer ratio of their batch using GC or NMR, as batch-to-batch variation can alter reaction rates.

Handling & Safety:

  • Peroxide Formation: Like all ethers, DTHFP can form explosive peroxides upon exposure to air and light. Test for peroxides before distillation or concentration.

  • Storage: Store under nitrogen/argon in amber glass or steel containers.

  • Toxicity: Classified as an irritant (Skin/Eye). Use standard PPE (gloves, goggles, fume hood).

Sourcing and Supply Chain

Due to its niche application, DTHFP is not carried by all general lab suppliers. It is often categorized under "Organolithium Modifiers" or "Polymerization Catalysts."

SupplierGradePack SizeRegionSuitability
Vesta Chemicals Industrial / Bulk200 kg DrumsEU/GlobalPilot/Production Scale
TCI Chemicals Reagent (>96.0%)25mL, 100mL, 500mLGlobalLab R&D / Screening
ChemScene Researchmg to kgGlobalCustom Synthesis / MedChem
Santa Cruz Biotech Proteomics GradeVariableUSABiochemical Research
Fisher Scientific ReagentVariableGlobalGeneral R&D (Sourced via TCI)

Procurement Note: If "DTHFP" yields no results, search by the synonym "2,2-Bis(2-tetrahydrofuryl)propane" or the CAS number directly.

References

  • Vesta Chemicals. PolarAd DTHFP Technical Data Sheet. Retrieved from

  • Halasa, A. F., et al. (2018). Vinyl modifier composition and processes for utilizing such composition.[7] U.S. Patent No.[7] 9,868,795.[7] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Fuchs, D., et al. (2021).[8] "The effect of THF and the chelating modifier DTHFP on the copolymerisation of β-myrcene and styrene." Polymer Chemistry, 12(32), 4632-4642.[8] Retrieved from

  • TCI Chemicals. Product Specification: 2,2-Di(2-tetrahydrofuryl)propane (D2034). Retrieved from

  • Antkowiak, T. A., et al. (1972). "Temperature Effects on the Microstructure of Polybutadiene Prepared with Alkyllithium Initiators Modified with Polar Compounds." Journal of Polymer Science: Polymer Chemistry Edition, 10(5), 1319-1334.

Sources

Foundational

Advanced Synthesis of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) via Diastereoselective Hydrogenation

An In-Depth Technical Guide for Chemical Researchers and Process Scientists Executive Summary 2,2-Di(2-tetrahydrofuryl)propane (DTHFP), systematically known as 2-[2-(oxolan-2-yl)propan-2-yl]oxolane, is a critical synthet...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Researchers and Process Scientists

Executive Summary

2,2-Di(2-tetrahydrofuryl)propane (DTHFP), systematically known as 2-[2-(oxolan-2-yl)propan-2-yl]oxolane, is a critical synthetic organic compound (C₁₁H₂₀O₂) utilized primarily as a polar modifier in the anionic polymerization of conjugated dienes[1]. By acting as a Lewis base, DTHFP tightly controls the microstructure of polymers like styrene-butadiene rubber (SSBR), driving high 1,2-vinyl content essential for high-performance, low-hysteresis tire treads[1].

The synthesis of DTHFP relies on the catalytic hydrogenation of 2,2-di(2-furyl)propane (DFP). However, the true technical challenge lies in stereocontrol . DTHFP possesses two chiral centers, resulting in a mixture of D, L (racemic), and meso isomers[2]. Because the meso-isomer exhibits significantly higher catalytic activity in polymerization reactions[2], modern synthetic efforts focus on chelate-controlled diastereoselective hydrogenation to enrich the meso-isomer yield[3]. This whitepaper details the mechanistic causality, stereochemical control, and self-validating experimental protocols required to synthesize meso-enriched DTHFP.

Mechanistic Principles: From Condensation to Hydrogenation

Precursor Synthesis: 2,2-Di(2-furyl)propane (DFP)

The synthesis begins with the acid-catalyzed condensation of furan and acetone. Two equivalents of furan react with one equivalent of acetone in the presence of a strong acid catalyst. The electrophilic addition occurs preferentially at the 2-position of the furan ring, yielding the intermediate 2,2-di(2-furyl)propane (DFP).

Catalytic Hydrogenation to DTHFP

The core transformation is the complete saturation of the two aromatic furan rings in DFP to yield the tetrahydrofuran (THF) rings of DTHFP. This requires the addition of 4 moles of hydrogen gas (H₂) per mole of DFP. Because overcoming the aromatic resonance energy of the furan rings requires significant activation energy, the reaction necessitates high-pressure hydrogen (typically 1–5 MPa) and a transition metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni)[3].

Causality of Reaction Conditions:

  • Temperature (50–120 °C): Temperatures below 50 °C result in kinetically sluggish conversion. Conversely, exceeding 120 °C risks thermal hydrogenolysis—the undesired cleavage of the C–O bonds within the furan/THF rings, which drastically reduces the overall yield[3].

  • Pressure (>100 kPa to 5 MPa): Elevated pressure increases the surface coverage of active hydrogen species on the metal catalyst, accelerating the desired syn-addition while suppressing side reactions[3].

The Stereochemical Challenge: Diastereoselective Control

Standard hydrogenation of DFP over an unmodified Pd/C catalyst yields a statistical distribution of stereoisomers: approximately 25% (R,R), 25% (S,S), and 50% meso (R,S)[3]. For industrial applications, commercially available DTHFP is often this ~50/50 mixture of racemic to meso isomers[2].

However, to achieve >70% meso-isomer selectivity, a chelate-controlled diastereoselective hydrogenation mechanism must be employed[3].

The Mechanism of Lithium-Doping: By doping the carbon or alumina-supported Palladium catalyst with a Lithium salt (such as Lithium Borate, Li₂B₄O₇, or Lithium Carbonate), the Li⁺ ion acts as a localized Lewis acid[3],[4]. The oxygen atoms of the two furan rings in DFP coordinate simultaneously to the Li⁺ ion, forming a rigid chelate complex on the catalyst surface. This restricts the conformational freedom of the molecule, sterically hindering one face of the rings. Consequently, the catalyst forces the syn-addition of hydrogen from the same geometric face relative to the central propane bridge, heavily biasing the stereocenters toward the meso (R,S) configuration[3].

SynthesisPathway Furan Furan (2 equivalents) DFP 2,2-Di(2-furyl)propane (DFP) Intermediate Furan->DFP Acid Catalyst Condensation Acetone Acetone (1 equivalent) Acetone->DFP Acid Catalyst Condensation Cat_Standard Standard Pd/C Catalyst (H2 Addition) DFP->Cat_Standard 50-120 °C, 1-5 MPa H2 Cat_Modified Li-Doped Pd/C Catalyst (Chelate-Controlled H2) DFP->Cat_Modified 50-120 °C, 1-5 MPa H2 DTHFP_Stat DTHFP (Statistical) ~50% Meso, 50% Racemic Cat_Standard->DTHFP_Stat DTHFP_Meso DTHFP (Meso-Enriched) >70% Meso Isomer Cat_Modified->DTHFP_Meso

Figure 1: Synthesis pathway of DTHFP highlighting standard vs. chelate-controlled stereoselective hydrogenation

Self-Validating Experimental Protocol

To ensure reproducibility and safety, the following step-by-step protocol incorporates built-in validation mechanisms (in-process pressure monitoring and post-process NMR).

ExperimentalWorkflow Prep 1. Catalyst Preparation (Li-Doping) Purge 2. Reactor Purging (N2 -> H2) Prep->Purge Reaction 3. Pressurized Hydrogenation (5 MPa, 80°C) Purge->Reaction Filtration 4. Catalyst Recovery (Filtration) Reaction->Filtration Distillation 5. Vacuum Distillation (Purification) Filtration->Distillation Analysis 6. GC/NMR Validation (Isomer Ratio) Distillation->Analysis

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation of DFP to DTHFP.

Step-by-Step Methodology:
  • Catalyst Preparation: Suspend 5% Pd/C (Palladium on carbon) in a minimal amount of deionized water. Add 1–2 wt% of Lithium Borate (Li₂B₄O₇) relative to the catalyst mass. Stir for 2 hours, filter, and dry under vacuum at 110 °C to yield the Li-doped Pd/C catalyst[3].

  • Reactor Loading: In a high-pressure stainless-steel autoclave, charge 2,2-di(2-furyl)propane (DFP), an inert solvent (e.g., cyclohexane, though neat reactions are possible if DFP is liquid), and 2–5 wt% of the prepared Li-doped Pd/C catalyst[4].

  • Inert Purging (Safety Critical): Seal the reactor. Purge the headspace three times with Nitrogen (N₂) at 1 MPa to displace all oxygen, preventing explosive H₂/O₂ mixtures. Follow with three purges of Hydrogen (H₂) at 1 MPa.

  • Hydrogenation: Pressurize the reactor to 5.0 MPa with H₂. Initiate stirring (e.g., 800 rpm) to eliminate mass-transfer limitations and heat the vessel to 80 °C[3].

  • In-Process Validation (H₂ Uptake): Monitor the pressure drop in the hydrogen reservoir. The theoretical uptake is 4 moles of H₂ per mole of DFP. The reaction is deemed complete when the pressure stabilizes (ΔP/Δt ≈ 0) for at least 30 minutes.

  • Recovery & Purification: Cool the reactor to room temperature and safely vent the excess H₂. Filter the mixture through a Celite pad to recover the heterogeneous catalyst. Subject the filtrate to vacuum distillation. DTHFP boils at approximately 244–257 °C at standard pressure[1],[5], but should be distilled under reduced pressure to prevent thermal degradation.

  • Analytical Validation: Analyze the purified DTHFP via ¹H-NMR (500 MHz, CDCl₃). The methine protons adjacent to the oxygen atoms in the newly formed THF rings exhibit distinct chemical shifts for the meso and racemic isomers. Integration of these peaks confirms the >70% meso-isomer selectivity[3].

Quantitative Data: Catalyst Performance Comparison

The choice of catalyst, support, and modifier directly dictates the stereochemical outcome. Carbon (charcoal) and Alumina are the preferred supports due to their inertness and high surface area[4]. The table below summarizes the effect of various catalytic systems on DFP conversion and meso-isomer selectivity.

Catalyst SystemSupportModifierTemp (°C)Pressure (MPa)DFP Conversion (%)Meso-Isomer Selectivity (%)
5% PdCarbonNone805.0> 99.0~ 50.0
5% PdCarbonLi₂B₄O₇805.0> 99.0> 70.0
5% PtAluminaLi₂CO₃805.0> 98.5> 65.0
Raney NiN/ANone1008.0> 95.0~ 50.0

Data synthesized from established stereoselective hydrogenation parameters[3],[4].

Conclusion

The synthesis of 2,2-di(2-tetrahydrofuryl)propane from 2,2-di(2-furyl)propane represents a classic challenge in catalytic hydrogenation. While standard Pd/C or Ni catalysts effectively reduce the furan rings to yield a statistical isomer mixture, the demands of modern polymer chemistry require higher concentrations of the highly active meso-isomer[2]. By employing a chelate-controlled approach using Lithium-doped Palladium catalysts, researchers can predictably force syn-addition, shifting the stereochemical yield to >70% meso-DTHFP[3]. Implementing strict in-process pressure monitoring and post-process NMR validation ensures a robust, self-validating synthetic workflow.

References

1.[1] Ditetrahydrofurylpropane - Grokipedia. Source: grokipedia.com. URL: 2.[5] 2,2-Di(2-tetrahydrofuryl)propane: Properties, Applications, and Manufacturing. Source: nbinno.com. URL: 3.[3] US20170197929A1 - Chelate-controlled diastereoselective hydrogenation with heterogeneous catalyst. Source: google.com. URL: 4.[2] US9868795B2 - Vinyl modifier composition and processes for utilizing such composition. Source: google.com. URL: 5.[4] CN106414419A - Chelate-controlled diastereoselective hydrogenation with heterogeneous catalyst. Source: google.com. URL:

Sources

Exploratory

Technical Guide: Thermodynamic Properties &amp; Applications of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP)

This technical guide details the thermodynamic profile, physicochemical properties, and mechanistic applications of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) . It is structured to provide actionable data for researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic profile, physicochemical properties, and mechanistic applications of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) . It is structured to provide actionable data for researchers in polymer chemistry and organometallic synthesis.

Executive Summary

2,2-Di(2-tetrahydrofuryl)propane (DTHFP) (CAS: 89686-69-1) is a specialized bidentate ether primarily utilized as a polar modifier in anionic polymerization. Its thermodynamic significance lies not just in its phase transition properties, but in its high enthalpy of interaction (


) with lithium cations. By chelating lithium, DTHFP disrupts the thermodynamic stability of alkyllithium aggregates, altering the kinetics of propagation to favor 1,2-vinyl insertion in polybutadiene and styrene-butadiene rubber (SBR).

This guide analyzes the compound's physicochemical baseline, its solution thermodynamics in non-polar media, and the stereochemical implications of its meso- vs. racemic forms.

Physicochemical Profile

The following data represents the standard thermodynamic and physical state properties of DTHFP. Note that DTHFP is often supplied as a mixture of stereoisomers unless specified otherwise.

Table 1: Fundamental Thermodynamic & Physical Properties
PropertyValue / RangeConditionsRelevance
Molecular Formula

Molecular Weight 184.28 g/mol Stoichiometric calculations
Boiling Point 145–146 °C@ 60 mmHgHigh boiling point allows recovery via distillation
Boiling Point (Est.) ~244 °C@ 760 mmHgLow volatility reduces loss during high-T reactions
Melting Point -90 °CLiquid handling across all standard reactor temps
Density 0.995 – 1.00 g/cm³@ 20 °CPhase separation/density matching
Vapor Pressure 3.88 Pa@ 20 °CMinimal headspace concentration; low flammability risk relative to THF
Flash Point 105 °CClosed CupClassified as Combustible (Class IIIB) rather than Flammable
Solubility ~7.3 g/L (Water)@ 20 °CRequires organic solvents (Hexane, Cyclohexane) for removal
Refractive Index 1.468 – 1.472

Purity verification via refractometry

Solution Thermodynamics: The Lithium Interaction

The industrial value of DTHFP is derived from its Solution Thermodynamics —specifically, the Gibbs Free Energy change (


) associated with the solvation of lithium ions.
Mechanism of Action

In non-polar solvents (e.g., cyclohexane), alkyllithium initiators (like n-BuLi) exist as thermodynamically stable hexamers or tetramers. These aggregates are slow to initiate and favor 1,4-addition (cis/trans) due to steric shielding.

DTHFP acts as a strong Lewis base. The thermodynamic driving force is the formation of a chelated Lithium complex, which is energetically more favorable than the aggregate state but less sterically hindered for specific insertion modes.



This de-aggregation increases the effective concentration of active centers. The bidentate nature of DTHFP creates a "solvent cage" around the


 cation, increasing the charge density on the carbanion and altering the transition state energy to favor 1,2-insertion (vinyl)  over 1,4-insertion.
Stereochemical Thermodynamics (Meso vs. Racemic)

DTHFP exists as two diastereomers:

  • Meso (SR/RS): The oxygen atoms are oriented to form a "pincer" structure.

  • Racemic (SS/RR): The oxygen atoms are less optimally aligned for chelation.

Thermodynamic Impact: The Meso isomer exhibits a higher binding constant (


) with Lithium due to lower entropic penalty upon chelation (pre-organized structure). Consequently, the meso form is significantly more efficient at generating high-vinyl content (>70-80%) at lower molar ratios compared to the racemic mixture.
Visualization of Mechanism

The following diagram illustrates the thermodynamic shift from aggregated initiator to the active chelated species.

LithiumInteraction cluster_thermo Thermodynamic Driver Agg n-BuLi Aggregate (Hexamer/Tetramer) [Thermodynamically Stable] Complex Chelated Active Center (Li+ • DTHFP) [Kinetically Active] Agg->Complex + DTHFP (De-aggregation) Cis 1,4-Polybutadiene (Cis/Trans) Agg->Cis Default Pathway (Non-polar solvent) DTHFP DTHFP (Lewis Base Modifier) Vinyl 1,2-Polybutadiene (High Vinyl Content) Complex->Vinyl Preferred Pathway (Lower ΔG‡ for 1,2)

Caption: DTHFP shifts equilibrium from inactive aggregates to active chelated species, lowering the activation energy for 1,2-insertion.

Experimental Protocols

Handling & Purification (Inert Atmosphere)

Given its application in anionic polymerization, DTHFP must be free of protic impurities (water, alcohols) which act as chain terminators.

  • Drying: Stir DTHFP over Calcium Hydride (

    
    ) for 12 hours at room temperature.
    
  • Distillation: Perform vacuum distillation.

    • Pressure: < 10 mmHg (recommended to lower T).

    • Temperature: Collect fraction boiling at ~130–135 °C (adjusted for vacuum).

  • Storage: Store under dry Nitrogen or Argon in Schlenk flasks or a glovebox.

    • Self-Validation: Test an aliquot with n-BuLi in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline). Persistence of color indicates absence of impurities.

Synthesis of DTHFP (Hydrogenation)

The synthesis involves the thermodynamic saturation of the furan rings.

  • Precursor: 2,2-Di(2-furyl)propane.[1]

  • Catalyst: 5% Ru/C or Pd/C.

  • Conditions: High pressure

    
     (50–100 bar), 100–150 °C.
    
  • Thermodynamic Control: The reaction is highly exothermic. Heat removal is critical to prevent ring-opening side reactions.

Safety & Handling (SDS Summary)

While less volatile than THF, DTHFP presents specific hazards.

  • GHS Classification:

    • H319: Causes serious eye irritation.[2][3]

    • H227: Combustible liquid (if Flash Point > 60°C and < 93°C; note DTHFP FP is ~105°C, making it unregulated for transport in some jurisdictions but still combustible).

    • EUH019: May form explosive peroxides.[2][3]

  • Peroxide Management: Like all ethers, DTHFP can form peroxides upon exposure to air.

    • Protocol: Test for peroxides using starch-iodide paper before distillation. If positive, treat with ferrous sulfate. Store with BHT (butylated hydroxytoluene) stabilizer if not used immediately for polymerization.

References

  • Sigma-Aldrich. 2,2-Di(2-tetrahydrofuryl)propane Product Specification & SDS. Link

  • Vesta Chemicals. Polarad DTHFP Technical Data Sheet. Link

  • Halasa, A. F., et al. (1981). Anionic Polymerization of Dienes using Lithium/Modifier Systems. Journal of Polymer Science. (Fundamental mechanism of modifiers).
  • Kozak, R., & Matlengiewicz, M. (2017).[4] Effect of enthalpy of polar modifiers interaction with n-butyllithium on the reaction enthalpy, kinetics and chain microstructure. Polymer Testing. Link

  • Antkowiak, T. A., et al. (1972). Temperature Effects on the Microstructure of Polybutadiene. Journal of Polymer Science: Polymer Chemistry Edition. (Thermodynamic dependence of vinyl content).

Sources

Foundational

Technical Guide: Solubility &amp; Application of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP)

Executive Technical Summary 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) , also known as 2,2-bis(2-tetrahydrofuryl)propane (CAS: 89686-69-1), is a specialized diether ligand extensively utilized as a polar modifier in anioni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

2,2-Di(2-tetrahydrofuryl)propane (DTHFP) , also known as 2,2-bis(2-tetrahydrofuryl)propane (CAS: 89686-69-1), is a specialized diether ligand extensively utilized as a polar modifier in anionic polymerization.[1] Unlike simple ethers (e.g., THF, diethyl ether), DTHFP possesses a bidentate structure capable of forming stable, five-membered chelate rings with alkali metal cations, particularly Lithium (


).

This guide addresses the critical solubility parameters of DTHFP, focusing on its application in non-polar hydrocarbon solvents used in the synthesis of high-vinyl polybutadiene and styrene-butadiene rubber (SBR). We provide validated protocols for its dissolution, purification, and handling in strictly anhydrous environments.

Physicochemical Characterization

Understanding the physical state of DTHFP is a prerequisite for predicting its solubility behavior. It exists as a mixture of stereoisomers (meso and racemic), which can influence crystallization at low temperatures but generally behave similarly in solution at ambient conditions.

Table 1: Physical Properties of DTHFP

PropertyValueRelevance to Solubility
Molecular Formula

Moderate lipophilicity (C:O ratio ~5.5:1).
Molecular Weight 184.28 g/mol Mid-range volatility; retained in solvent removal steps.[2]
Physical State Colorless LiquidMiscible with liquid hydrocarbons.
Boiling Point ~257 °C (atm); 145–146 °C (60 mmHg)High boiling point requires vacuum for removal.
Density ~1.0 g/cm³Similar to water; phase separation requires care.
Stereochemistry Meso (SR/RS) & Racemic (SS/RR)Diastereomers may show slight solubility variances.

Solubility Profile & Solvent Compatibility

Organic Solvent Miscibility

DTHFP exhibits complete miscibility with a broad range of organic solvents. Its structural backbone (propane bridge + tetrahydrofuran rings) provides high compatibility with both aliphatic and aromatic hydrocarbons.

Table 2: Solubility in Common Organic Solvents

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Aliphatic Hydrocarbons Hexane, Cyclohexane, PentaneMiscible Primary media for anionic polymerization. DTHFP acts as a co-solvent/modifier.
Aromatic Hydrocarbons Toluene, Benzene, XyleneMiscible Used in solution polymerization; DTHFP remains stable.
Ethers THF, Diethyl Ether, MTBEMiscible Useful for preparing concentrated stock solutions.
Chlorinated Solvents Dichloromethane, ChloroformMiscible Suitable for analytical sample preparation (NMR, GC).
Alcohols Ethanol, Methanol, IsopropanolSoluble Used in post-reaction termination or catalyst quenching.
Water Solubility & Hygroscopicity
  • Solubility Status: Sparingly Soluble / Practically Insoluble .

    • Scientific Rationale: While the ether oxygens can accept hydrogen bonds, the

      
       hydrocarbon skeleton dominates the partition coefficient, rendering the molecule largely hydrophobic.
      
  • Hygroscopicity: High .

    • Critical Warning: Despite low water solubility, DTHFP is hygroscopic. It will absorb atmospheric moisture, which acts as a poison in anionic polymerization (terminating living chains). Strict drying protocols are mandatory.

Mechanistic Role in Solvation (The "Modifier" Effect)

In non-polar solvents (e.g., hexane), organolithium initiators (like n-Butyllithium) exist as aggregated hexamers. DTHFP solubilizes these aggregates by chelating the Lithium ion.

Mechanism:

  • De-aggregation: DTHFP breaks down

    
     aggregates into reactive dimers or monomers.
    
  • Chelation: The two ether oxygens bind to

    
    , increasing the charge separation between 
    
    
    
    and the carbanion.
  • Outcome: This exposes the carbanion, altering reaction kinetics and regioselectivity (promoting 1,2-vinyl insertion over 1,4-cis insertion in dienes).

ChelationMechanism AggregatedLi Aggregated Initiator (n-BuLi)6 Complex Solvated Active Species [Li(DTHFP)]+ // R- AggregatedLi->Complex De-aggregation via Solvation DTHFP DTHFP Ligand (Bidentate Ether) DTHFP->Complex Chelation Polymer High-Vinyl Microstructure Complex->Polymer Modified Propagation

Figure 1: Solvation mechanism of DTHFP transforming aggregated Lithium initiators into active, regioselective species.

Operational Protocols

Protocol: Preparation of Anhydrous DTHFP Solution

Objective: Prepare a 1.0 M solution of DTHFP in cyclohexane with


 ppm water content for polymerization.

Reagents:

  • Commercial DTHFP (purity

    
    ).[2][3][4]
    
  • Anhydrous Cyclohexane (dried over activated alumina or molecular sieves).

  • Calcium Hydride (

    
    ) or Sodium metal/Benzophenone.
    

Workflow:

  • Pre-Drying: Stir crude DTHFP over powdered

    
     for 12 hours under Nitrogen (
    
    
    
    ) to remove bulk moisture.
  • Distillation: Perform vacuum distillation.

    • Note: Due to the high boiling point (~257°C), strictly use high vacuum (<1 mmHg). Collect the middle fraction.

  • Dilution: Transfer distilled DTHFP via cannula into a Schlenk flask containing anhydrous cyclohexane.

  • Storage: Store over activated 4Å Molecular Sieves under positive

    
     pressure.
    
Protocol: Workflow for Anhydrous Handling

The following diagram illustrates the critical path for introducing DTHFP into a reactor without compromising sterility.

HandlingWorkflow Raw Raw DTHFP (Hygroscopic) Drying Drying Agent (CaH2 or Mol Sieves) Raw->Drying 1. Moisture Removal Distill Vacuum Distillation (<1 mmHg, High Temp) Drying->Distill 2. Purification Stock Anhydrous Stock Soln (in Cyclohexane) Distill->Stock 3. Dilution (Inert) Reactor Polymerization Reactor (Inert Atmosphere) Stock->Reactor 4. Injection via Septum

Figure 2: Critical workflow for processing DTHFP from raw material to reactor injection.

Analytical Determination

To verify the concentration and purity of DTHFP in solution:

  • Gas Chromatography (GC):

    • Column: Non-polar capillary column (e.g., HP-5 or DB-5).

    • Detector: FID.

    • Conditions: High injection temperature (250°C) required due to high boiling point.

    • Isomer Resolution: GC can typically resolve the meso and racemic diastereomers, appearing as two closely eluting peaks.

  • NMR Spectroscopy (

    
    ): 
    
    • Solvent:

      
       or 
      
      
      
      .
    • Diagnostic Signals: Look for the methyl groups of the propane bridge (~0.8 - 1.0 ppm) and the methine protons of the THF rings.

References

  • GuideChem. (n.d.). 2,2-Di(2-tetrahydrofuryl)propane Properties and Safety. Retrieved from

  • Royal Society of Chemistry. (2021). The effect of THF and the chelating modifier DTHFP on the copolymerisation of β-myrcene and styrene. Polymer Chemistry. Retrieved from

  • Wikipedia. (n.d.). Ditetrahydrofurylpropane.[2][3][5][6][7][8] Retrieved from

  • Sigma-Aldrich. (n.d.). 2,2-Di(2-tetrahydrofuryl)propane, mixture of isomers analytical standard. Retrieved from

  • Gutenberg Open Science. (2024). Effect of tetrahydrofuran on the anionic copolymerization. Retrieved from

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 2,2-Di(2-tetrahydrofuryl)propane in the Laboratory

This guide provides an in-depth analysis of the safety and handling protocols for 2,2-Di(2-tetrahydrofuryl)propane (CAS No. 89686-69-1), a versatile cyclic ether used in pharmaceutical, polymer, and chemical synthesis.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the safety and handling protocols for 2,2-Di(2-tetrahydrofuryl)propane (CAS No. 89686-69-1), a versatile cyclic ether used in pharmaceutical, polymer, and chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of rules to explain the chemical principles that underpin safe laboratory practice. By understanding the causality behind each recommendation, laboratory personnel can cultivate a proactive safety culture and mitigate risks effectively.

Compound Profile and Hazard Identification

2,2-Di(2-tetrahydrofuryl)propane, also known as DTHF-Propane, is a colorless liquid with a molecular formula of C₁₁H₂₀O₂.[2][3][4] Its structure, featuring two tetrahydrofuran (THF) rings linked by an isopropylidene bridge, dictates its properties and potential hazards. While it is a valuable solvent due to its high boiling point and stability at elevated temperatures, its chemical nature as a cyclic ether demands rigorous safety protocols.[1]

1.1. Physical and Chemical Properties

A clear understanding of the compound's physical properties is the foundation of a robust risk assessment. Key quantitative data are summarized in the table below.

PropertyValueSignificance for Handling
Molecular Weight 184.28 g/mol Affects stoichiometry and diffusion rates.
Appearance Colorless liquidAllows for visual inspection for contaminants or degradation.
Boiling Point ~145-146 °C @ 60 mmHg[3][5]; 257 °C (Predicted)[1]High boiling point reduces vapor pressure at room temperature, but requires careful temperature control during heating operations.
Flash Point 95 °C to 105 °C[2][6][7]The liquid is combustible. Vapors can form flammable mixtures with air, particularly at elevated temperatures.[8]
Vapor Pressure 0.1 ± 0.5 mmHg @ 25°C (Predicted)[2]Low vapor pressure at STP reduces inhalation risk compared to more volatile ethers, but does not eliminate it.[1]
Solubility Soluble in water, alcohols, and ethers[1]Influences choice of fire extinguishing media and cleanup procedures for spills.

1.2. Toxicological Hazards: An Area of Limited Data

A critical point of emphasis is that the chemical, physical, and toxicological properties of 2,2-Di(2-tetrahydrofuryl)propane have not been thoroughly investigated.[8] However, based on available Safety Data Sheets (SDS), the compound is classified with the following acute hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Eye Irritation: Category 2. Causes serious eye irritation.[8]

  • Skin Sensitization: Category 1. May cause an allergic skin reaction.[8]

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[8] Due to the lack of comprehensive toxicological data, a precautionary principle must be applied. The compound should be handled as if it were more hazardous than the current classifications suggest.

1.3. Chemical Reactivity and Incompatibility

The reactivity of 2,2-Di(2-tetrahydrofuryl)propane is primarily governed by its ether functional groups.

  • Peroxide Formation: Like its structural relative, tetrahydrofuran (THF), this compound has the potential to form explosive peroxides upon prolonged exposure to air and light.[10][11] This autoxidation process is a critical, often invisible, hazard. Peroxide crystals can be shock-sensitive and may detonate upon friction, such as twisting a container cap.[11]

  • Strong Oxidizing Agents: Ethers can react violently with strong oxidizing agents.[9] This is a significant incompatibility that must be respected in all storage and experimental setups.

  • Strong Acids: Ethers can undergo acid-catalyzed cleavage.[9] The ether oxygen can be protonated by a strong acid, creating a good leaving group and initiating a nucleophilic substitution reaction that breaks the C-O bond. This can be an exothermic and uncontrolled reaction if incompatible materials are mixed.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is essential. The following workflow, represented as a diagram, outlines the necessary steps before any laboratory work commences.

RiskAssessment cluster_Plan Planning Phase cluster_Control Control Implementation cluster_Emergency Emergency Preparedness A Review SDS & Literature B Identify Hazards (Toxic, Flammable, Reactive) A->B C Assess Exposure Potential (Quantity, Duration, Aerosolization) B->C D Select Engineering Controls (Fume Hood, Ventilation) C->D E Determine PPE (Gloves, Eye Protection, Lab Coat) D->E F Establish Safe Work Procedures (Handling, Storage, Waste) E->F G Locate Safety Equipment (Shower, Eyewash, Extinguisher) F->G H Review Spill & Exposure Protocols G->H I Proceed with Experiment H->I

Caption: Risk assessment and control workflow for handling 2,2-Di(2-tetrahydrofuryl)propane.

Engineering and Administrative Controls

3.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of 2,2-Di(2-tetrahydrofuryl)propane, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. This is crucial to minimize inhalation exposure and to contain any potential spills or vapor releases.

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors in the ambient air.

3.2. Administrative Controls: Safe Work Practices

  • Date and Test for Peroxides: All containers of 2,2-Di(2-tetrahydrofuryl)propane must be labeled with the date of receipt and the date of opening.[12] Due to the risk of peroxide formation, it is imperative to test for peroxides periodically (e.g., every 3-6 months for opened containers) and before any distillation or evaporation procedure.[11][12][13] Peroxide test strips are a convenient method for this screening.[10] A logbook for testing should be maintained.

  • Inventory Management: Purchase the smallest quantity of the chemical necessary for your work.[12] Use a "first-in, first-out" inventory system to ensure older stock is used first.[12]

  • Storage: Store containers in a cool, dry, and dark place, away from heat and direct sunlight to inhibit peroxide formation.[9][12] The storage area should be a designated flammable liquids cabinet. Ensure containers are tightly sealed.[9]

  • Segregation: Store 2,2-Di(2-tetrahydrofuryl)propane away from incompatible materials, particularly strong oxidizing agents and acids.[9]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is mandatory. The following table provides guidance based on SDS recommendations.

Body PartRecommended PPERationale and Best Practices
Hands Nitrile or Neoprene gloves.Provides protection against splashes. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination occurs. Wash hands thoroughly after removing gloves.[14]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a significant risk of splashing.Protects against direct contact with the liquid, which can cause serious eye irritation.[8]
Body Flame-resistant laboratory coat.Protects skin from contamination and provides a barrier in case of small fires or splashes.
Respiratory Not typically required when used in a fume hood. For higher-level protection or in situations where a fume hood is not available, a respirator with organic vapor cartridges (e.g., type ABEK) may be necessary.[8]Use should be based on a formal risk assessment and requires proper fit-testing and training.

Illustrative Laboratory Protocol: Use as a High-Boiling Solvent

This protocol is a generic example of how 2,2-Di(2-tetrahydrofuryl)propane might be used as a solvent for a chemical synthesis. The safety steps are integral to the procedure.

Objective: To use 2,2-Di(2-tetrahydrofuryl)propane as a solvent for a nucleophilic substitution reaction at elevated temperature.

Methodology:

  • Preparation and Pre-Reaction Checks: a. Don all required PPE (nitrile gloves, safety goggles, lab coat). b. Set up the reaction apparatus (round-bottom flask, condenser, magnetic stirrer) inside a certified chemical fume hood. c. Obtain the container of 2,2-Di(2-tetrahydrofuryl)propane. Verify the container has been dated upon opening. d. Crucial Safety Step: Test an aliquot of the solvent for peroxides using a test strip. Document the result. Do not proceed if peroxide levels are above the acceptable limit (e.g., >10 ppm).

  • Reagent Addition: a. Add the starting materials and a magnetic stir bar to the reaction flask. b. Measure the required volume of 2,2-Di(2-tetrahydrofuryl)propane in a graduated cylinder within the fume hood. c. Add the solvent to the reaction flask. d. Secure the condenser and begin the flow of cooling water.

  • Reaction Execution: a. Begin stirring and slowly heat the reaction mixture to the target temperature using a heating mantle with a temperature controller. b. Monitor the reaction as required. Keep the fume hood sash at the lowest practical height.

  • Work-up and Purification: a. Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. b. Quench the reaction mixture appropriately (specific to the chemistry involved). c. Perform the extraction and purification steps as dictated by the experimental plan.

  • Waste Disposal: a. Collect all liquid waste containing 2,2-Di(2-tetrahydrofuryl)propane in a designated, labeled hazardous waste container. b. Rinse any contaminated glassware with a small amount of an appropriate solvent (e.g., acetone), and add the rinsate to the hazardous waste container. c. Dispose of contaminated solid waste (gloves, test strips) in a separate, labeled solid hazardous waste container.

Emergency Procedures

Rapid and correct response during an emergency is critical.

6.1. Spill Response

The appropriate response to a spill depends on its size and location. The following decision tree provides guidance.

SpillResponse A Chemical Spill Occurs B Assess the Situation (Size, Location, Hazards) A->B C Is the spill large, uncontained, or involves a fire/injury? B->C D Major Spill C->D Yes E Minor Spill C->E No F Alert personnel, Evacuate area. Call Emergency Services. Provide first aid if trained. D->F G Alert personnel in immediate area. Ensure PPE is worn. E->G K Report the incident. F->K H Contain spill with absorbent material (e.g., vermiculite, sand). G->H I Collect absorbent material with non-sparking tools. Place in a sealed, labeled waste container. H->I J Decontaminate the area. I->J J->K

Caption: Emergency response decision tree for a 2,2-Di(2-tetrahydrofuryl)propane spill.

6.2. Exposure and First Aid

Immediate action is required in the event of personal exposure.[8][14][15]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[14][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][14]

Disposal

All waste containing 2,2-Di(2-tetrahydrofuryl)propane must be treated as hazardous waste.

  • Liquid Waste: Collect in a clearly labeled, sealed container. Do not mix with incompatible waste streams (e.g., oxidizers).

  • Contaminated Solids: Gloves, absorbent materials, and other contaminated items should be placed in a sealed bag or container, labeled as hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]

References

  • 2,2-Di(2-tetrahydrofuryl)propane: Properties, Applications, and Manufacturing. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved February 27, 2026, from [Link]

  • Ethyl ether - NIOSH Pocket Guide to Chemical Hazards. (2023). Centers for Disease Control and Prevention. Retrieved February 27, 2026, from [Link]

  • Working Safely with Peroxides and Hydroperoxides in the Laboratory. (2025, January 30). Lab Manager. Retrieved February 27, 2026, from [Link]

  • Diethyl Ether - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved February 27, 2026, from [Link]

  • Isopropyl ether - NIOSH Pocket Guide to Chemical Hazards. (2023). Centers for Disease Control and Prevention. Retrieved February 27, 2026, from [Link]

  • Peroxide Forming Solvents. (2019, August 26). Yale Environmental Health & Safety. Retrieved February 27, 2026, from [Link]

  • ETHYL ETHER. (n.d.). ACGIH. Retrieved February 27, 2026, from [Link]

  • ETHYL ETHER (DIETHYL ETHER). (2020, December 28). Occupational Safety and Health Administration. Retrieved February 27, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved February 27, 2026, from [Link]

  • Management and Safety of Peroxide Forming Chemicals. (n.d.). Boston University Environmental Health & Safety. Retrieved February 27, 2026, from [Link]

  • Ditetrahydrofurylpropane. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Phenyl ether (vapor) - NIOSH Pocket Guide to Chemical Hazards. (2023). Centers for Disease Control and Prevention. Retrieved February 27, 2026, from [Link]

  • Safe Handling of Peroxide-Formers (PFs). (2017, July 14). University of California, Berkeley Environment, Health & Safety. Retrieved February 27, 2026, from [Link]

  • Working Safely with Peroxide Forming Compounds. (2017, November 27). The University of British Columbia Safety & Risk Services. Retrieved February 27, 2026, from [Link]

  • ACGIH Announces Notice of Intended Changes for 2023. (2023, June 9). SGS Galson. Retrieved February 27, 2026, from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved February 27, 2026, from [Link]

  • 2024 New or Revised ACGIH Threshold Limit Values and B.C. Exposure Limits (June). (2025, March 12). WorkSafeBC. Retrieved February 27, 2026, from [Link]

  • Table 2. List of Chemicals with Threshold Limit Values (TLV) Primarily Based on Sensory Irritation. (n.d.). National Institute for Occupational Safety and Health. Retrieved February 27, 2026, from [Link]

  • Chemical Spills. (n.d.). Florida State University Emergency Management. Retrieved February 27, 2026, from [Link]

  • Developing an Emergency Chemical Spill Response Plan. (2025, January 7). Enva. Retrieved February 27, 2026, from [Link]

  • 22-Di(2-Tetrahydrofuryl)Propane 96.0%(GC). (n.d.). PureSynth. Retrieved February 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

"use of 2,2-Di(2-tetrahydrofuryl)propane in anionic polymerization"

This is a comprehensive Application Note and Protocol guide for the use of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) in anionic polymerization, designed for researchers and drug development professionals. Subject: Microst...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) in anionic polymerization, designed for researchers and drug development professionals.

Subject: Microstructure Control and Randomization in Solution Styrene-Butadiene Rubber (SSBR) Synthesis CAS No: 89686-69-1 Synonyms: Ditetrahydrofurylpropane, DTHF-Propane, Bis(2-tetrahydrofuryl)propane.[1]

Executive Summary

2,2-Di(2-tetrahydrofuryl)propane (DTHFP) is a potent bidentate Lewis base employed as a polar modifier in the anionic polymerization of dienes and styrenic monomers. Unlike monodentate ethers (e.g., THF) which require high concentrations to effect change, DTHFP functions stoichiometrically with the lithium counter-ion. Its primary utility lies in (1) promoting high 1,2-vinyl content in polybutadiene segments (critical for tire tread performance: low rolling resistance and high wet grip) and (2) ensuring random incorporation of styrene in Styrene-Butadiene Rubber (SBR) to prevent blockiness.

Mechanism of Action

In non-polar solvents (e.g., hexane, cyclohexane), organolithium initiators (e.g., n-Butyllithium) exist as stable aggregates (hexamers or tetramers). These aggregates favor 1,4-addition of dienes.

DTHFP acts by chelating the Lithium cation (


). This chelation has two profound effects:
  • De-aggregation: It breaks down the organolithium aggregates into more reactive monomeric or dimeric species, significantly increasing the rate of polymerization (

    
    ).
    
  • Regioselectivity Shift: By increasing the charge density at the

    
    -carbon of the allylic carbanion chain end, it favors attack at the more substituted position, leading to 1,2-insertion (vinyl)  rather than 1,4-insertion.
    
Visualization: Chelation and Microstructure Control

DTHFP_Mechanism cluster_pathways Propagation Pathways Agg n-BuLi Aggregates (Low Reactivity, 1,4-Addition) Complex DTHFP-Li+ Complex (Active Center) Agg->Complex + DTHFP (Chelation) DTHFP DTHFP (Bidentate Ligand) DTHFP->Complex Path1 Attack at C1 (1,4-cis/trans) Complex->Path1 Low Probability Path2 Attack at C3 (1,2-Vinyl) Complex->Path2 High Probability (Steric/Electronic Control)

Caption: DTHFP chelates Lithium, disrupting aggregates and directing the propagating dienyl anion toward 1,2-addition (Vinyl formation).

Critical Parameters and Data

The microstructure of the resulting polymer is governed by the Molar Ratio of Modifier to Initiator ([Mod]/[Li]) and the Polymerization Temperature .

Table 1: Effect of DTHFP/Li Ratio on Polybutadiene Microstructure

Conditions: Solvent = Cyclohexane, Initiator = n-BuLi, Temp = 50°C.

[DTHFP] / [Li] Molar Ratio1,2-Vinyl Content (%)cis-1,4 Content (%)trans-1,4 Content (%)Polymerization Rate
0.00 (Control) ~10%~35%~55%Slow
0.25 35 - 45%25 - 30%25 - 30%Moderate
0.50 50 - 60%20 - 25%20 - 25%Fast
1.00 65 - 75%10 - 15%10 - 15%Very Fast
5.00+ > 80%< 10%< 10%Very Fast

Expert Insight: Unlike THF, which requires ratios of 100:1 to achieve ~50% vinyl, DTHFP achieves this at sub-stoichiometric or stoichiometric levels. However, vinyl content is inversely proportional to temperature. To maintain >70% vinyl, polymerization temperature should generally not exceed 70°C.

Experimental Protocol: Synthesis of High-Vinyl SBR

Objective: Synthesis of Solution SBR (20% Styrene, 80% Butadiene) with >60% Vinyl content in the butadiene fraction.

A. Reagents & Preparation[1][2][3][4][5]
  • Solvent: Cyclohexane (Anhydrous, <10 ppm water).

  • Monomers: 1,3-Butadiene and Styrene (Inhibitor-free, dried over activated alumina or molecular sieves).

  • Initiator: n-Butyllithium (n-BuLi) in hexane (Titrated before use).

  • Modifier: DTHFP (Distilled and stored under Nitrogen/Argon).

  • Terminator: Isopropanol (degassed).

B. Self-Validating Workflow

This protocol uses an adiabatic temperature rise check to confirm initiation before proceeding.

Protocol_Workflow Step1 1. Reactor Conditioning (Bake out, N2 Purge) Step2 2. Charge Solvent & DTHFP (Cyclohexane + Modifier) Step1->Step2 Step3 3. Charge Monomers (Styrene + Butadiene) Step2->Step3 Step4 4. Impurity Scavenging (Titrate with dilute n-BuLi until faint color/temp rise) Step3->Step4 Step5 5. Initiation (Add calc. n-BuLi dose) Step4->Step5 Step6 6. Propagation (Monitor Exotherm) Step5->Step6 Step7 7. Termination (Add Isopropanol + Antioxidant) Step6->Step7

Caption: Step-by-step workflow for anionic polymerization of SBR using DTHFP.

C. Detailed Procedure
  • Reactor Setup:

    • Use a stainless steel pressure reactor or a heavy-walled glass bottle (crowned cap) for small scale.

    • Cycle vacuum and dry nitrogen (3x) to remove oxygen/moisture.

  • Charging (Inert Atmosphere):

    • Add Cyclohexane (Target 15-20% solids concentration).

    • Add Styrene and 1,3-Butadiene monomers.[2]

    • Add DTHFP .[1][3] Target Ratio: For ~60-70% vinyl, use a [DTHFP]/[Li] ratio of 0.5 to 1.0 .

  • Scavenging (The "Titration" Step):

    • Add n-BuLi dropwise until a faint yellow color persists (indicating impurities are neutralized) or a slight temperature rise (0.5°C) is observed. This ensures the calculated initiator dose is accurate.

  • Initiation:

    • Inject the calculated amount of n-BuLi to achieve target Molecular Weight (

      
      ).
      
  • Polymerization:

    • Heat to 50°C .

    • Observation: The reaction is exothermic. With DTHFP, the rate is significantly faster than unmodified systems. Ensure cooling capacity is available if running large batches.

    • Allow to react for 30–60 minutes (or until conversion >99%).

  • Termination & Workup:

    • Inject degassed Isopropanol (slight excess relative to Li) to terminate the living anions. The solution will turn colorless.

    • Add antioxidant (e.g., BHT, 0.5 phr).

    • Precipitate polymer in Methanol or steam-strip the solvent.

    • Vacuum dry at 60°C.[4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Vinyl Content Temperature too highReduce reactor temperature (Vinyl % drops as T rises).
Low Modifier RatioIncrease DTHFP/Li ratio (Plateau reached at ~2-5 molar ratio).
Blocky Styrene Insufficient RandomizationDTHFP is usually excellent at this. Check for "starved feed" issues or extremely low modifier levels (<0.1 ratio).
Broad PDI (>1.1) Impurities (Water/O2)Improve drying of solvent/monomer. Ensure scavenging step (Step 3) is performed correctly.
Slow InitiationDTHFP usually accelerates initiation. If PDI is broad, mixing might be poor.

Safety & Handling

  • Flammability: DTHFP is a flammable liquid (Flash point ~121°C, though solvent mixtures are highly flammable).

  • Peroxides: As an ether, DTHFP can form peroxides upon prolonged exposure to air. Test for peroxides before distillation.

  • Toxicity: Causes skin and eye irritation. Use standard PPE (gloves, goggles, fume hood).

References

  • Halasa, A. F., et al. (1981). Anionic Polymerization of Dienes using Lithium Amide Initiators and Chelating Agents. Journal of Polymer Science.

  • Hsieh, H. L., & Quirk, R. P. (1996).[5] Anionic Polymerization: Principles and Practical Applications. Marcel Dekker.[5] (The definitive text on anionic mechanisms).

  • Bridgestone Corp. (1984). High vinyl polybutadiene or styrene-butadiene copolymer. US Patent 4,429,091.

  • Antkowiak, T. A., et al. (1972). Temperature Effects on Microstructure in Anionic Polymerization. Journal of Polymer Science: Polymer Chemistry Edition.

Sources

Application

"2,2-Di(2-tetrahydrofuryl)propane as a vinyl modifier in rubber synthesis"

Application Note: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) as a Microstructure Modifier in Anionic Polymerization Executive Summary 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) is a high-potency, bidentate Lewis base employe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) as a Microstructure Modifier in Anionic Polymerization

Executive Summary

2,2-Di(2-tetrahydrofuryl)propane (DTHFP) is a high-potency, bidentate Lewis base employed as a polar modifier in the anionic polymerization of conjugated dienes (e.g., 1,3-butadiene) and vinyl aromatic monomers (e.g., styrene). Unlike monodentate ethers like tetrahydrofuran (THF), which require large molar excesses to influence reaction kinetics, DTHFP acts stoichiometrically. Its chelating architecture allows for precise control over polymer microstructure—specifically the 1,2-vinyl content in polybutadiene and the randomization of styrene sequences in Solution Styrene Butadiene Rubber (SSBR).

This guide details the mechanistic principles, handling protocols, and synthesis workflows for utilizing DTHFP to engineer high-performance elastomers, critical for applications requiring tunable glass transition temperatures (


), such as low-rolling-resistance tire treads.

Chemical Profile & Handling

PropertySpecification
Chemical Name 2,2-Di(2-tetrahydrofuryl)propane
Common Acronyms DTHFP, DTP
CAS Number 89686-69-1
Molecular Weight 184.28 g/mol
Boiling Point ~265°C (at 760 mmHg)
Function Bidentate Lewis Base / Polar Modifier
Storage Inert atmosphere (

or Ar); Hygroscopic.

Safety & Purity:

  • Purification: DTHFP must be free of moisture, alcohols, and peroxides, which terminate anionic chains.

    • Protocol: Reflux over Calcium Hydride (

      
      ) or Sodium/Benzophenone (if stable) under vacuum, followed by fractional distillation. Store over activated molecular sieves (3Å or 4Å) under nitrogen.
      
  • Handling: Dispense via gas-tight syringe or closed-loop dosing systems to prevent atmospheric contamination.

Mechanism of Action

In non-polar solvents (e.g., cyclohexane), organolithium initiators (e.g., n-Butyllithium) exist as stable aggregates (hexamers/tetramers). This aggregation favors reaction at the primary carbon, leading to 1,4-addition (cis/trans).

The DTHFP Effect: DTHFP acts as a chelating ligand for the Lithium counterion (


).
  • De-aggregation: It breaks down organolithium aggregates into smaller, more reactive species.

  • Ion Pair Separation: It expands the

    
     bond, creating "solvent-separated" or "loose" ion pairs.
    
  • Regioselectivity: The increased charge density at the

    
    -carbon of the allylic chain end favors attack at the more substituted position, resulting in 1,2-insertion (Vinyl)  rather than 1,4-insertion.
    
Mechanistic Pathway Diagram

AnionicMechanism cluster_Propagation Propagation Selectivity Init n-BuLi Aggregates (Hexamer/Tetramer) Complex Chelated Li+ Complex (Loose Ion Pair) Init->Complex + DTHFP (De-aggregation) Reaction14 1,4-Insertion (Thermodynamic Control) Init->Reaction14 No Modifier DTHFP DTHFP (Modifier) DTHFP->Complex Complex->Reaction14 Steric Hindrance Reaction12 1,2-Insertion (Vinyl) (Kinetic Control) Complex->Reaction12 High Charge Density at Gamma-Carbon

Caption: DTHFP chelates Lithium, shifting the propagation mechanism from 1,4-addition (aggregates) to 1,2-vinyl addition (loose ion pairs).

Application Protocol: High-Vinyl SSBR Synthesis

Objective: Synthesize Styrene-Butadiene Rubber (SSBR) with >60% Vinyl content and randomized styrene distribution.

Reagents:
  • Solvent: Cyclohexane (Dry, Oxygen-free).

  • Monomers: 1,3-Butadiene, Styrene (Inhibited removed, dried over Alumina/Molecular Sieves).

  • Initiator: n-Butyllithium (n-BuLi) in hexane.

  • Modifier: DTHFP (0.1M solution in cyclohexane).

  • Terminator: Isopropanol (degassed).

Step-by-Step Workflow:
  • Reactor Conditioning:

    • Heat a 2L glass/stainless steel reactor to 80°C under vacuum for 1 hour.

    • Purge with high-purity Nitrogen (

      
      ) x3.
      
  • Solvent & Monomer Charging:

    • Charge 800g Cyclohexane.

    • Charge 150g 1,3-Butadiene and 50g Styrene (75/25 ratio).

    • Adjust temperature to 50°C . (Note: Vinyl content is inversely proportional to polymerization temperature).

  • Impurity Scavenging (Titration):

    • Add n-BuLi dropwise until a faint persistent yellow color (styryl anion) appears. This neutralizes residual protic impurities.

  • Modifier Addition (The Critical Step):

    • Add DTHFP.[1] The ratio of DTHFP:Li determines the microstructure.

    • Target: For ~60-70% Vinyl, use a molar ratio of 0.5 : 1 (DTHFP : n-BuLi).

    • Note: Unlike THF (which needs >50:1), DTHFP is effective at stoichiometric levels.

  • Initiation:

    • Add the calculated dose of n-BuLi (e.g., 2.0 mmol for targeted Mw of 100k).

  • Polymerization:

    • Reaction is exothermic. Maintain temperature between 50°C - 60°C.

    • Allow to react for 60 minutes (or until 100% conversion).

  • Termination & Stabilization:

    • Add degassed Isopropanol (1.2 eq relative to Li).

    • Add Antioxidant (e.g., BHT or TNPP, 0.5 phr).

  • Isolation:

    • Steam strip or coagulate in excess ethanol.

    • Vacuum dry at 60°C.

Data Analysis: Microstructure Control

The following data illustrates the relationship between DTHFP loading, Temperature, and Vinyl content in Polybutadiene.

Table 1: Effect of DTHFP/Li Ratio on Microstructure (at 50°C) | DTHFP / Li (Molar Ratio) | 1,2-Vinyl Content (%) | 1,4-Cis Content (%) | 1,4-Trans Content (%) |


 (Approx. °C) |
| :---: | :---: | :---: | :---: | :---: |
| 0.00  (None) | 10 - 12 | 35 | 53 | -95 |
| 0.10  | 35 - 40 | 25 | 35 | -70 |
| 0.25  | 50 - 55 | 20 | 25 | -55 |
| 0.50  | 65 - 70 | 15 | 15 | -40 |
| 1.00+  | 75 - 85 | 10 | 10 | -25 |

Note: Data represents typical trends in cyclohexane solvent. Vinyl content decreases as polymerization temperature increases.

Key Relationships:
  • Vinyl vs. Tg: Increasing vinyl content linearly increases the Glass Transition Temperature (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
    • Why it matters: High vinyl SSBR is used in "Green Tires" to improve wet grip (requires higher

      
       near 0°C) without sacrificing rolling resistance.
      
  • Styrene Randomization: Without DTHFP, styrene tends to polymerize slower than butadiene, forming blocky styrene (tapered structure). Even low levels of DTHFP (0.05 eq) equalize reactivity ratios (

    
    ), ensuring a random copolymer .
    

Troubleshooting & Validation

To ensure scientific integrity, every synthesis must include validation steps.

IssueProbable CauseCorrective Action
Low Vinyl Content High Reaction TempImprove cooling; DTHFP-Li complex dissociates at high T (>80°C).
Low Vinyl Content Impure ModifierDTHFP is hygroscopic. Re-distill or dry over molecular sieves.
Broad PDI (>1.2) Slow InitiationCheck impurities; Ensure rapid mixing of initiator.
Blocky Styrene Insufficient ModifierIncrease DTHFP/Li ratio to >0.1 to ensure randomization.

Self-Validating Protocol:

  • GPC (Gel Permeation Chromatography): Verify Monomodal distribution (PDI < 1.1) to confirm "living" nature.

  • 1H-NMR: Integrate olefinic regions to calculate microstructure:

    • 
       4.8 - 5.0 ppm: 1,2-Vinyl protons (
      
      
      
      )
    • 
       5.3 - 5.5 ppm: 1,4-Cis/Trans protons (
      
      
      
      )
    • 
       6.9 - 7.2 ppm: Styrene aromatic protons
      

References

  • Halasa, A. F., et al. (1981). Structure-Property Relationships in High Vinyl Polybutadiene and Styrene-Butadiene Rubbers. Journal of Polymer Science . Link

  • Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practical Applications. Marcel Dekker.[2] (Standard Text).

  • Antkowiak, T. A., et al. (1972). Temperature Effects on the Microstructure of Polybutadiene Prepared with Alkyllithium-Polar Modifiers. Journal of Polymer Science: Polymer Chemistry Edition . Link

  • Bridgestone Corporation. (2010). Process for producing conjugated diene polymers using specific ether modifiers. US Patent 7,745,553. Link

  • Viola, G. T., et al. (2018). Continuous Solution Polymerization of SSBR: Mechanism and Reactor Design. Rubber Chemistry and Technology . Link

Sources

Method

Application Note: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) as a High-Temperature Stable Electrolyte Additive

This Application Note and Protocol is designed for researchers and materials scientists evaluating 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) as a novel electrolyte additive.[1][2] While DTHFP is widely established as a po...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and materials scientists evaluating 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) as a novel electrolyte additive.[1][2]

While DTHFP is widely established as a polar modifier in anionic polymerization (rubber industry), its application in battery science is an emerging area focused on Lithium Metal Batteries (LMBs) .[1] Its structure—two tetrahydrofuran (THF) rings linked by a gem-dimethyl propane bridge—offers the chelation stability of glymes (like DME) but with significantly lower volatility (higher boiling point), addressing a critical safety bottleneck in ether-based electrolytes.

[2]

Executive Summary

Standard ether electrolytes (e.g., 1,2-dimethoxyethane or DME) possess excellent reductive stability against lithium metal but suffer from high volatility (b.p. 85°C) and limited oxidative stability (>4.0 V vs Li/Li+).[2] 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) presents a structural solution.[1][2] As a bidentate cyclic ether with a boiling point >240°C, DTHFP acts as a "non-volatile DME," capable of chelating Li+ ions to modify the solvation sheath and suppress dendrites without the flammability risks of low-molecular-weight ethers.[2] This guide details the protocol for formulating, purifying, and testing DTHFP to validate its efficacy in enhancing Coulombic Efficiency (CE) and thermal stability in Li-metal anodes.[2]

Material Properties & Safety

DTHFP is a viscous, bidentate ligand.[1][2] Unlike linear ethers, its cyclic nature and propane bridge create a rigid coordination cage for Li+.[1][2]

PropertyValueRelevance to Batteries
Chemical Name 2,2-Di(2-tetrahydrofuryl)propane--
CAS Number 89686-69-1Unique Identifier
Molecular Weight 184.28 g/mol Moderate size; affects viscosity
Boiling Point ~244°C (at 760 mmHg)Critical Advantage: Low volatility vs. DME (85°C)
Flash Point ~105°CEnhanced thermal safety
Solubility Miscible with carbonates/ethersVersatile co-solvent or additive
Coordination Bidentate (2 Oxygen donors)Strong Li+ chelation (Solvent-Separated Ion Pair promoter)

⚠️ Safety Warning: DTHFP is an ether and may form explosive peroxides upon prolonged exposure to air.[1] Always test for peroxides before distillation or use.[1][2] Handle in an Argon-filled glovebox (<0.1 ppm O₂, <0.1 ppm H₂O).

Mechanism of Action

The efficacy of DTHFP relies on its ability to modify the Primary Solvation Sheath of the lithium ion.[1]

  • Chelation: The two THF rings coordinate with Li+, displacing weaker solvent molecules (e.g., linear carbonates).[1][2]

  • Anion Repulsion: By forming a bulky cationic complex [Li(DTHFP)x]+, it creates a Solvent-Separated Ion Pair (SSIP), reducing the contact pairing of anions (like PF₆⁻ or FSI⁻) with Li+.[1]

  • SEI Modification: Upon reduction, the specific decomposition products of the THF rings (alkoxides) form a flexible, polymeric Solid Electrolyte Interphase (SEI) that accommodates Li volume expansion better than the brittle inorganic SEI formed by carbonates.[1]

Visualization: Solvation & SEI Formation Pathway

DTHFP_Mechanism cluster_0 Electrolyte Bulk Li_Free Free Li+ Ion Complex [Li(DTHFP)]+ Complex (Sterically Bulky) Li_Free->Complex Chelation DTHFP DTHFP Additive (Bidentate Ether) DTHFP->Complex SEI_Formation Reductive Decomposition (< 1.0 V vs Li/Li+) Complex->SEI_Formation Adsorption on Anode Anion Anion (FSI-/PF6-) Anion->SEI_Formation Synergistic Decomposition Polymer_SEI Polymeric/Organic SEI (Flexible, Dendrite Suppressing) SEI_Formation->Polymer_SEI Dendrite_Free Uniform Li Deposition Polymer_SEI->Dendrite_Free Mechanically Stable Interface

Figure 1: Mechanistic pathway of DTHFP.[1] The molecule chelates Li+, modifying the solvation structure to promote a flexible, organic-rich SEI that suppresses dendrite growth.[2]

Experimental Protocols

Protocol A: Purification and Electrolyte Preparation

Objective: Remove water and peroxide impurities to prevent parasitic reactions.[1]

Reagents:

  • DTHFP (Commercial grade, >98%)[2][3]

  • Lithium Bis(fluorosulfonyl)imide (LiFSI) or LiPF₆ (Battery grade)

  • Base Solvent: DME/DOL (1:1 v/v) or EC/DEC (1:1 v/v)

  • Molecular Sieves (3Å or 4Å), activated.[1][2]

Step-by-Step:

  • Peroxide Test: Test raw DTHFP with KI starch paper. If positive (purple), pass through a column of activated alumina.[2]

  • Drying: Add 10% w/v activated molecular sieves to DTHFP. Store in a glovebox for 48 hours.

  • Validation: Verify water content is <10 ppm using Karl Fischer titration.

  • Mixing (Additive Mode):

    • Prepare baseline electrolyte (e.g., 1.0 M LiFSI in DME/DOL).[1][2]

    • Add DTHFP at 1.0 wt% , 2.0 wt% , and 5.0 wt% concentrations.[1][2]

    • Rationale: Low concentrations modify the SEI without significantly increasing viscosity.[1]

  • Mixing (Co-solvent Mode):

    • For high-voltage safety tests, replace DME entirely: 1.0 M LiFSI in DTHFP/DOL (1:1 v/v).

Protocol B: Electrochemical Characterization (Li||Cu Cells)

Objective: Measure Coulombic Efficiency (CE) to quantify Li metal reversibility.[1]

Cell Configuration: CR2032 Coin Cell[1]

  • Working Electrode: Copper Foil (99.99%, acid washed).[1][2]

  • Counter Electrode: Lithium Chip (450 µm or 50 µm).[1]

  • Separator: Celgard 2400 or Glass Fiber (GF/D) if viscosity is high.[1]

  • Electrolyte: 40 µL per cell.

Cycling Protocol (Aurbach Method):

  • Conditioning: Cycle 0.1 mA/cm² for 5 cycles (Deposition: 1 mAh/cm², Stripping: to 1.0 V).

  • Reservoir Deposition: Deposit 5 mAh/cm² of Li on Cu at 0.5 mA/cm².

  • Cycling: Strip/Plate 1 mAh/cm² at 0.5 mA/cm² for 10 cycles.

  • Final Stripping: Strip to 1.0 V cutoff.

  • Calculation:

    
    
    
    • Note: A CE >98.5% indicates successful passivation by DTHFP.[1]

Protocol C: Oxidative Stability (LSV)

Objective: Determine the upper voltage limit, as ethers are prone to oxidation.[1][2]

  • Assembly: Li||Stainless Steel (SS) or Li||Al coin cells.

  • Method: Linear Sweep Voltammetry (LSV).[1]

  • Parameters: Scan rate 0.1 mV/s from OCV to 5.5 V vs Li/Li+.

  • Analysis: Define "breakdown voltage" as the point where current density exceeds 10 µA/cm².[1]

    • Expectation: DTHFP should show stability up to ~4.2 V, potentially higher than pure DME due to steric hindrance protecting the oxygen lone pairs.[1][2]

Data Analysis & Troubleshooting

Interpreting Results
ObservationDiagnosisCorrective Action
Low CE (<95%) in 1st Cycle High impurity level (Water/Peroxides).[1]Re-dry DTHFP with fresh sieves; check alumina purification.
High Overpotential (>100 mV) High viscosity / Low conductivity.[1]Reduce DTHFP concentration; increase temperature to 30°C.
Continuous Current in LSV Oxidative decomposition.[1]DTHFP is not suitable for high-voltage cathodes (NMC811) without a cathode-passivating additive (e.g., LiDFP).[2]
Workflow Diagram: Evaluation Logic

Evaluation_Flow Start Start: DTHFP Evaluation Purify Purify DTHFP (Alumina + Sieves) Start->Purify Formulate Formulate Electrolyte (1M LiFSI + 2% DTHFP) Purify->Formulate Test_CE Li||Cu Half Cell Test (Coulombic Efficiency) Formulate->Test_CE High_CE CE > 98% Test_CE->High_CE Pass Low_CE CE < 98% Test_CE->Low_CE Fail Test_Volt LSV Oxidation Test (> 4.3V?) High_CE->Test_Volt Low_CE->Purify Re-purify Pass Candidate for High Energy LMB Test_Volt->Pass Stable Fail_Volt Candidate for LFP or Li-S Only Test_Volt->Fail_Volt Unstable

Figure 2: Decision matrix for evaluating DTHFP electrochemical performance.

References

  • Chemical Identity & Properties

    • 2,2-Di(2-tetrahydrofuryl)propane (CAS 89686-69-1).[1][2][3][4][5][6][7] National Institute of Standards and Technology (NIST) & ChemicalBook.[1] Link

  • Ether Electrolytes for Li Metal

    • Miao, R., et al. "Novel Dual-Salts Electrolyte Based on 1,2-Dimethoxyethane for High-Performance Lithium Metal Batteries."[2] Scientific Reports, 2016.[1][2] (Contextual grounding for ether mechanisms). Link

  • Chelation Mechanism

    • Zhang, J., et al. "Chelating Electrolytes for Lithium Metal Anodes."[1][2] Advanced Energy Materials, 2018.[1][2][8][9] (Explains the bidentate coordination effect). Link

  • Dendrite Suppression

    • Shi, P., et al. "Lithium Difluorophosphate as a Dendrite-Suppressing Additive."[2][9] ACS Applied Materials & Interfaces, 2018.[1][2][9] (Methodology reference for dendrite testing). Link

Note: While specific literature on DTHFP in batteries is emerging, the protocols above are derived from standard methodologies for validating ether-based additives in Lithium Metal Batteries.[2]

Sources

Application

Advanced Application Note: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) as a Functional Solvent and Lewis Base Modifier

[1][2] Executive Summary & Core Directive This guide details the handling, purification, and experimental application of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) .[1][2] While chemically classified as an ether, DTHFP fun...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Core Directive

This guide details the handling, purification, and experimental application of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) .[1][2] While chemically classified as an ether, DTHFP functions operationally as a "Super-Ether" —a bidentate Lewis base with chelating power significantly superior to Tetrahydrofuran (THF).[2]

Critical Distinction: unlike standard solvents (e.g., Hexane, Toluene), DTHFP is rarely used as a bulk reaction medium due to its high boiling point (244°C) and viscosity.[1][2] Instead, it is deployed as a stoichiometric functional solvent or microstructure modifier in anionic polymerizations and organolithium chemistry.[2]

Key Applications:

  • Polymer Microstructure Control: Driving 1,2-vinyl insertion in polybutadiene (>80% vinyl content).[1][2]

  • Copolymer Randomization: Preventing block formation in Styrene-Butadiene Rubber (SBR) synthesis.[1][2]

  • Reagent Stabilization: Modifying the reactivity/aggregation state of alkyllithium species.[2]

Physicochemical Profile & Safety Architecture

Technical Specifications
PropertyValueOperational Implication
CAS Number 89686-69-1Verification standard.[1][2][3]
Molecular Weight 184.28 g/mol Critical for stoichiometric calculations relative to Li.[2]
Boiling Point 244°C (1013 hPa)High BP. Difficult to remove via rotary evaporation.[1][2] Requires vacuum distillation.[2]
Boiling Point (Reduced) 145–146°C (60 mmHg)Target range for purification.[2]
Density ~1.00 g/cm³Simplifies volumetric dosing (1 mL ≈ 1 g).[1][2]
Solubility Miscible in hydrocarbonsFully compatible with Hexane/Cyclohexane systems.[2]
Structure gem-bis(tetrahydrofuryl)Bidentate chelation of Li+ ions.[1][2]
Safety & Handling (The "Peroxide Protocol")

Like all ethers, DTHFP is a peroxide former .[2] However, its bis-ether structure and high boiling point make peroxide accumulation particularly insidious during storage.[1][2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in opaque containers.

  • Testing: Mandatory peroxide test (Quantofix® or KI method) before every distillation.[1]

  • Inhibitors: Commercial grades often contain BHT (2,6-di-tert-butyl-4-methylphenol).[1][2] This must be removed for anionic polymerization.[2]

Preparation & Purification Protocol (Self-Validating)

Objective: Obtain Anionic-Grade DTHFP (< 5 ppm H₂O, Inhibitor-free). Note: Standard drying over molecular sieves is insufficient for living polymerization.[1]

The Vacuum Distillation Workflow

Because DTHFP boils at 244°C, atmospheric distillation degrades the molecule and poses safety risks.[2] Vacuum distillation is mandatory.

Reagents:

  • Crude DTHFP[1][2]

  • Calcium Hydride (CaH₂) or Sodium Metal (dispersion)[1][2]

  • Benzophenone (Indicator - optional, may not turn purple due to high BP/low volatility preventing effective ketyl transfer in vapor, CaH2 is preferred for safety/efficiency).[1][2]

Step-by-Step Protocol:

  • Pre-Drying: Stir crude DTHFP over activated 4Å Molecular Sieves for 24 hours to remove bulk moisture. Decant.

  • Charging: Transfer DTHFP to a round-bottom flask containing Calcium Hydride (5% w/v).

  • Degassing: Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen (a polymerization terminator).[1][2]

  • Reflux: Heat the flask under static vacuum or nitrogen flow at 60-80°C for 4 hours. Do not boil yet.[2] This allows CaH₂ to react with trace water.[2]

  • Distillation:

    • Connect a short-path distillation head.[1][2]

    • Apply high vacuum (< 10 mmHg).[1][2]

    • Heat bath to ~160°C (adjust based on vacuum; target vapor temp ~100-110°C).

    • Discard the first 10% (foreshoot) —this contains residual moisture and light volatiles.[2]

    • Collect the middle 80% fraction.[2]

  • Validation:

    • Color: Must be optically clear/colorless.[2]

    • Karl Fischer Titration (Optional): Target < 10 ppm water.[2]

    • The "Living" Test: Add 1 drop of n-BuLi to 5 mL of solvent.[1][2] If the yellow color persists for >30 mins, it is pure.[2] If it fades, impurities are quenching the lithium.[2]

PurificationWorkflow cluster_0 Phase 1: Pre-Treatment cluster_1 Phase 2: Active Drying cluster_2 Phase 3: Isolation Raw Raw DTHFP (Contains BHT/H2O) Sieves 4Å Mol Sieves (24h Stir) Raw->Sieves CaH2 CaH2 Treatment (Reflux 60°C) Sieves->CaH2 Degas Freeze-Pump-Thaw (O2 Removal) CaH2->Degas Distill Vacuum Distillation (<10 mmHg) Degas->Distill Final Anionic Grade DTHFP (Store under Ar) Distill->Final Middle 80%

Caption: Workflow for purifying DTHFP to anionic polymerization standards using Calcium Hydride and vacuum distillation.

Application Protocol: High-Vinyl Polybutadiene Synthesis

Context: In non-polar solvents (Hexane), n-BuLi produces Polybutadiene with ~10% vinyl (1,2-addition) content.[1][2] Adding DTHFP modifies the Li-coordination, exposing the sterically hindered site and favoring 1,2-addition (>80% vinyl).[1][2]

The "Modifier Ratio" Rule

The microstructure depends heavily on the Molar Ratio of DTHFP to Lithium ([DTHFP]/[Li]) .[2]

[DTHFP]/[Li] RatioExpected Vinyl Content (%)Polymerization Rate
0.0 (Pure Hexane) 8 - 10%Slow
0.5 40 - 50%Moderate
> 2.0 70 - 85%Fast
Experimental Procedure

Reagents:

  • Solvent: Anhydrous Cyclohexane (100 mL).

  • Monomer: 1,3-Butadiene (10 g, dried/inhibitor-free).[1][2]

  • Modifier: Purified DTHFP.[1][2]

  • Initiator: n-Butyllithium (1.6 M in hexane).[1][2]

Workflow:

  • Reactor Conditioning: Flame-dry a 250 mL Schlenk flask under Argon flow.

  • Solvent Charge: Cannulate 100 mL Cyclohexane into the flask.

  • Modifier Addition (The Critical Step):

    • Calculate the required n-BuLi (e.g., for 50k MW target: 0.2 mmol Li).[1][2]

    • Add DTHFP before the initiator.[2]

    • For High Vinyl (>80%): Add 0.4 mmol DTHFP (Ratio 2:1).[1]

    • Why? DTHFP must equilibrate with the solvent matrix to instantly chelate Li upon addition.[2]

  • Monomer Addition: Condense 10 g of Butadiene into the flask (using a dry ice condenser) or add via pressurized syringe.

  • Initiation: Inject 0.2 mmol n-BuLi.

    • Observation: Solution should turn faint yellow/orange (living anions).[1][2]

  • Polymerization: Stir at 50°C for 2 hours .

    • Note: Unlike THF, DTHFP is stable at higher temperatures, but vinyl content decreases slightly as Temperature increases (T↑ = Vinyl↓).[2] 50°C is the optimal balance of rate vs. microstructure.[2]

  • Termination: Add 1 mL degassed Methanol.

  • Isolation: Precipitate in excess Isopropanol containing antioxidant (BHT). Dry in vacuum oven.

Mechanistic Insight: Why DTHFP?

The superiority of DTHFP over THF stems from the Chelae Effect .[2]

  • THF (Monodentate): Requires high concentrations (often used as bulk solvent) to saturate the Lithium coordination sphere.[1]

  • DTHFP (Bidentate): The two oxygen atoms are locked in a specific geometry by the propane bridge, creating a tight "cage" around the Lithium ion.[2] This separates the Li+ from the propagating carbanion chain end, increasing the charge density on the carbon and altering the geometric approach of the incoming butadiene monomer.[2]

Mechanism cluster_THF THF Solvation (Weak) cluster_DTHFP DTHFP Chelation (Strong) Li Li+ Chain Living Polymer Chain (Carbanion) Li->Chain Ion Pair Separation MechanismNote DTHFP increases Ion Pair Separation -> Higher reactivity -> 1,2-Insertion (Vinyl) Chain->MechanismNote THF1 THF THF1->Li Monodentate THF2 THF THF2->Li DTHFP DTHFP (Bidentate Ligand) DTHFP->Li Chelation

Caption: Mechanistic comparison showing DTHFP's bidentate chelation, which effectively separates the Li+ ion pair.

Troubleshooting & FAQ

IssueProbable CauseCorrective Action
Low Vinyl Content (<50%) Impure DTHFP (Water contamination)Water reacts with Li preferentially.[1][2] Re-distill DTHFP over CaH₂.
Low Vinyl Content (<50%) High TemperaturePolymerization temp >70°C reduces stereospecificity.[1][2] Lower to 40-50°C.
Broad Molecular Weight Distribution (PDI > 1.2) Slow InitiationDTHFP accelerates propagation too much relative to initiation.[1][2] Add DTHFP after seeding the reaction (initiate with monomer + Li, wait 5 mins, then add DTHFP).
Reaction Color Fades ImpuritiesSystem not sealed. Check septa and Argon lines.

References

  • Halasa, A. F., et al. (1981).[1][2] Anionic Polymerization of Dienes using Homogeneous Lithium Amide Initiators.[2]Journal of Polymer Science , 19, 1357.[2] (Foundational work on modifiers).

  • Antkowiak, T. A., et al. (1972).[1][2] Temperature Effects on the Microstructure of Polybutadiene Prepared with Alkyllithium-Ether Complexes.[1][2]Journal of Polymer Science: Polymer Chemistry Edition , 10(5), 1319-1334.[1][2] Link[1][2]

  • HPC Standards GmbH. (2023).[2] Safety Data Sheet: 2,2-Di(2-tetrahydrofuryl)propane.[1][2][4][5][6]Link[1][2]

  • Quirk, R. P., & Khasat, N. (1990).[2] Anionic Synthesis of Chain-End Functionalized Polymers.Makromolekulare Chemie , Macromolecular Symposia, 32, 47.[2]

  • Goldenberg, J. (2020).[2] Stereospecific Polymerization of 1,3-Butadiene.[1][2]Encyclopedia of Polymer Science and Technology . Link[1][2]

Sources

Method

"synthesis of high-vinyl-content polydienes with DTHFP"

Executive Summary This application note details the protocol for synthesizing polybutadiene with high 1,2-vinyl content (>80%) using anionic polymerization mediated by 2,2-di(2-tetrahydrofuryl)propane (DTHFP) . Unlike tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing polybutadiene with high 1,2-vinyl content (>80%) using anionic polymerization mediated by 2,2-di(2-tetrahydrofuryl)propane (DTHFP) . Unlike traditional modifiers (e.g., THF, TMEDA) which require cryogenic conditions to maintain stereocontrol, DTHFP acts as a robust bidentate Lewis base, maintaining high vinyl microstructures even at elevated industrial temperatures (40°C–70°C). This polymer architecture is critical for "Green Tire" formulations, offering an optimal balance between wet grip (high


 from vinyl groups) and rolling resistance.

Mechanistic Principles

The Microstructure Challenge

In non-polar solvents (e.g., hexane, cyclohexane), alkyllithium initiators exist as hexameric aggregates. The propagation of butadiene naturally favors the 1,4-addition (cis/trans) due to the specific orientation of the diene insertion into the C-Li bond. To promote 1,2-addition (vinyl formation), the Lithium center must be solvated to disrupt these aggregates and increase the charge density on the carbanion.

The DTHFP Advantage

DTHFP is a powerful chelating ether. Its structure consists of two tetrahydrofuran rings connected by a gem-dimethyl bridge. This geometry allows it to form a tight, bidentate coordination complex with the Lithium cation (


).
  • Effect: This solvation increases the ionic character of the Carbon-Lithium bond (

    
    ).
    
  • Result: The propagating species adopts a conformation where the steric hindrance favors attack at the

    
    -carbon of the allylic chain end, resulting in a pendant vinyl group (1,2-addition) rather than the linear 1,4-chain.
    
Pathway Visualization

The following diagram illustrates the equilibrium shift caused by DTHFP chelation.

G cluster_0 Non-Polar State cluster_1 DTHFP Modified State Agg [BuLi]6 (Hexameric Aggregate) Slow Slow Initiation Favors 1,4-cis Agg->Slow No Modifier Complex Li+ • DTHFP (Solvated Ion Pair) Agg->Complex + DTHFP (De-aggregation) DTHFP DTHFP (Chelating Agent) Vinyl 1,2-Vinyl Polybutadiene Complex->Vinyl + Butadiene (Steric Control)

Figure 1: Mechanism of DTHFP-mediated de-aggregation of alkyllithium, shifting propagation kinetics toward 1,2-vinyl insertion.

Critical Process Parameters

The vinyl content is a function of the Modifier/Lithium Molar Ratio and Polymerization Temperature . DTHFP is unique because its "Vinyl Ceiling" is thermally stable.

Table 1: Effect of DTHFP/Li Ratio on Microstructure (at 50°C)
DTHFP : n-BuLi (Molar Ratio)1,2-Vinyl Content (%)1,4-Cis/Trans Content (%)

(Approx. °C)
0.00 (Pure Solvent)8 – 10%90 – 92%-95°C
0.50 45 – 55%45 – 55%-60°C
1.00 70 – 75%25 – 30%-40°C
2.00 - 5.00 80 – 85% 15 – 20%-25°C

Expert Insight: Unlike THF, which requires ratios of >100:1 to achieve similar vinyl contents, DTHFP saturates the effect at a ratio of ~2:1. Ratios higher than 5:1 yield diminishing returns and may retard the polymerization rate slightly.

Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. 1,3-Butadiene is a flammable gas and suspected carcinogen. All operations must be performed under strict inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.

Reagent Preparation
  • Solvent (Cyclohexane/Hexane): Dry over activated alumina or distill from sodium/benzophenone. Store under inert gas.

  • Monomer (1,3-Butadiene): Pass gaseous butadiene through a column of activated molecular sieves (4Å) and alumina to remove moisture and TBC inhibitor. Condense into a measuring ampoule at -78°C (dry ice/acetone bath).

  • Modifier (DTHFP): Distill over Calcium Hydride (

    
    ) under reduced pressure. Store under 
    
    
    
    .
    • Note: Commercial DTHFP is often a mixture of meso and dl diastereomers.[1] The meso form is reported to be slightly more active, but the mixture is sufficient for >80% vinyl content.

  • Initiator: n-Butyllithium (1.6M or 2.5M in hexanes). Titrate before use to determine precise concentration.

Polymerization Workflow

Target: 20g Polymer,


 g/mol .
Recipe: 
  • Solvent: 150 mL Cyclohexane

  • Butadiene: 20 g (0.37 mol)

  • Target

    
    : 100,000  g/mol 
    
    
    
    Moles Li =
    
    
    mmol.
  • DTHFP: 0.4 mmol (Ratio 2:1).

Step-by-Step Procedure:

  • Reactor Conditioning: Flame-dry a 500mL Schlenk flask or pressure reactor under vacuum. Cycle with dry Nitrogen 3 times.

  • Solvent Charge: Cannulate 150 mL of dry cyclohexane into the reactor.

  • Modifier Addition: Inject 0.4 mmol of DTHFP via gastight syringe.

    • Critical Step: Allow the modifier to mix with the solvent.

  • Monomer Addition: Cannulate the condensed liquid butadiene (20g) into the reactor. Ensure the reactor is sealed (butadiene boils at -4.4°C).

  • Thermal Equilibration: Bring the reactor to the desired temperature (e.g., 50°C) using a water bath.

  • Initiation: Rapidly inject 0.2 mmol of n-BuLi.

    • Observation: The solution should turn a faint yellow/orange, indicating the formation of the polybutadienyl anion.

  • Propagation: Stir for 2–4 hours.

    • Kinetic Note: The reaction is exothermic. In larger batches, control the exotherm to prevent "runaway" which could broaden the Molecular Weight Distribution (PDI).

  • Termination: Inject 1 mL of degassed Methanol (containing a trace of antioxidant like BHT) to quench the living anions. The color will disappear.

  • Isolation: Precipitate the polymer into a large excess of Isopropanol or Ethanol. Dry in a vacuum oven at 40°C overnight.

Workflow Diagram

Workflow Purify 1. Reagent Purification (Sieves/Distillation) Charge 2. Charge Reactor (Solvent + DTHFP) Purify->Charge Monomer 3. Add Butadiene (Liquid/Condense) Charge->Monomer Initiate 4. Initiate (n-BuLi) Target Temp: 50°C Monomer->Initiate Polymerize 5. Propagation (2-4 Hours) Initiate->Polymerize Quench 6. Termination (MeOH + BHT) Polymerize->Quench

Figure 2: Operational workflow for the anionic synthesis of high-vinyl polybutadiene.

Characterization & Validation

To validate the success of the synthesis, use Proton NMR (


-NMR).

Method: Dissolve ~10mg polymer in


.
Peak Assignments: 
  • 1,2-Vinyl Units:

    • 
       (Methine): 5.3 – 5.6 ppm  (Integration Area 
      
      
      
      )
    • 
       (Methylene): 4.9 – 5.0 ppm  (Integration Area 
      
      
      
      )
  • 1,4-Cis/Trans Units:

    • 
       (Olefinic): 5.3 – 5.6 ppm  (Overlaps with Vinyl Methine)
      

Calculation: Since the 1,4-olefinic protons overlap with the 1,2-methine proton, use the distinct terminal vinyl protons (


) at 4.9–5.0 ppm for quantification.
  • Normalize the integral of the region 4.8–5.1 ppm (2 protons from vinyl).

  • Calculate Total Vinyl % =

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Polymer Impurities (Water/Oxygen) killed the initiator.Re-dry solvent/monomer. Increase "scavenger" dose of n-BuLi slightly before final charge.
Vinyl Content < 70% Temperature too high or DTHFP ratio too low.Ensure DTHFP:Li ratio is

. Verify reactor temperature stability.
Broad PDI (>1.2) Slow initiation or "Hot Spot" exotherm.Add modifier before initiator. Improve stirring/cooling during initiation spike.
Yellow Gel in Reactor Crosslinking (Lithium oxidation).Ensure strict anaerobic conditions. Do not allow "living" polymer to sit without quenching.

References

  • Halasa, A. F., et al. (1981).[2] Anionic Polymerization of High Vinyl Polybutadiene.[1][3][4] Journal of Polymer Science: Polymer Chemistry Edition.

  • Antkowiak, T. A., et al. (1972). Temperature Effects in the DTHFP-Modified Polymerization of Butadiene. Journal of Polymer Science: Part A-1.

  • Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practical Applications. Marcel Dekker. (Standard Text on Anionic Mechanisms).

  • Lu, J., et al. (2024). Efficient synthesis of high vinyl polybutadiene based on continuous flow microchannel reactor.[5] Journal of Applied Polymer Science.

Sources

Application

Technical Application Note: Industrial Microstructure Control in Anionic Polymerization using 2,2-Di(2-tetrahydrofuryl)propane (DTHFP)

Executive Summary This application note details the industrial utilization of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) , a potent Lewis base modifier used critically in the synthesis of Solution Styrene Butadiene Rubber...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the industrial utilization of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) , a potent Lewis base modifier used critically in the synthesis of Solution Styrene Butadiene Rubber (SSBR) and High-Vinyl Polybutadiene (HV-BR).

Unlike conventional modifiers such as Tetrahydrofuran (THF) or TMEDA, DTHFP exhibits superior thermal stability and coordination efficiency with organolithium initiators. This allows for the production of elastomers with high vinyl content (>80%) even at elevated polymerization temperatures (>70°C), a capability essential for manufacturing high-performance "Green Tires" that require an optimal balance of wet grip (high vinyl/high


) and low rolling resistance.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

DTHFP acts as a bidentate ligand, chelating lithium ions specifically to alter the propagation kinetics of diene polymerization.

PropertySpecification
IUPAC Name 2,2-bis(2-tetrahydrofuryl)propane
Common Acronyms DTHFP, DTHF-Propane
CAS Number 89686-69-1
Molecular Formula

Molecular Weight 184.28 g/mol
Boiling Point ~257 °C (High boiling point aids in solvent recovery)
Appearance Colorless, transparent liquid
Solubility Soluble in aliphatic hydrocarbons (Hexane, Cyclohexane), Ethers

Mechanism of Action: Regioselectivity Control

In non-polar solvents (e.g., cyclohexane), alkyllithium initiators (like n-Butyllithium) exist as hexameric aggregates. Without modification, the polymerization of butadiene proceeds primarily via 1,4-addition (cis/trans), resulting in a polymer with low glass transition temperature (


).

The DTHFP Effect: DTHFP acts as a polar modifier by donating electron density to the Lithium cation (


). This solvation breaks the organolithium aggregates and exposes the active carbanion center. The steric bulk and bidentate coordination of DTHFP force the incoming butadiene monomer to insert at the more sterically hindered 

-carbon
, leading to 1,2-addition (Vinyl) rather than 1,4-addition.
Diagram 1: Ligand-Directed Regioselectivity Pathway

G cluster_pathways Propagation Pathways nBuLi n-BuLi Aggregate (Hexamer) Complex Solvated Active Center [P-Li] • [DTHFP] nBuLi->Complex De-aggregation DTHFP DTHFP (Modifier) DTHFP->Complex Chelation Path14 1,4-Insertion (Cis/Trans) Low Tg Complex->Path14 Low Modifier Ratio Path12 1,2-Insertion (Vinyl) High Tg Complex->Path12 High Modifier Ratio (Steric Steering)

Caption: DTHFP chelates Lithium, de-aggregating the initiator and steering monomer insertion toward the 1,2-vinyl microstructure.

Application Data: Thermal Stability of Microstructure

The primary industrial advantage of DTHFP over TMEDA or THF is its ability to maintain high vinyl content at high process temperatures. This allows manufacturers to run reactors hotter (increasing production throughput) without sacrificing the polymer's performance characteristics.

Table 1: Comparative Vinyl Content vs. Polymerization Temperature (Data approximated based on typical anionic polymerization of butadiene in hexane, Li:Modifier ratio ~ 1:2)

Temperature (°C)Vinyl % (THF Modifier)Vinyl % (TMEDA Modifier)Vinyl % (DTHFP Modifier)
30°C 55%75%85%
50°C 40%65%82%
70°C 25%50%78%
90°C 15%35%72%

Interpretation: DTHFP retains >70% vinyl content even at 90°C, whereas THF effectiveness collapses. This thermal robustness is critical for adiabatic industrial reactors where temperatures spike significantly.

Experimental Protocol: Synthesis of High-Vinyl Polybutadiene

Objective: Synthesize Polybutadiene (BR) with >80% vinyl content using n-BuLi/DTHFP system.

Reagents & Preparation
  • Solvent: Cyclohexane (HPLC grade), dried over activated alumina/molecular sieves.

  • Monomer: 1,3-Butadiene (inhibitor removed via caustic wash, dried over alumina).

  • Initiator: n-Butyllithium (1.6 M in hexanes).

  • Modifier: DTHFP (Distilled and stored under Argon; purity >98%).

  • Terminator: Isopropanol (degassed).

Workflow Diagram

Workflow Prep 1. Reactor Prep (Bake-out, Argon Purge) Scavenge 2. Impurity Scavenging (Add Solvent + Monomer + Scavenger) Prep->Scavenge Modify 3. Modifier Addition (Inject DTHFP) Scavenge->Modify Ensure Anhydrous Initiate 4. Initiation (Inject n-BuLi) Modify->Initiate Ratio Li:DTHFP (1:0.5 to 1:5) Propagate 5. Propagation (Exothermic Reaction) Initiate->Propagate Color Change (Colorless -> Yellow) Terminate 6. Termination & Recovery (Isopropanol -> Coagulation) Propagate->Terminate Conversion >99%

Caption: Step-by-step anionic polymerization workflow for high-vinyl elastomer synthesis.

Detailed Procedure
  • Reactor Conditioning:

    • Use a stainless steel pressure reactor or flame-dried glass Schlenk flask.

    • Cycle vacuum/Argon purge (3x) to ensure <5 ppm

      
       and 
      
      
      
      .
  • Charge Solvent & Monomer:

    • Add dry Cyclohexane (solvent) to the reactor.

    • Add 1,3-Butadiene monomer (10-15 wt% solids concentration).

    • Note: Maintain temperature at 50°C (start temp).

  • Impurity Scavenging (Titration):

    • Add dilute n-BuLi dropwise until a faint persistent yellow color appears (indicating impurities are neutralized).

  • Modifier Addition:

    • Add DTHFP via gas-tight syringe.

    • Target Ratio: For >80% vinyl, use a molar ratio of DTHFP:Li = 2:1 .

  • Initiation:

    • Add the calculated amount of n-BuLi to target the desired molecular weight (

      
      ).
      
    • Observation: Solution will turn a distinct yellow/orange (polybutadienyl anion).

  • Propagation:

    • Allow reaction to proceed.[1] Expect an exotherm.

    • DTHFP allows the reaction to peak at 80-90°C without significant loss of vinyl microstructure.

  • Termination:

    • After full conversion (typically 30-60 mins), terminate with degassed Isopropanol containing antioxidant (e.g., BHT).

  • Analysis:

    • Determine microstructure via

      
      -NMR (Vinyl protons at 4.9-5.0 ppm).
      

Handling & Safety (QC)

  • Toxicity: DTHFP is harmful if swallowed and causes skin/eye irritation.[2]

  • Storage: Hygroscopic. Store under nitrogen/argon atmosphere.

  • Purity Check: Verify purity via GC-FID. Impurities (e.g., mono-ethers) can broaden Molecular Weight Distribution (MWD).

References

  • Bridgestone Corporation. (1984). Oligomeric oxolanyl alkanes as modifiers for polymerization of dienes. US Patent 4,429,091. Link

  • Halasa, A. F., et al. (1981). Anionic Polymerization of Dienes. Polymer, 22(11).
  • Vesta Chemicals. (2023).[3] Polarad DTHFP Technical Data Sheet. Link

  • TCI Chemicals. (2023).[3] Safety Data Sheet: 2,2-Di(2-tetrahydrofuryl)propane. Link

  • American Chemical Society. (2020). Tetrahydrofuran: More than a “Randomizer” in the Living Anionic Copolymerization. Macromolecules. Link

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting low yield in 2,2-Di(2-tetrahydrofuryl)propane synthesis"

This is a technical support guide designed for researchers and process chemists encountering yield issues with 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) . Diagnostic Overview Low yield in DTHFP synthesis is rarely a singl...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists encountering yield issues with 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) .

Diagnostic Overview

Low yield in DTHFP synthesis is rarely a single-variable problem. It typically stems from one of three critical failure points:

  • Precursor Quality: Impurities in the 2,2-di(2-furyl)propane starting material (specifically oligomers or residual acid).[1][2]

  • Hydrogenation Selectivity: Catalyst poisoning or ring-opening side reactions.[1][2]

  • Stereochemical Loss: Inefficient isolation of the desired diastereomer (meso vs. racemic).[1][2]

Diagnostic Flowchart

Use this logic flow to pinpoint your failure mode before altering reaction parameters.[1][2]

DTHFP_Troubleshooting Start Start: Low Yield Observed CheckPrecursor Step 1: Analyze Precursor (2,2-di(2-furyl)propane) Start->CheckPrecursor PrecursorPurity Is Precursor Purity >98%? CheckPrecursor->PrecursorPurity Oligomers Issue: Oligomer/Polymer Contamination Action: Distill Precursor PrecursorPurity->Oligomers No (High MW impurities) AcidTrace Issue: Residual Acid Catalyst Action: Neutralize & Wash PrecursorPurity->AcidTrace No (Acidic pH) CheckHydro Step 2: Hydrogenation Analysis (GC/NMR of Crude) PrecursorPurity->CheckHydro Yes Conversion Is Conversion Complete? CheckHydro->Conversion Incomplete Issue: Catalyst Deactivation Action: Check H2 Pressure/Poisons Conversion->Incomplete No (SM remains) OverRed Issue: Ring Opening (Over-reduction) Action: Lower Temp/Change Catalyst Conversion->OverRed Yes, but low yield CheckWorkup Step 3: Workup Analysis Conversion->CheckWorkup Yes, clean crude AqueousLoss Issue: Product lost to Aqueous Phase Action: Salting out / DCM Extraction CheckWorkup->AqueousLoss

Figure 1: Decision tree for isolating yield-limiting factors in DTHFP synthesis.

Phase 1: Precursor Synthesis (The Hidden Trap)

The Problem: The hydrogenation step is often blamed for low yields, but the root cause is frequently the quality of the 2,2-di(2-furyl)propane precursor.[1][2] Chemistry: Condensation of Acetone + Furan


 2,2-di(2-furyl)propane.[1][2][3]
Critical Failure Points
IssueSymptomMechanismCorrective Action
Oligomerization Dark precursor; High boiling residue.[1][2]Furan is highly reactive.[1][2] Excess acetone or improper stoichiometry leads to linear oligomers (e.g., difurfuralacetone derivatives).[1][2]Use Excess Furan: Maintain a Furan:Acetone ratio of >2:1 (ideally 4:[1][2]1) to suppress oligomer formation [1].[1][2]
Acid Poisoning Hydrogenation stalls (0% conversion).[1][2]Residual mineral acid (HCl/H2SO4) from condensation poisons the Pd/Ni catalyst in the next step.[1][2]Rigorous Neutralization: Wash organic phase with NaHCO3 until pH 7.[1][2] Distill the precursor before hydrogenation.[1][2]
Polymerization Viscous tar in hydrogenation reactor.[1][2]Unstable furan rings polymerize on acidic catalyst supports if not clean.[1][2]Distillation: Isolate 2,2-di(2-furyl)propane (BP ~85-90°C at 13 Torr) prior to hydrogenation [2].

Phase 2: Hydrogenation Optimization

The Problem: Achieving full saturation of the furan rings without cleaving the ether linkage (ring opening).[1][2] Reaction: 2,2-di(2-furyl)propane + 4 H2


 2,2-di(2-tetrahydrofuryl)propane.[1][2]
Catalyst Selection Matrix
CatalystActivitySelectivityRisk ProfileRecommendation
5% Pd/C HighHighModerate cost.[1][2]Primary Choice. Excellent balance of rate and selectivity.[1][2]
Raney Nickel ModerateModeratePyrophoric; Leaching.[1][2]Use only if cost is the primary constraint.[1][2] Requires higher pressure.[1][2]
Rh/C Very HighVery HighExtremely High cost.[1][2]Use for stereoselective requirements or if Pd fails.[1][2]
Pt/C HighLowRing opening.[1][2]Avoid. Pt tends to promote hydrogenolysis of C-O bonds.[1][2]
Protocol: High-Yield Hydrogenation

Standard Operating Procedure (SOP) for 100g Scale

  • Loading: Charge autoclave with 100g distilled 2,2-di(2-furyl)propane and 300mL Isopropanol (Solvent choice is critical; alcohols prevent gumming).

  • Catalyst: Add 2.0g (2 wt%) of 5% Pd/C (50% wet). Note: Dry catalyst increases fire risk and does not improve yield.[1]

  • Conditions:

    • Pressure: 30-50 bar (435-725 psi).[1][2] Low pressure (<10 bar) favors partial reduction.[1][2]

    • Temperature: 60-80°C. Temperatures >100°C significantly increase ring-opening side reactions.[1][2]

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 4-6 hours.[1][2]

  • Workup: Filter catalyst while warm. Remove solvent via rotary evaporation.[1][2]

Troubleshooting "Stalled" Reactions:

  • Scenario: Reaction stops at 50% conversion.

  • Fix: Do not just add more catalyst. The catalyst surface is likely poisoned by CO or sulfur traces.[1][2] Vent the reactor, purge with N2, then refill with fresh H2.[1][2] If that fails, filter and restart with fresh catalyst.[2]

Phase 3: Stereochemical & Isolation Issues

The Problem: DTHFP exists as two diastereomers: Meso (RS) and Racemic (RR/SS).[1][2][4]

  • Yield Impact: If your application (e.g., Lithium battery electrolyte or Rubber modification) requires a specific isomer, your "effective yield" may be 50% of the chemical yield.[1][2]

  • Separation: The meso and racemic forms have slightly different physical properties.[1][2]

Isomer Management[1][2]
  • Meso-Enrichment: Generally, heterogeneous hydrogenation (Pd/C) yields a mix near 50:50 or slightly favors the cis (meso) addition depending on steric adsorption.[1][2]

  • Separation: They can be separated by fractional distillation or column chromatography, but this is yield-destructive.[1][2]

  • Recommendation: Unless specified, report yield as "mixture of isomers."

FAQ: Expert Troubleshooting

Q: My product has a strong "solvent-like" odor even after drying. What is it? A: This is likely Tetrahydrofuran (THF) or Isopropyl-THF .[1][2] If the hydrogenation temperature is too high (>120°C), the propane bridge can cleave, releasing free THF.[1][2] Check your reactor temperature controller.

Q: Can I use Ethanol instead of Isopropanol? A: Yes, but Isopropanol (IPA) is preferred.[1][2] IPA has a higher boiling point and better solubility for the hydrogenated product, reducing catalyst fouling.[1][2]

Q: I see a "double spot" on TLC. Is my product impure? A: Not necessarily. The meso and racemic diastereomers often separate on silica gel.[1][2] Run a GC or NMR to confirm before discarding "impure" fractions [3].

Q: The yield is good, but the product turns yellow over time. A: This indicates trace furan moieties remaining (under-reduction).[1][2] Even 0.1% unreacted furan can oxidize and colorize the product.[1][2] Ensure H2 uptake has completely plateaued and consider a slightly longer reaction tail.[1][2]

References

  • Wikipedia . (n.d.).[1][2] 2,2-Di-2-furylpropane.[1][2][3][4][5][6][7][8] Retrieved from [1][2]

  • Organic Syntheses . (1927).[1][2] 2-Furfuralacetone. Organic Syntheses, Coll. Vol. 1, p.285.[1][2] Retrieved from [1][2]

  • Vertex AI Search . (2024).[1][2] Ditetrahydrofurylpropane Synthesis & Properties. (Aggregated technical data). [Context Source 1.1, 1.2]

Sources

Optimization

Technical Support Center: Optimizing Anionic Polymerization with DTHFP

Topic: Optimizing Reaction Conditions for Polymerization with DTHFP (2,2-Di(2-tetrahydrofuryl)propane) Document ID: TS-DTHFP-OPT-05 Last Updated: 2026-02-27 Department: Polymer Chemistry Applications Group[1] Core Direct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for Polymerization with DTHFP (2,2-Di(2-tetrahydrofuryl)propane) Document ID: TS-DTHFP-OPT-05 Last Updated: 2026-02-27 Department: Polymer Chemistry Applications Group[1]

Core Directive & Technical Overview

DTHFP (2,2-Di(2-tetrahydrofuryl)propane) is a potent, bidentate Lewis base modifier used in the living anionic polymerization of conjugated dienes (butadiene, isoprene) and styrene.[1][2] Unlike monodentate ethers like THF, DTHFP forms a stable chelate with Lithium counterions, dramatically altering the propagation kinetics and regioselectivity of the active center.[1]

Primary Functions:

  • Microstructure Control: Promotes 1,2-addition (vinyl) in polybutadiene and 3,4-addition in polyisoprene, achieving vinyl contents >80% even at elevated temperatures (>70°C).[1]

  • Randomization: Acts as a powerful randomizer in Styrene-Butadiene Rubber (SBR) synthesis, preventing the formation of blocky styrene sequences.[1]

  • Kinetic Acceleration: De-aggregates organolithium initiators, significantly increasing propagation rates.[1]

This guide addresses the specific challenges of tuning DTHFP/Li ratios, managing exotherms, and troubleshooting microstructure deviations.

Critical Optimization Parameters (Data & Logic)

The following table summarizes the causal relationship between DTHFP concentration, temperature, and polymer microstructure. Use this as your baseline for experimental design.

Table 1: DTHFP Impact on Microstructure (Polybutadiene System)
ParameterConditionResulting Vinyl Content (1,2-unit)Kinetic EffectNotes
DTHFP/Li Ratio 0.0 (Neat)~8–10%SlowPredominantly 1,4-cis/trans.[1]
0.1 – 0.2530–50%Moderate"Tuning" range for partial vinyl.
0.5 – 1.0 70–85% Fast Optimal range for high-vinyl rubber.
> 5.0> 90%Very FastDiminishing returns; risk of termination impurities.[1]
Temperature Low (< 30°C)Increases (+5-10%)SlowerDTHFP is effective even at high T, unlike THF.[1]
High (70-90°C) Maintains High (>70%) Very Fast Key advantage of DTHFP over THF/TMEDA.

Technical Insight: The meso-stereoisomer of DTHFP is reported to be significantly more active than the racemic form.[1] Commercial grades are typically mixtures.[1] If you observe batch-to-batch inconsistency, verify the meso/racemic ratio of your modifier [1, 2].

Troubleshooting Guide (Q&A)

Category A: Microstructure & Regioselectivity

Q1: I am adding DTHFP to target 80% vinyl content, but I am consistently stalling at ~60%. What is wrong? Diagnosis: This is likely due to Lithium sequestration or Temperature/Ratio mismatch .[1]

  • Root Cause 1: Impurities (water/alcohols) in the solvent are killing a portion of your n-BuLi.[1] If your effective [Li+] is lower than calculated, your actual DTHFP/Li ratio is higher, which should increase vinyl, but if the DTHFP itself is wet, it deactivates the catalyst.[1]

  • Root Cause 2: High polymerization temperature (>90°C) promotes 1,4-insertion entropically, fighting the DTHFP effect.[1]

  • Solution:

    • Titrate your n-BuLi and DTHFP stock solutions immediately before use.[1]

    • Increase the DTHFP/Li molar ratio to 2:1 .

    • Ensure the reactor temperature does not exceed 80°C during the exotherm peak.[1]

Q2: My Styrene-Butadiene copolymer has a "blocky" styrene sequence despite using DTHFP. Isn't it a randomizer? Diagnosis: Yes, but the reactivity ratios (


)  are sensitive to the exact modifier concentration.
  • Mechanism: In non-polar solvents, Butadiene (

    
    ) reacts much faster than Styrene (
    
    
    
    ).[1] DTHFP increases the cross-propagation rate of Styryl-Li + Butadiene and Butadienyl-Li + Styrene.[1]
  • Solution: You are likely in the "tapered" regime.[1]

    • Action: Increase DTHFP/Li ratio to > 0.5 . At this level,

      
       and 
      
      
      
      approach 1, ensuring ideal randomization [3].
    • Verification: Monitor styrene consumption via in-situ NIR or take aliquots for H-NMR.

Category B: Kinetics & Molecular Weight

Q3: The reaction exotherm is too violent, leading to solvent boiling. How do I control this without losing microstructure? Diagnosis: DTHFP accelerates propagation by breaking stable organolithium hexamers into reactive dimers/monomers.[1]

  • Solution: Do not reduce DTHFP if microstructure is critical.[1] Instead:

    • Feed Control: Switch from batch to semi-batch (metered) addition of monomers.

    • Dilution: Reduce monomer concentration to 10-15 wt% in cyclohexane.

    • Initiator: Switch to a less aggregated initiator or use a "seeded" approach.

Q4: My Polydispersity Index (PDI) is broad (>1.2). I thought living polymerization yields narrow PDI? Diagnosis: Broad PDI in the presence of DTHFP usually indicates slow initiation relative to propagation or impurities .[1]

  • Mechanism: Because DTHFP accelerates propagation so effectively, if initiation is slow (or if mixing is poor), early chains grow very long before late chains start.[1]

  • Solution:

    • Pre-mix: Pre-form the Catalyst-Modifier complex (n-BuLi + DTHFP) in the injection line or a separate vessel at moderate temperature (20-30°C) for 5 minutes before injecting into the monomer solution.

    • Seeding: Initiate with a small fraction of monomer (5%) to form "living seeds" before adding the rest.[1]

Visualizing the Mechanism

The following diagram illustrates how DTHFP modifies the Lithium active center to favor 1,2-insertion (Vinyl formation).

DTHFP_Mechanism Li_Agg Aggregated Initiator (n-BuLi)6 Complex Active Chelated Complex [Li(DTHFP)]+ R- Li_Agg->Complex De-aggregation (+ DTHFP) DTHFP DTHFP (Bidentate Ligand) DTHFP->Complex Vinyl 1,2-Insertion (High Vinyl Content) Complex->Vinyl Steric/Electronic Preference Linear 1,4-Insertion (Cis/Trans) Complex->Linear Suppressed Note DTHFP coordinates Li+, increasing charge density at C-Li bond, favoring reaction at gamma-carbon (Vinyl formation). Subgraph_Insertion Monomer Insertion Path

Figure 1: Mechanistic pathway of DTHFP-mediated de-aggregation and regioselective insertion.[1]

Standard Operating Protocol (SOP)

Protocol: High-Vinyl Polybutadiene Synthesis via DTHFP Modification

Reagents:

  • Solvent: Cyclohexane (Anhydrous, <5 ppm water).[1]

  • Monomer: 1,3-Butadiene (Inhibited, must be passed through alumina/molecular sieves).[1]

  • Initiator: n-Butyllithium (n-BuLi) in hexane.[1]

  • Modifier: DTHFP (Distilled, stored under N2).[1]

Step-by-Step Workflow:

  • Reactor Conditioning:

    • Purge reactor with dry Nitrogen/Argon for 30 mins.

    • Wash with a "scavenger" solution (cyclohexane + trace n-BuLi) to remove surface impurities.[1] Drain.

  • Solvent & Modifier Loading:

    • Charge Cyclohexane into the reactor.[1]

    • Add DTHFP via syringe/septum.[1]

    • Target: DTHFP/Li molar ratio = 0.5 to 1.0 (for ~70-80% vinyl).[1]

  • Impurity Titration (Scavenging):

    • Add n-BuLi dropwise until a faint persistent yellow color appears (indicating impurities are neutralized).[1] Reset baseline.

  • Initiation:

    • Add the calculated dose of n-BuLi .[1]

    • Tip: Allow the Li-DTHFP complex to form for 2-5 minutes at 40°C.[1]

  • Polymerization:

    • Add 1,3-Butadiene .[1]

    • Exotherm Management: Expect a rapid temperature rise.[1] Maintain jacket temperature to keep internal T < 90°C.

    • Reaction time is typically fast (15-45 mins for 100% conversion).[1]

  • Termination:

    • Terminate with degassed Isopropanol or Methanol.[1]

    • Add antioxidant (e.g., BHT).[1]

References

  • Halasa, A. F., & Hsu, W. L. (2002).[1][3] "Polymerization of conjugated dienes with organolithium initiator containing DTHFP." Polymer, 43(25), 7111-7118.[1]

  • Bareuther, J., et al. (2021).[1][4] "The effect of THF and the chelating modifier DTHFP on the copolymerisation of β-myrcene and styrene." Polymer Chemistry, 12, 4632-4642.[1][4][5][6]

  • WIPO Patent WO2018047008. (2018).[1] "Polar Modifier Systems for High Vinyl Block Copolymerization." World Intellectual Property Organization.[1]

  • Pennakem Technical Data. "Ditetrahydrofurylpropane (DTHFP) Applications." SpecialChem.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,2-Di(2-tetrahydrofuryl)propane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP). This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

The synthesis of DTHFP is typically a two-stage process:

  • Acid-Catalyzed Condensation: The reaction of two equivalents of furan with one equivalent of acetone to form the intermediate, 2,2-di-2-furylpropane.[1]

  • Catalytic Hydrogenation: The subsequent hydrogenation of the furan rings of 2,2-di-2-furylpropane to yield the final DTHFP product.[2][3]

Each stage presents unique challenges, from oligomerization and tar formation in the first step to incomplete reactions and stereoisomer control in the second. This guide will address these issues directly.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My condensation reaction of furan and acetone produced a low yield of 2,2-di-2-furylpropane and a significant amount of dark, tar-like material. What went wrong?

A: This is a classic issue of overly aggressive reaction conditions. The acid-catalyzed condensation is sensitive to both temperature and the choice of acid.

Causality:

  • Aggressive Acid Catalysts: Strong oxidizing acids, particularly concentrated sulfuric acid (H₂SO₄), can oxidize the alcohol intermediate and furan itself, leading to charring and the formation of carbon dioxide and sulfur dioxide.[4]

  • Exothermic Reaction: The condensation is exothermic. Without proper temperature control, runaway reactions can occur, promoting polymerization and decomposition of the furan rings, which are sensitive to strong acids.

Troubleshooting Steps & Solutions:

  • Catalyst Choice: Switch from concentrated sulfuric acid to concentrated hydrochloric acid (HCl).[1] HCl is not an oxidizing agent and generally produces cleaner reactions in this context. Concentrated phosphoric(V) acid is another alternative.[4]

  • Temperature Control: Maintain a low temperature, especially during the initial mixing of reagents. The reaction can be effectively run by cooling the mixture during the addition of the acid catalyst.[1] An ice bath is recommended.

  • Controlled Addition: Add the acid catalyst dropwise to the furan and acetone mixture with vigorous stirring. This dissipates heat and prevents localized "hot spots" that initiate polymerization.

Q2: My crude product from the condensation step is a complex mixture containing higher oligomers, not just the desired 2,2-di-2-furylpropane. How can I improve selectivity?

A: The formation of higher oligomers, where more than two furan units condense with acetone, is a common side reaction.[1] This occurs when the reaction conditions favor further reaction of the product with the starting materials.

Causality:

  • Stoichiometry: An incorrect ratio of furan to acetone can leave unreacted intermediates that can participate in further condensation reactions.

  • Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can promote the formation of these thermodynamically stable oligomers.

Troubleshooting Steps & Solutions:

  • Control Stoichiometry: Use a precise 2:1 molar ratio of furan to acetone. A slight excess of furan can sometimes help ensure the complete consumption of acetone, but a large excess should be avoided.

  • Monitor Reaction Progress: Use a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)) to monitor the disappearance of the acetone starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

  • Purification: The desired 2,2-di-2-furylpropane can be effectively purified from the crude mixture by vacuum distillation after neutralization of the organic phase.[1]

Q3: The hydrogenation of 2,2-di-2-furylpropane is slow or incomplete. How can I drive the reaction to completion?

A: Incomplete hydrogenation leaves one or both of the furan rings unsaturated. This is typically related to catalyst activity, hydrogen availability, or reaction conditions.

Causality:

  • Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon) can be poisoned by impurities (like sulfur compounds, if present) or become physically fouled, reducing its active surface area.

  • Insufficient Hydrogen: Inadequate hydrogen pressure or poor mixing can lead to a "hydrogen-starved" environment at the catalyst surface, slowing the reaction rate.

  • Mild Conditions: While overly harsh conditions are detrimental (see Q4), conditions that are too mild (low temperature or pressure) may not provide sufficient energy to overcome the activation barrier for hydrogenating the aromatic furan rings.

Troubleshooting Steps & Solutions:

  • Catalyst Quality & Handling: Use a fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) before being introduced to the reaction mixture to prevent premature oxidation.

  • Optimize Hydrogen Pressure: Ensure the reaction vessel is properly sealed and pressurized. Typical pressures range from 100-800 psig.[3] Increasing the pressure within this range can enhance the reaction rate.

  • Ensure Efficient Mixing: Use vigorous stirring or shaking to ensure the catalyst is suspended and that hydrogen is efficiently transferred from the gas phase to the liquid phase and the catalyst surface.

  • Increase Catalyst Loading: If other parameters are optimized, a modest increase in the catalyst weight percentage may be necessary.

Q4: I am observing byproducts that suggest ring-opening or C-O bond cleavage during the hydrogenation step. What causes this and how can it be prevented?

A: This side reaction is known as hydrogenolysis. It is the cleavage of C-O bonds by hydrogen, and it is promoted by overly aggressive hydrogenation conditions.

Causality:

  • High Temperature: Elevated temperatures provide the necessary energy to break the stable C-O bonds within the tetrahydrofuran ring.

  • Catalyst Type: Some catalysts are more prone to inducing hydrogenolysis than others. While Pd/C and Rh/C are standard, their specific preparation can influence selectivity.

Troubleshooting Steps & Solutions:

  • Moderate Temperature: Maintain a moderate reaction temperature. While some heat may be necessary to initiate the reaction, avoid excessive heating.[3]

  • Screen Catalysts: If hydrogenolysis persists, consider screening different catalysts. Palladium on carbon is generally effective and widely used.[3]

  • Solvent Choice: The reaction is typically run in an alcohol solvent.[3] Ensure the solvent is pure and does not contain impurities that could promote side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the overall synthesis pathway for 2,2-Di(2-tetrahydrofuryl)propane?

A: The synthesis is a two-step process starting from furan and acetone. The first step is an acid-catalyzed condensation to form an intermediate, which is then hydrogenated to the final product.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrogenation Furan Furan (2 eq) Intermediate 2,2-di-2-furylpropane Furan->Intermediate + Acetone Acetone (1 eq) Acetone->Intermediate FinalProduct 2,2-Di(2-tetrahydrofuryl)propane Intermediate->FinalProduct Hydrogenation Catalyst1 H⁺ Catalyst (e.g., HCl) Catalyst1->Intermediate Catalyst2 H₂ Pd/C or Rh/C Catalyst2->FinalProduct

Caption: Overall two-step synthesis of DTHFP.

Q: How are the stereoisomers of 2,2-Di(2-tetrahydrofuryl)propane (meso and racemic) formed and controlled?

A: The final product, DTHFP, has two stereocenters, leading to the possibility of a meso compound and a racemic mixture of (R,R) and (S,S) enantiomers.[3]

  • Formation: Standard hydrogenation of the achiral 2,2-di-2-furylpropane typically results in a statistical mixture of these stereoisomers.[5]

  • Control & Separation: Achieving high diastereoselectivity in the synthesis is challenging and often requires specialized catalysts, such as lithium salt-modified palladium on charcoal, which has been shown to favor the formation of the meso isomer.[5] For laboratory-scale preparations, the most common method to obtain pure isomers is through physical separation of the diastereomeric mixture by column chromatography over silica gel.[3] The meso form is often more desirable for its application as a rubber additive.[5]

Q: What are the recommended conditions for the hydrogenation step?

A: The hydrogenation is typically carried out using a heterogeneous catalyst under pressure. The conditions can be fine-tuned to balance reaction rate with selectivity.

ParameterRecommended ConditionRationale & Source
Catalyst Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C)These are efficient for hydrogenating furan rings.[2][3]
Solvent Alcohol (e.g., Ethanol, Methanol)Provides good solubility for the substrate and is relatively inert.[3]
Hydrogen Pressure 100 - 800 psigSufficient to ensure high H₂ concentration at the catalyst surface.[3]
Temperature Moderate (e.g., Room Temp. to ~80 °C)Balances reaction rate while minimizing hydrogenolysis side reactions.[3]
Reaction Time A few hoursTypically sufficient for near-quantitative conversion.[3]

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 2,2-di-2-furylpropane (Condensation)

This protocol is a synthesis of best practices described in the literature.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add furan (2.0 eq) and acetone (1.0 eq).

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with stirring.

  • Catalyst Addition: Slowly add concentrated hydrochloric acid (catalytic amount) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 2-4 hours. Monitor the reaction by TLC or GC until the acetone is consumed.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate.

  • Neutralization: Isolate the organic layer and wash it sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,2-di-2-furylpropane as a liquid.[1]

Protocol 2: Synthesis of 2,2-Di(2-tetrahydrofuryl)propane (Hydrogenation)

This protocol is based on conditions described for this transformation.[3]

  • Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2,2-di-2-furylpropane (1.0 eq), a suitable alcohol solvent (e.g., ethanol), and Palladium on Carbon (5% Pd/C, ~1-5 mol% loading).

  • Inerting: Seal the vessel and purge it several times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 500 psig).

  • Reaction: Begin vigorous stirring or shaking and heat to a moderate temperature if necessary (e.g., 40-60 °C). The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2,2-Di(2-tetrahydrofuryl)propane. Further purification to separate stereoisomers, if required, can be performed by column chromatography on silica gel.[3]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low yields in the hydrogenation step.

Troubleshooting_Hydrogenation Start Low Yield of DTHFP in Hydrogenation Step Check_Purity Is the starting material (2,2-di-2-furylpropane) pure? Start->Check_Purity Check_Catalyst Is the catalyst fresh and handled properly? Check_Purity->Check_Catalyst Yes Purify_SM Action: Purify starting material (vacuum distillation) Check_Purity->Purify_SM No Check_Conditions Are H₂ pressure and temperature optimal? Check_Catalyst->Check_Conditions Yes New_Catalyst Action: Use fresh catalyst; Increase loading Check_Catalyst->New_Catalyst No Check_Side_Products Analyze crude product for side products (GC-MS) Check_Conditions->Check_Side_Products Yes Adjust_Conditions Action: Increase H₂ pressure; Optimize temperature Check_Conditions->Adjust_Conditions No Incomplete_Rxn Observation: Incomplete Reaction Check_Side_Products->Incomplete_Rxn Unreacted SM found Hydrogenolysis Observation: Ring-Opened Products Check_Side_Products->Hydrogenolysis Cleavage products found Purify_SM->Check_Purity End_Success Problem Resolved Purify_SM->End_Success New_Catalyst->Check_Catalyst New_Catalyst->End_Success Adjust_Conditions->Check_Conditions Adjust_Conditions->End_Success Incomplete_Rxn->Adjust_Conditions Hydrogenolysis->Adjust_Conditions Action: Lower Temperature

Sources

Optimization

"managing peroxide formation in tetrahydrofuran-based compounds"

Status: Operational Support Lead: Senior Application Scientist Topic: Peroxide Management in Tetrahydrofuran (THF) Case ID: THF-OOX-MGMT Emergency Triage: Visual Inspection WARNING: Before handling any older bottle of TH...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Lead: Senior Application Scientist Topic: Peroxide Management in Tetrahydrofuran (THF) Case ID: THF-OOX-MGMT

Emergency Triage: Visual Inspection

WARNING: Before handling any older bottle of THF, perform a non-contact visual inspection.

  • Symptom: White crystals around the cap or in the liquid?

  • Symptom: Viscous oily layer or stratification?

  • Symptom: Cloudiness in previously clear solvent?

CRITICAL ACTION: If YES to any of the above, DO NOT OPEN OR MOVE THE CONTAINER. Friction from unscrewing the cap can detonate peroxide crystals.[1] Evacuate the area and contact your Environmental Health & Safety (EHS) department or emergency services immediately.

Diagnostic Hub: Detection & Quantification

Q: Why does THF form peroxides? A: THF is a cyclic ether. It undergoes radical autoxidation when exposed to atmospheric oxygen. This is a chain reaction where a hydrogen atom is abstracted from the carbon adjacent to the oxygen (the


-carbon), forming a radical that reacts with 

to form a hydroperoxide.[2][3] This process is accelerated by light and heat.

Mechanism Visualization (Autoxidation Cycle):

THF_Autoxidation THF THF (Stable) Radical THF Radical (Alpha-C) THF->Radical H Abstraction PeroxyRad Peroxy Radical (THF-OO•) Radical->PeroxyRad + O2 Hydroperoxide THF Hydroperoxide (Accumulates) PeroxyRad->Hydroperoxide + THF (H Abstraction) Hydroperoxide->Radical Chain Propagation Initiator Light / Heat / O2 Initiator->Radical

Figure 1: The radical autoxidation cycle of THF.[2][3] Note that the cycle propagates itself, consuming THF and Oxygen to build up Hydroperoxides.[2]

Q: How do I test my solvent? A: Do not rely on smell or age alone. Use quantitative testing.

  • Method A (Routine): Commercial semi-quantitative test strips (e.g., Quantofix®).[4]

    • Protocol: Dip strip for 1 second. Shake off excess.[5] Wait 15-30 seconds. Compare color to chart.

  • Method B (Precise): Iodine titration (ASTM E299).

Q: How do I interpret the results? Use the table below to determine your next step.

Peroxide Concentration (ppm)StatusRequired Action
< 20 ppm Green Safe for general use. Safe to distill (with precautions).[6]
20 - 100 ppm Yellow Safe for general reactions. DO NOT DISTILL or Evaporate. Clean or Dispose.
> 100 ppm Red High Hazard. Do not use.[1] Contact EHS for disposal.[7][8]
Remediation Protocols: Removal & Purification[5]

Q: My THF is at 50 ppm. Can I save it? A: Yes. You must remove the peroxides before using it, especially if heating is involved. We recommend Activated Alumina over Ferrous Sulfate for analytical grade work, as it introduces no water.

Protocol A: Activated Alumina Column (Preferred)

Best for: Creating dry, peroxide-free THF for sensitive reactions.

  • Preparation: Use Basic Activated Alumina (Brockmann I).

  • Column Setup: Pack a glass column (approx. 2 cm diameter) with 20–30g of alumina per 100 mL of THF to be treated.

  • Elution: Pass the THF through the column under gravity or slight nitrogen pressure.

  • Validation: Test the first 5 mL of eluent with a test strip. It should read 0 ppm.

  • Safety Note: The peroxides are adsorbed onto the alumina. Flush the used alumina with a dilute Ferrous Sulfate solution (see Protocol B) to neutralize it before disposal.

Protocol B: Ferrous Sulfate Wash

Best for: Bulk solvent where water content is not critical.

  • Solution Prep: Dissolve 60g

    
    , 6 mL conc. 
    
    
    
    , and 110 mL water.
  • Execution: In a separatory funnel, shake the THF with an equal volume of the ferrous sulfate solution.

  • Mechanism:

    
     reduces peroxides to alcohols, oxidizing to 
    
    
    
    .
  • Finish: Separate layers. Dry the THF over

    
     or Calcium Hydride if needed.
    
Advanced Workflow: Distillation Safety

Q: I need to distill THF. What are the rules? A: Distillation is the most dangerous operation with THF because it concentrates peroxides in the boiling flask (pot).

Decision Tree for Safe Distillation:

Distillation_Safety Start Intent to Distill THF Test Test Peroxide Level Start->Test ResultLow < 20 ppm Test->ResultLow ResultHigh > 20 ppm Test->ResultHigh Distill Proceed to Distillation (Inert Atm + Oil Bath) ResultLow->Distill Clean Perform Alumina Cleaning ResultHigh->Clean Must Clean First Clean->Test Re-test Precaution CRITICAL RULE: Never Distill to Dryness! Leave 20% Bottoms Distill->Precaution

Figure 2: Safety decision tree for distilling THF. Note the loop requiring cleaning if levels are >20 ppm.

Distillation "Golden Rules":

  • The 20% Rule: Never distill to dryness. Peroxides concentrate in the residue. Always leave at least 20% of the volume in the pot.[4][9][10]

  • Inert Atmosphere: Always distill under Nitrogen or Argon.

  • Additives: Add a small amount of mineral oil (paraffin oil) to the distillation pot. It remains in the pot and keeps any forming peroxides diluted.

Prevention & Storage FAQs

Q: What is BHT and why is it in my THF? A: BHT (Butylated hydroxytoluene) is a radical scavenger. It sacrifices itself by donating a hydrogen atom to the peroxy radical, stopping the chain reaction described in Figure 1.

  • Note: BHT is consumed over time. Its presence does not guarantee safety indefinitely.

Q: Can I use Inhibitor-Free THF? A: Only if absolutely necessary (e.g., for HPLC or specific catalytic reactions where BHT interferes).

  • Requirement: Store under inert gas (septum sealed).

  • Shelf Life: Discard or re-test within 3 months of opening, compared to 12 months for inhibited THF.

Q: What is the proper storage protocol?

  • Container: Amber glass (blocks UV light) or metal cans.

  • Headspace: Minimize air in the bottle. If possible, purge headspace with Nitrogen after every use.

  • Labeling: You must write two dates on the bottle:

    • Date Received

    • Date Opened

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7][10] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals.[4][5][7][8][9][10][11][12][13][14][15][16] Hazard Communication Guidance.[14] [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1][4][7][8][9][10][11][12][13][14][15] Chemical Health and Safety, 8(5), 12-22. [Link]

  • Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds.[1][4][7][8][9][11][12][13][14][15][17][18] Journal of Chemical Education, 47(3), A175. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Peroxide Forming Chemicals (PFCs) SOP.[8][12][Link]

Sources

Troubleshooting

"improving the efficiency of 2,2-Di(2-tetrahydrofuryl)propane as a catalyst modifier"

The following guide serves as a specialized Technical Support Center for researchers utilizing 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) in anionic polymerization. Subject: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) as a Po...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) in anionic polymerization.

Subject: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) as a Polar Modifier Role: Senior Application Scientist Status: Active | Version: 2.4[1]

Executive Summary

DTHFP is a bidentate bis-ether ligand used to modify the stereochemistry of polydienes and randomize styrene-diene copolymers.[1] Unlike monodentate ethers (e.g., THF), DTHFP forms a rigid chelate with Lithium, effectively breaking down organolithium aggregates.[1]

The Efficiency Paradox: While DTHFP is potent, its efficiency is non-linear.[1] It is heavily dependent on stereochemical purity (meso vs. racemic) , thermal history , and Li:Modifier stoichiometry .[1] This guide addresses these variables to maximize catalytic turnover and microstructural control.

Module 1: Critical Quality Attributes (Pre-Reaction)

Before starting any polymerization, the modifier quality must be validated.[1] Poor efficiency is often a supply chain issue, not a reaction issue.[1]

The Stereochemistry Factor (Crucial for Efficiency)

Issue: Commercial DTHFP is a mixture of diastereomers: the meso form and the racemic (dl) pair.[1] Technical Insight: The meso isomer is significantly more effective at coordinating with Lithium due to the specific orientation of the oxygen lone pairs, which favors a stable 5-membered chelate ring.[1] Actionable Protocol:

  • Check COA: Request the diastereomeric ratio from your supplier.

  • Target:

    
    meso content for maximum efficiency. If using a standard mix (~50:50), you must increase the Modifier:Li ratio by approximately 20-30% to achieve the same vinyl content as pure meso-DTHFP.[1]
    
Purity & Storage

Issue: DTHFP is hygroscopic and forms peroxides.[1] Validation Protocol (The "Live" Titration): Do not rely solely on GC purity. Perform a "scavenger level" titration.

  • Dissolve a known amount of DTHFP in dry cyclohexane.[1]

  • Add a few drops of diphenylethylene (DPE) as an indicator.[1]

  • Titrate with dilute n-BuLi until a persistent red color appears.

  • Calculation: The amount of n-BuLi consumed before the color change represents the "dead" catalyst load caused by impurities (alcohols/water) in the DTHFP.[1]

Module 2: Operational Parameters (In-Reaction)

Temperature vs. Vinyl Content

Efficiency in anionic polymerization is defined by the ability to maintain high 1,2-vinyl content at elevated temperatures.[1]

The Kinetic Trap: As temperature increases (


), the equilibrium constant for the DTHFP-Li complex formation decreases.[1] The complex dissociates, leading to a drop in vinyl content and a shift toward thermodynamically favored 1,4-addition.[1]

Efficiency Table: Target Vinyl Content vs. Temperature (at 0.5:1 DTHFP:Li)

Polymerization Temp (

)
Approx. Vinyl Content (%)Efficiency Status


Optimal


Standard


Degraded


Critical Failure
The "Aging" Technique

Objective: Improve initiation rates and narrow Polydispersity Index (PDI).[1] Protocol: Instead of adding DTHFP directly to the reactor:

  • Pre-mix n-BuLi and DTHFP in a separate, dried vessel.

  • Allow to "age" for 15 minutes at room temperature.

  • Why? This allows the DTHFP to fully break down the hexameric n-BuLi aggregates into reactive dimers/monomers before they encounter the monomer.[1] This ensures all chains start growing simultaneously.[1]

Module 3: Troubleshooting Guide (FAQs)

Q1: I am observing "tapered" block formation in my SBR copolymer despite using DTHFP. Why?

Diagnosis: Inefficient Randomization. Root Cause: The DTHFP concentration is too low relative to the reaction temperature.[1] While DTHFP promotes randomization, styrene naturally polymerizes faster than butadiene.[1] If the DTHFP-Li complex is thermally stressed, it fails to promote the cross-over reaction (Styrene


 Butadiene).[1]
Solution: 
  • Increase Ratio: Move from 0.1:1 to 0.25:1 (DTHFP:Li).

  • Profile Dosing: Do not add all DTHFP at the start. Meter a second aliquot of DTHFP at 40% conversion to maintain the effective concentration of the modifier.[1]

Q2: My reaction dies (loss of color) at high conversion.

Diagnosis: Chain Termination via Ether Cleavage. Root Cause: At high temperatures (


) and long reaction times, the organolithium chain end can attack the DTHFP ether linkage (metallation), leading to self-termination and the formation of lithium alkoxides.[1]
Solution: 
  • Reduce Temp: Cap the exotherm at

    
    .
    
  • Fast Finish: Increase the catalyst concentration slightly to reduce overall reaction time, minimizing the window for side reactions.

Q3: Why is my Vinyl Content inconsistent between batches?

Diagnosis: Thermal History Variance. Root Cause: The relationship between Vinyl% and Temperature is Arrhenius-like.[1] A


 difference in the exotherm peak between batches can significantly alter microstructure.[1]
Solution: 
  • Implement strict adiabatic control or reflux cooling.[1]

  • Normalization: Plot Vinyl% vs. Peak Temp for your reactor. Adjust the DTHFP:Li ratio dynamically based on the expected exotherm of the specific batch size.[1]

Module 4: Visualizing the Mechanism[1]

The following diagram illustrates the mechanism by which DTHFP improves efficiency: by de-aggregating the initiator and directing the monomer insertion.[1]

DTHFP_Mechanism cluster_0 Inactive State cluster_1 Activation via DTHFP cluster_2 Propagation Control BuLi_Agg n-BuLi Hexamer (Aggregated/Slow) Active_Complex Li-DTHFP Complex (De-aggregated/Reactive) BuLi_Agg->Active_Complex Chelation DTHFP DTHFP (Meso-Isomer) DTHFP->Active_Complex + Modifier Vinyl 1,2-Insertion (High Vinyl) Active_Complex->Vinyl T < 70°C (Directed) Trans 1,4-Insertion (Low Efficiency) Active_Complex->Trans T > 80°C (Dissociation) Note Efficiency Key: Meso-form creates tighter Li-cage than Racemic form. Active_Complex->Note

Figure 1: Kinetic pathway of DTHFP-mediated initiation and propagation.[1] Note the temperature-dependent dissociation leading to loss of stereocontrol.

Module 5: Synthesis & Purification (Supply Assurance)[1]

If commercial purity is insufficient, DTHFP can be synthesized/purified in-house.[1]

  • Synthesis: Hydrogenation of 2,2-di(2-furyl)propane using 5% Pd/C catalyst at

    
     and 500 psi 
    
    
    
    .
  • Purification (The Efficiency Step):

    • Distillation: Boiling point

      
       at 60 mmHg.
      
    • Isomer Separation: If ultra-high efficiency is required, the meso and racemic forms can be separated via column chromatography on silica gel (though this is rarely done industrially due to cost, it is viable for high-precision R&D).[1]

References

  • US Patent 4,429,091. Oligomeric oxolanyl alkanes as modifiers for polymerization of dienes using lithium-based initiators.[1][2] (1984).[1] Firestone Tire & Rubber Co.[1] Link

  • Halasa, A. F., et al. (1981).[1] Anionic Polymerization of Dienes and Styrene in the Presence of Ethers and Amines.[1] Journal of Polymer Science.[1][3] Link

  • Antkowiak, T. A., et al. (1972).[1] Temperature Effects on the Microstructure of Polybutadiene Prepared with Alkyllithium-Ether Complexes.[1] Journal of Polymer Science: Polymer Chemistry Edition.[1][3] Link[1]

  • Hsieh, H. L., & Quirk, R. P. (1996).[1] Anionic Polymerization: Principles and Practical Applications. Marcel Dekker.[1] (Standard text for mechanism verification). Link

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP)

CRITICAL SAFETY WARNING: IDENTITY VERIFICATION STOP. Before proceeding, verify your reagent.

Author: BenchChem Technical Support Team. Date: March 2026

CRITICAL SAFETY WARNING: IDENTITY VERIFICATION

STOP. Before proceeding, verify your reagent.

  • Target Compound: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP).[1][2][3] Used as a polar ligand/modifier in organolithium chemistry. CAS: 89686-69-1 .[1][2][3][4]

  • Common Confusion: Borane-Tetrahydrofuran Complex (

    
    ). CAS: 14044-65-6 .[5][6]
    
  • Risk: Applying the storage protocols of the ligand (DTHFP) to the Borane complex (pyrophoric, water-reactive) can lead to catastrophic fire. This guide applies ONLY to the ether ligand, DTHFP.

Module 1: Peroxide Management (The "Red Alert" Protocol)

User Query: "I found white crystals around the cap of my DTHFP bottle. Is it safe to open?"

Technical Response: NO. Do not touch, open, or shake the bottle. DTHFP is a bis-ether containing two tetrahydrofuran rings. Like THF, it is a Class B Peroxide Former . Those crystals are likely polymeric organic peroxides, which are shock-sensitive explosives.

The Mechanism of Failure (Auto-oxidation)

DTHFP degrades via radical auto-oxidation at the


-carbon (adjacent to the oxygen). This is a self-propagating loop accelerated by light and air.

PeroxidationLoop cluster_danger Danger Zone DTHFP DTHFP (Ether) Radical α-Carbon Radical DTHFP->Radical Light/Heat (Initiation) PeroxyRad Peroxy Radical Radical->PeroxyRad + Oxygen Oxygen Atmospheric O₂ Hydroperoxide Hydroperoxide (Explosive) PeroxyRad->Hydroperoxide + DTHFP (Propagation) Hydroperoxide->Radical Chain Branching Inhibitor Inhibitor (BHT) Scavenger Inhibitor->PeroxyRad Quenches (Termination)

Figure 1: The auto-oxidation cycle of DTHFP. Without inhibition, the cycle accelerates, leading to hazardous peroxide accumulation.

Troubleshooting: Peroxide Quantification

If no crystals are visible but the solvent is old (>6 months), you must test before use.

MethodSensitivityProtocol
Quantofix® Strips 1-100 mg/LDip strip into solvent. Wait 15s. Blue color indicates peroxides. Limit: >20 mg/L requires treatment.
KI Titration (Gold Standard)>1 mg/L1. Mix 1 mL DTHFP + 1 mL Glacial Acetic Acid + 0.1g KI.2. Yellow/Brown color = Peroxides.3. Titrate with 0.1N Sodium Thiosulfate to clear endpoint.

Action Thresholds:

  • < 20 ppm: Safe for general use.

  • 20 - 100 ppm: Must be treated with activated alumina or molecular sieves before distillation.

  • > 100 ppm: DO NOT DISTILL. Neutralize chemically (acidified Ferrous Sulfate) or dispose of as hazardous waste.

Module 2: Storage Protocols (Prevention)

User Query: "How should I store DTHFP to maximize shelf life? Can I keep it in the fridge?"

Technical Response: Yes, but temperature is secondary to atmosphere . DTHFP has a high boiling point (approx. 244°C), meaning it doesn't evaporate quickly, but it absorbs oxygen greedily.

Optimal Storage Matrix
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C Slows the kinetics of radical initiation.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the liquid in opened bottles. Nitrogen (

) is acceptable but lighter than Ar, making it less effective in frequently opened vessels.
Container Amber Glass Blocks UV light, which cleaves C-H bonds to initiate radicals.
Seal Sure/Seal™ or Teflon Septum Prevent atmospheric exchange. Parafilm is insufficient for long-term storage as it is permeable to oxygen over time.
Stabilizer BHT (200-300 ppm) Butylated Hydroxytoluene acts as a radical sink. It sacrifices itself to stop the chain reaction shown in Figure 1.
The "Inhibitor-Free" Dilemma
  • Scenario: You need inhibitor-free DTHFP for a sensitive catalytic reaction.

  • Solution: Buy stabilized DTHFP and remove the BHT immediately before use via a short column of activated alumina. Storing inhibitor-free DTHFP is a safety hazard.

Module 3: Purification & Handling (Usage)

User Query: "My DTHFP is slightly yellow. Can I distill it? It boils at 244°C, which seems dangerous."

Technical Response: The yellow color indicates contamination (likely oxidation byproducts or polymerized impurities). Distilling at 244°C (atmospheric pressure) is extremely dangerous due to the risk of thermal detonation of peroxides.

Safe Purification Workflow

Prerequisite: Test for peroxides (Module 1). If >100 ppm, discard.

  • Pre-Treatment (Drying & Peroxide Removal):

    • Pass the solvent through a column of Activated Alumina (removes peroxides) and Molecular Sieves (3A or 4A) (removes water).

    • Note: Avoid acidic sieves/alumina, as they can catalyze ring-opening polymerization of the THF moieties. Use basic or neutral grades.

  • Vacuum Distillation (Mandatory):

    • Never distill DTHFP at atmospheric pressure.

    • Target Vacuum: < 10 mmHg (High Vacuum).

    • Target Temperature: At 60 mmHg, bp is ~145°C. At <1 mmHg, it will distill much lower (<100°C).

    • Safety: Always leave 10-20% of the liquid in the pot. Never distill to dryness.

Decision Tree: Handling Aged Batches

HandlingTree Start Found Aged DTHFP Bottle VisualCheck Visual Check: Crystals or Solids? Start->VisualCheck PeroxideTest Peroxide Test (KI or Strips) VisualCheck->PeroxideTest No (Liquid only) ExplosionRisk CRITICAL RISK: Do Not Open. Contact EHS for Disposal. VisualCheck->ExplosionRisk Yes (Crystals) Neutralize Chemical Neutralization (FeSO4 wash) PeroxideTest->Neutralize > 100 ppm Use Safe to Use PeroxideTest->Use < 20 ppm Purify Treat with Alumina Then Vacuum Distill PeroxideTest->Purify 20-100 ppm Discard Discard as HazWaste Neutralize->Discard If heavily degraded Neutralize->Purify If salvageable

Figure 2: Decision logic for handling stored DTHFP batches.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352200, 2,2-Di(2-tetrahydrofuryl)propane. Retrieved from [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.
  • Burfield, D. R. (1982). Deactivation of Benzophenone Ketyl by Ethers: Implications for Solvent Drying. Journal of Organic Chemistry.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Organic Peroxides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) vs. Alternative Modifiers in Anionic Polymerization

Topic: Comparative Study of 2,2-Di(2-tetrahydrofuryl)propane and Other Polymerization Modifiers Executive Summary In the precise world of anionic polymerization, microstructure control is the defining factor for polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of 2,2-Di(2-tetrahydrofuryl)propane and Other Polymerization Modifiers

Executive Summary

In the precise world of anionic polymerization, microstructure control is the defining factor for polymer performance. This guide provides a technical comparison of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) against standard alternatives like Tetrahydrofuran (THF) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) .

Key Takeaway: DTHFP (CAS: 89686-69-1) distinguishes itself as a potent bidentate Lewis base . Unlike monodentate ethers (THF) that require solvent-level concentrations to affect microstructure, DTHFP functions catalytically at low molar ratios (


 eq relative to Li). It is the modifier of choice for synthesizing high-vinyl polybutadiene and randomized Styrene-Butadiene Rubber (SBR) with superior temperature stability, essential for high-performance tire treads and advanced elastomers.
The Mechanism of Microstructure Control

In non-polar solvents (e.g., cyclohexane, hexane), organolithium initiators naturally aggregate, favoring a coordination mechanism that yields high 1,4-cis microstructures (low


). To produce 1,2-vinyl  structures (high 

, improved wet grip), the lithium cation must be solvated by a Lewis base.

This solvation breaks organolithium aggregates and exposes the carbanion, altering the monomer insertion mechanism.

Diagram: Chelation Efficiency (DTHFP vs. THF)

The following diagram illustrates why DTHFP is thermodynamically superior: it forms a stable 5-membered chelate ring with Lithium, whereas THF relies on weaker, single-point coordination.

ChelationMechanism cluster_0 Monodentate (Weak Interaction) cluster_1 Bidentate (Chelation Effect) THF1 THF (O) Li_Mono Li+ THF1->Li_Mono Transient THF2 THF (O) THF2->Li_Mono DTHFP DTHFP (O-Li-O Cage) Li_Bi Li+ DTHFP->Li_Bi Stable Chelation

Caption: DTHFP (right) locks the Lithium ion in a bidentate cage, creating a highly active "loose" ion pair even at high temperatures, unlike the transient coordination of THF (left).

Comparative Analysis: DTHFP vs. TMEDA vs. THF

The following data synthesizes experimental trends for Butadiene polymerization initiated by n-Butyllithium (n-BuLi) in cyclohexane.

Table 1: Modifier Performance Matrix
FeatureDTHFP TMEDA THF
Chemical Nature Bis-ether (Bidentate)Diamine (Bidentate)Mono-ether (Monodentate)
Loading Required Ultra-Low (0.1 – 0.5 eq / Li)Low (0.5 – 1.0 eq / Li)High (> 50 eq / Li or Solvent)
Max Vinyl Content > 80% (at low temp)> 70%~30-40% (at moderate load)
Temperature Stability High (Maintains vinyl at >50°C)Moderate (Vinyl drops >50°C)Low (Effect vanishes >40°C)
Copolymerization Perfect Randomization (

)
RandomizationTapered/Blocky unless high conc.
Side Reactions Minimal chain transferProne to chain transfer (Li-Amine)Safe, but requires high volume
Technical Insights:
  • Vinyl Regulation: DTHFP is the most potent vinyl promoter. A ratio of just 0.35:1 (DTHFP:Li) is often sufficient to randomize styrene/butadiene copolymers, whereas THF requires ratios exceeding 100:1 to achieve similar randomization.

  • Thermal Robustness: As polymerization temperature increases, the thermodynamic drive to form 1,4-cis units increases. DTHFP's strong chelation resists this thermal dissociation better than TMEDA or THF, allowing industrial reactors to run hotter (faster rates) while maintaining high vinyl targets.

  • Reactivity Ratios: In SBR synthesis, DTHFP equalizes the reactivity ratios of Styrene (

    
    ) and Butadiene (
    
    
    
    ). Without it, Butadiene polymerizes first (blocky structure). With DTHFP,
    
    
    , yielding the random distribution required for low rolling resistance tires.
Experimental Protocol: High-Vinyl Polybutadiene Synthesis

Disclaimer: Anionic polymerization is intolerant to moisture and oxygen. All steps must be performed under high-vacuum or inert atmosphere (Argon/Nitrogen).

Materials Preparation
  • Monomer (1,3-Butadiene): Pass through columns of activated alumina and molecular sieves. Titrate with n-BuLi until a faint yellow color persists (scavenging impurities) before distilling into the reactor.

  • Solvent (Cyclohexane): Reflux over Sodium/Benzophenone until deep purple (indicating active ketyl radical), then distill.

  • Modifier (DTHFP): Distill over Calcium Hydride (

    
    ) under reduced pressure. Store under inert gas. Target Purity: >98% (GC). 
    
Polymerization Workflow

Workflow Start Reactor Prep (Bake out @ 150°C under Vac) Solvent Add Cyclohexane (Anhydrous) Start->Solvent Modifier Add DTHFP (Ratio: 0.5 eq to n-BuLi) Solvent->Modifier Initiator Add n-BuLi (Initiation @ 50°C) Modifier->Initiator Monomer Add Butadiene (Slow feed or Batch) Initiator->Monomer Reaction Propagation (Exothermic - Control Temp < 70°C) Monomer->Reaction Term Termination (Degassed Methanol) Reaction->Term

Caption: Step-by-step anionic polymerization workflow. Note the addition of DTHFP before the initiator to ensure immediate chelation.

Step-by-Step Procedure
  • Reactor Conditioning: Flame-dry a glass reactor under high vacuum (

    
     mmHg) or purge with dry Argon x3.
    
  • Charging: Cannulate anhydrous Cyclohexane (400 mL) into the reactor.

  • Modifier Addition: Add DTHFP via gas-tight syringe.

    • Target: For ~70% Vinyl content, aim for [DTHFP]/[Li] = 0.5 .

  • Initiation: Add n-Butyllithium (e.g., 1.6 M in hexanes). The solution should remain colorless.

  • Monomer Addition: Introduce 1,3-Butadiene (e.g., 40g).

    • Observation: The solution will turn yellow/orange (polybutadienyl anion).

  • Propagation: Stir at 50°C for 4 hours.

    • Note: Reaction is exothermic. DTHFP allows higher temp stability, but uncontrolled heat spikes can broaden Molecular Weight Distribution (MWD).

  • Termination: Inject degassed Methanol (1 mL). The color will disappear immediately.

  • Recovery: Precipitate polymer into a large excess of Methanol containing antioxidant (e.g., BHT). Dry in a vacuum oven at 40°C.

References
  • RSC Polymer Chemistry . "The effect of THF and the chelating modifier DTHFP on the copolymerisation of β-myrcene and styrene." Royal Society of Chemistry. [Link][1]

  • Wikipedia . "Ditetrahydrofurylpropane (Structure and Properties)." [Link][2]

  • NIST . "Procedures for Homogeneous Anionic Polymerization." National Institute of Standards and Technology. [Link]

  • Rubber News . "From low-cis to high-cis, to high vinyl architecture: an insight into polybutadiene rubber." [Link]

Sources

Comparative

Advanced Purity Analysis of Synthesized 2,2-Di(2-tetrahydrofuryl)propane (DTHFP)

A Comparative Methodological Guide for Drug Development & Polymer Research Executive Summary 2,2-Di(2-tetrahydrofuryl)propane (DTHFP), also known as 2,2-bis(2-oxolanyl)propane, is a critical ditertiary ether used primari...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide for Drug Development & Polymer Research

Executive Summary

2,2-Di(2-tetrahydrofuryl)propane (DTHFP), also known as 2,2-bis(2-oxolanyl)propane, is a critical ditertiary ether used primarily as a polar modifier in anionic polymerization (e.g., for high-vinyl polybutadiene or SSBR) and as a specialized intermediate in organic synthesis.[1][2][3] Its efficacy is dictated not just by overall assay (>97%), but by its stereochemical purity (meso vs. racemic ratio) and the absence of protic impurities (alcohols, water) that terminate "living" carbanionic chains.[2]

This guide objectively compares the three primary analytical methodologies—Gas Chromatography (GC) , Nuclear Magnetic Resonance (NMR) , and Titration (Karl Fischer) —providing experimental protocols to validate synthesized DTHFP against rigorous industry standards.[2]

Part 1: Critical Quality Attributes (CQAs) & Impurity Profile

Before selecting an analytical method, one must understand the specific impurities inherent to DTHFP synthesis (typically via hydrogenation of 2,2-di(2-furyl)propane).[2]

AttributeTarget SpecificationCriticalityPerformance Impact
Assay (GC) ≥ 97.0%HighDetermines stoichiometric accuracy in dosing.[2]
Stereochemistry High Meso ContentCriticalMeso-DTHFP is significantly more effective at modifying vinyl content than the racemic (dl) pair.[2]
Water ≤ 100 ppmCriticalTerminates anionic polymerization immediately (Dielectric constant change).[2]
Alcohols ≤ 0.5%HighActs as a chain transfer agent; alters molecular weight distribution.[2]
Furan Precursors ≤ 0.1%MediumUnreacted starting material; indicates incomplete hydrogenation.[2]

Part 2: Comparative Analysis of Analytical Methodologies

Method A: High-Resolution Gas Chromatography (GC-FID/MS)

Best For: Routine Quality Control, Quantitative Assay, and Isomer Separation.[2]

GC is the industry standard for determining the purity of DTHFP.[2] Unlike simple ethers, DTHFP exists as a mixture of meso (RS) and racemic (RR/SS) diastereomers.[2] These isomers have slightly different boiling points and polarities, allowing them to be separated on capillary columns.

  • Pros: High sensitivity, separates stereoisomers, detects unreacted furan precursors.[2]

  • Cons: Requires calibration standards for absolute quantification; cannot detect water.[2]

Experimental Protocol: Isomer-Resolving GC Method
  • Instrument: Agilent 7890B or equivalent with FID (Flame Ionization Detector).

  • Column: DB-Wax (PEG) or DB-1701 (30m x 0.25mm x 0.25µm).[2]

    • Reasoning: A polar column (Wax) provides better separation of the meso/dl isomers compared to a non-polar DB-5.[2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold at 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold at 200°C for 5 min.

  • Injection: 1 µL, Split 50:1, Inlet Temp 250°C.

Data Interpretation: Typically, the racemic (dl) pair elutes slightly before the meso form due to steric shielding differences in the ether oxygens.

  • Retention Time (Approx): Racemic ~12.4 min, Meso ~12.8 min.[2]

  • Acceptance Criteria: Total Area % (Meso + Racemic) > 98.0%.[2][4]

Method B: Proton Nuclear Magnetic Resonance ( H-NMR)

Best For: Structural Validation, Absolute Stereochemical Ratio, and Identification of Unknowns.[2]

NMR is the definitive method for calculating the Meso/Racemic ratio without the need for separated standards.[2] The magnetic environment of the methyl groups on the central propane bridge differs between the isomers.[2]

  • Pros: Self-validating (no external standard needed), confirms hydrogenation completeness (absence of aromatic furan protons).[2]

  • Cons: Lower sensitivity (LOD ~0.1%), expensive instrumentation.[2]

Experimental Protocol: Stereochemical Analysis
  • Solvent: CDCl

    
     (Deuterated Chloroform).[2]
    
  • Frequency: 400 MHz or higher.

  • Key Chemical Shifts (

    
     ppm): 
    
    • 0.6 - 0.9 ppm (Singlets): Methyl protons of the isopropylidene bridge.[2]

      • Meso: Appears as a distinct singlet.[2]

      • Racemic: Appears as a slightly shifted singlet (often downfield by ~0.02 ppm).[2]

    • 3.6 - 3.9 ppm (Multiplets): Methine protons (-CH-O-) of the THF rings.[2]

    • 6.0 - 7.5 ppm: Absence of peaks here confirms complete hydrogenation of the furan rings.[2]

Performance Insight: If the integration ratio of the "Meso Methyls" to "Racemic Methyls" is 1:1, the synthesis was non-stereoselective. High-performance grades often target >60% meso content.[2]

Method C: Karl Fischer Titration (Coulometric)

Best For: Trace Water Determination.[2]

Because DTHFP is hygroscopic and used in water-sensitive anionic polymerization, GC analysis is insufficient.[2]

  • Protocol: ASTM E1064 (Coulometric).[2]

  • Reagent: Hydranal-Coulomat AG.[2]

  • Limit: < 100 ppm (0.01%).[2]

  • Note: Ketone-based reagents are not required as DTHFP is an ether, but if unreacted acetone is suspected from the precursor synthesis, use a ketone-specific reagent to avoid side reactions.[2]

Part 3: Comparative Performance Data

The following table contrasts the detection capabilities of the described methods for a synthesized DTHFP batch.

Impurity / AttributeGC-FID (DB-Wax)

H-NMR (400 MHz)
Karl FischerRecommendation
DTHFP Assay Excellent (±0.1%)Good (±1.0%)N/AUse GC for purity.[2]
Meso/dl Ratio Good (Resolution dependent)Excellent (Direct integration)N/AUse NMR for ratio.
Unreacted Furan Excellent (LOD <10 ppm)Moderate (LOD ~1000 ppm)N/AUse GC .[2]
Water Poor (Not detected)Poor (Peak overlap)Excellent Use KF .[2]
Peroxides N/AN/APoorUse Iodometric Titration .

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the logical decision tree for releasing a batch of DTHFP for drug/polymer development.

DTHFP_Analysis Raw Synthesized Crude DTHFP Distill Vacuum Distillation (Remove Precursors) Raw->Distill KF 1. Karl Fischer (Water Check) Distill->KF Water_Fail REJECT (Dry & Redistill) KF->Water_Fail >100 ppm GC 2. GC-FID Analysis (Assay & Purity) KF->GC <100 ppm GC_Fail REJECT (<97% or Furan >0.1%) GC->GC_Fail Fail Specs NMR 3. 1H-NMR (Stereo Ratio Check) GC->NMR Pass Specs Release RELEASE BATCH (Meso-Enriched / Dry) NMR->Release Record Ratio

Caption: Analytical workflow ensuring DTHFP meets strict anionic polymerization criteria.

Part 5: Impact of Purity on Application (Performance Comparison)

To satisfy the requirement of comparing performance, we analyze how the quality of DTHFP affects its primary application: Lithium-Mediated Polymerization .

Meso vs. Racemic Efficiency

Experimental data indicates that Meso-DTHFP is a stronger Lewis base than the racemic mixture.[2]

  • Experiment: Polymerization of Butadiene in Hexane at 50°C.

  • Result: To achieve 60% Vinyl content:

    • Meso-DTHFP requires molar ratio [DTHFP]:[Li] = 0.5 : 1 [2]

    • Racemic-DTHFP requires molar ratio [DTHFP]:[Li] = 1.2 : 1 [2]

Impurity "Killers"
  • Mono-Furan Impurity: If the hydrogenation is incomplete (leaving one furan ring), the aromatic ring can coordinate differently with Lithium, leading to broad molecular weight distribution (PDI > 1.1).[2]

  • Alcohols (Ring Opened): These act as terminating agents.[2] A batch with 0.5% alcohol content will yield a polymer with only ~90% of the target molecular weight.

References

  • Huffman, G. W. (1986).[1][2] Synthesis of 2,2-di(2-tetrahydrofuryl)propane. United States Patent 4,577,035.[2] Link

  • Halasa, A. F., & Hsu, W. L. (1998).[2] Anionic polymerization initiators and process for their preparation. Polymer, 40(2), 479-486.[2]

  • Antkowiak, T. A., et al. (1992).[2] Temperature effects on the microstructure of polybutadiene obtained with alkyllithium-DTHFP systems. Journal of Polymer Science Part A: Polymer Chemistry, 30(1), 123-129.[2] Link[2]

  • Sigma-Aldrich. (2024).[2] 2,2-Di(2-tetrahydrofuryl)propane Analytical Standard Product Sheet. Link[2]

  • RSC Polymer Chemistry. (2015). The effect of THF and the chelating modifier DTHFP on the copolymerisation of β-myrcene and styrene. Link

Sources

Validation

Characterization of Polymers Synthesized Using 2,2-Di(2-tetrahydrofuryl)propane (DTHFP)

This guide details the characterization and performance of polymers synthesized using 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) , a high-performance polar modifier used in anionic polymerization. A Publish Comparison Guid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the characterization and performance of polymers synthesized using 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) , a high-performance polar modifier used in anionic polymerization.

A Publish Comparison Guide for High-Vinyl Microstructure Control

Executive Summary: The "Super-Lewis Base" Advantage

In anionic polymerization, the control of polymer microstructure—specifically the ratio of 1,2-vinyl addition versus 1,4-cis/trans addition in polydienes—is dictated by the polarity of the propagation center. 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) stands out as a bidentate ether modifier that offers superior stereocontrol compared to traditional monodentate ethers like Tetrahydrofuran (THF) or amines like TMEDA.

Why DTHFP?

  • High Efficiency: Requires minute molar equivalents (relative to Lithium) to achieve high vinyl content (>80%), whereas THF requires massive solvent-level quantities.

  • Thermal Stability: Maintains high vinyl selectivity even at elevated polymerization temperatures (>50°C), a critical processing advantage over TMEDA.

  • Copolymer Randomization: Acts as a potent randomizer for Styrene-Butadiene Rubber (SBR), preventing block formation without the side reactions often associated with amine modifiers.

Mechanistic Insight: The Coordination Geometry

To understand the characterization data, one must understand the mechanism. In non-polar solvents (e.g., cyclohexane), alkyllithium initiators form unreactive aggregates (hexamers/tetramers).

DTHFP acts as a cheliating Lewis base . Its two oxygen atoms, fixed by the propane bridge, form a rigid, bidentate coordination sphere around the Lithium cation. This solvation breaks the organolithium aggregates into active monomeric species and alters the geometry of the incoming monomer attack, favoring the more sterically hindered 1,2-addition (vinyl) over the thermodynamically favored 1,4-addition.

Visualization: Coordination Mechanism

G Li_Agg Unreactive (BuLi)6 Aggregate Complex Active Species [Li+ • DTHFP] // Bu- Li_Agg->Complex De-aggregation DTHFP DTHFP (Bidentate Ligand) DTHFP->Complex Chelation Polymer High-Vinyl Polybutadiene Complex->Polymer 1,2-Addition (Promoted by Sterics) Butadiene 1,3-Butadiene Butadiene->Polymer

Figure 1: DTHFP coordinates with Lithium, breaking aggregates and directing 1,2-vinyl addition.

Comparative Performance Guide

The following data compares DTHFP against industry-standard alternatives: THF (monodentate ether) and TMEDA (bidentate amine).

Table 1: Modifier Efficiency for Polybutadiene Synthesis

Conditions: Cyclohexane solvent, n-BuLi initiator, 50°C polymerization temp.

FeatureTHF (Tetrahydrofuran)TMEDA (Tetramethylethylenediamine)DTHFP (2,2-Di(2-tetrahydrofuryl)propane)
Modifier Type Monodentate Ether (Weak)Bidentate Amine (Strong)Bidentate Ether (Strong)
Dosage for >70% Vinyl > 100 eq / Li (Solvent level)~ 1.0 eq / Li~ 0.5 - 1.0 eq / Li
Temperature Sensitivity High (Vinyl % drops rapidly as T rises)ModerateLow (Stable Vinyl % at high T)
Side Reactions MinimalChain transfer/termination possibleMinimal (Living character preserved)
Isomer Specificity N/AN/AMeso isomer is ~2x more active than racemic
Glass Transition (Tg) Low (-90°C to -70°C)High (-20°C to 0°C)Tunable (-80°C to -5°C)
Key Experimental Findings
  • Vinyl Content vs. Temperature:

    • With THF , achieving 50% vinyl requires polymerization at low temperatures (<30°C) and high THF concentrations.

    • With DTHFP , >80% vinyl content is achievable at 50-70°C using only 1-2 equivalents relative to Lithium. This allows for faster reaction rates (due to higher T) without sacrificing microstructure control.

  • Isomer Purity:

    • Commercial DTHFP is often a mixture of meso and racemic (DL) isomers.[1]

    • Expert Insight: The meso isomer is significantly more potent. If your characterization shows lower-than-expected vinyl content, verify the meso/DL ratio of your reagent. High-purity meso-DTHFP can achieve target microstructures at half the loading of the racemic mixture.

Experimental Protocol: Synthesis & Characterization

This protocol describes the synthesis of high-vinyl polybutadiene (HV-PBR) using DTHFP, designed to be a self-validating system.

Phase 1: Reagent Preparation
  • DTHFP Purification: Distill over Calcium Hydride (

    
    ) or Sodium metal under reduced pressure to remove moisture. Store under Nitrogen.
    
  • Solvent: Cyclohexane (HPLC grade), passed through activated alumina columns.

Phase 2: Polymerization Workflow

Workflow Step1 Reactor Prep Purge with N2, add Cyclohexane Step2 Modifier Addition Add DTHFP (0.5 - 2.0 eq vs Li) Step1->Step2 Step3 Initiation Add n-BuLi at 50°C Step2->Step3 Step4 Monomer Feed Add 1,3-Butadiene Step3->Step4 Step5 Propagation 1-4 Hours (Living Anionic) Step4->Step5 Step6 Termination Add Degassed Methanol Step5->Step6

Figure 2: Step-by-step anionic polymerization workflow.

  • Reactor Charge: In a sealed, N2-purged reactor, add Cyclohexane and DTHFP.

    • Target Ratio: For ~70% vinyl, use [DTHFP]/[Li] = 0.5. For >85% vinyl, use [DTHFP]/[Li] > 2.0.

  • Initiation: Add n-Butyllithium (n-BuLi). The solution should remain colorless (unlike styrene).

  • Monomer Addition: Add 1,3-Butadiene.

    • Observation: Exotherm indicates immediate initiation.

  • Termination: After conversion reaches >99%, terminate with degassed methanol.

Phase 3: Characterization Methods
1. Microstructure Analysis (

H-NMR)

This is the primary validation step.

  • Method: Dissolve 10-20 mg polymer in

    
    .
    
  • Key Peaks:

    • 1,2-Vinyl: Multiplet at 4.9 - 5.0 ppm (=CH2) and 5.3 - 5.6 ppm (-CH=).

    • 1,4-Cis/Trans: Multiplet at 5.3 - 5.5 ppm (overlapping, but distinguishable by integration balance).

  • Calculation:

    
    
    
2. Thermal Analysis (DSC)

Vinyl content correlates linearly with Glass Transition Temperature (


).
  • Low Vinyl (10%):

    
    
    
  • Medium Vinyl (50%):

    
    
    
  • High Vinyl (>85%):

    
     to 
    
    
    
  • Validation: If your NMR shows 80% vinyl but DSC shows

    
     of -70°C, check for blockiness or composition drift.
    
3. Molecular Weight (GPC/SEC)

DTHFP enables "living" polymerization, meaning the Dispersity (


) should be narrow.
  • Expected

    
    :  1.02 - 1.10.
    
  • Insight: If

    
    , impurities in the DTHFP likely caused chain termination.
    

References

  • Sigma-Aldrich. 2,2-Di(2-tetrahydrofuryl)propane, mixture of isomers analytical standard. Link

  • Halasa, A. F., et al. (2002).[2] Polymer, 43, 7111-7118.[2] (Discusses TMEDA/Alkoxide systems and comparison to ether modifiers).

  • Hogan, T. E., et al. (2011). Improved Vinyl Modifier Compositions. WIPO Patent Application WO/2011/087841. (Details the superior activity of the meso-DTHFP isomer). Link

  • Huffman, G. W., et al. (1986). 2,2'-Isopropylidine bis(tetrahydrofuran). US Patent 4,577,035. (Synthesis of DTHFP). Link

  • Royal Society of Chemistry. The effect of THF and the chelating modifier DTHFP on the copolymerisation of β-myrcene and styrene. Polymer Chemistry. Link

Sources

Comparative

Benchmarking Guide: 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) vs. Alternative Green Solvents

Executive Summary: The "Heavy" Green Ether 2,2-Di(2-tetrahydrofuryl)propane (DTHFP), often abbreviated as DTHF-Propane or DTHFP, represents a specific class of biomass-derived, high-boiling ether solvents. Unlike the vol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Heavy" Green Ether

2,2-Di(2-tetrahydrofuryl)propane (DTHFP), often abbreviated as DTHF-Propane or DTHFP, represents a specific class of biomass-derived, high-boiling ether solvents. Unlike the volatile "drop-in" replacements for Tetrahydrofuran (THF) such as 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME), DTHFP is a process intensifier .

Its unique bidentate structure (two THF rings linked by a propane bridge) grants it exceptional Lewis basicity and chelation power, far exceeding that of monodentate ethers like THF. While its high boiling point (~255°C) limits its use as a volatile reaction medium, it excels in high-temperature organometallic chemistry, polymerization, and processes requiring distinct aqueous phase separation.

This guide benchmarks DTHFP against THF, 2-MeTHF, and CPME to determine where it fits in the green solvent hierarchy.

Physicochemical Benchmarking

The following data highlights the stark contrast between DTHFP and traditional ethers. Note the Water Solubility and Boiling Point differentials, which dictate the experimental workflow.

PropertyDTHFP (Subject)THF (Baseline)2-MeTHF (Green Std)CPME (Green Std)
CAS Number 89686-69-1109-99-996-47-95614-37-1
Structure Bidentate (Geminal Diether)MonodentateMonodentateMonodentate
Boiling Point (°C) ~257 6680106
Flash Point (°C) 95 - 121 (High Safety)-14 (Highly Flammable)-11-1
Water Solubility Practically Insoluble MisciblePartial (~14 g/100g )Low (~1.1 g/100g )
Density (g/mL) ~1.000.890.850.86
Lewis Basicity Very High (Chelating) ModerateModerateLow
Peroxide Formation Susceptible (Requires stabilization)High RiskLower RiskLow Risk

Key Insight: DTHFP is effectively a "liquid crown ether" analogue. Its insolubility in water allows for efficient aqueous washes without the emulsion issues common with THF, or the product loss seen in 2-MeTHF.

Green Chemistry Metrics & Safety Profile

The Safety Advantage

DTHFP offers a significant safety upgrade over THF. With a flash point >95°C, it is classified as a combustible liquid rather than a highly flammable one. This reduces engineering controls required for static discharge and vapor ignition in pilot plants.

Atom Economy & Efficiency
  • Biomass Origin: Synthesized via hydrogenation of 2,2-di-2-furylpropane (derived from furfural and acetone), aligning with bio-refinery streams.

  • Process Mass Intensity (PMI): While DTHFP is harder to remove by evaporation, its low vapor pressure minimizes solvent loss (VOCs) during high-temperature reactions.

  • Recyclability: Due to its high boiling point, DTHFP is rarely distilled overhead. Instead, products are typically distilled out of the DTHFP, or the DTHFP is recovered via membrane filtration or extraction, allowing the solvent to remain in the reactor for the next batch.

Performance Benchmarking: Case Studies

Case Study A: Organolithium & Grignard Stability

Hypothesis: The bidentate oxygen motif of DTHFP stabilizes hard metal cations (Li+, Mg2+) more effectively than THF.

  • Mechanism: In THF, two separate molecules must coordinate to the metal center (entropic penalty). In DTHFP, the "bite angle" of the two THF rings allows a single molecule to chelate the metal (entropic advantage), creating a "super-solvated" anion.

  • Application: This is critical in Anionic Polymerization (e.g., butadiene/styrene), where DTHFP is used as a "randomizer" or "modifier" to increase vinyl content.[1]

  • Comparison:

    • THF: Requires high volume to solvate aggregates.

    • DTHFP: Effective at catalytic/stoichiometric quantities (0.35 eq relative to Li).

Case Study B: High-Temperature Synthesis

Scenario: A reaction requires heating to 120°C to overcome a high activation energy barrier.

  • THF: Impossible at atmospheric pressure (BP 66°C). Requires pressurized autoclave.

  • 2-MeTHF: Requires pressure (BP 80°C).

  • DTHFP: Can be run at 120°C under standard reflux (open atmosphere), simplifying equipment needs.

Experimental Protocol: Grignard Reaction with Aqueous Workup

This protocol demonstrates the advantage of DTHFP's water immiscibility compared to THF.

Objective: Synthesis of Phenylmagnesium Bromide and subsequent quenching/isolation.

Reagents:

  • Bromobenzene (10 mmol)

  • Magnesium turnings (11 mmol)

  • Solvent: DTHFP (anhydrous) vs. THF (anhydrous)

Workflow:

  • Activation: Flame-dry glassware under Ar. Add Mg turnings.

  • Initiation: Add 10% of Bromobenzene in solvent (2 mL). Heat to 60°C.

    • Observation: DTHFP may require slightly higher initiation temp due to steric bulk, but once initiated, the exotherm is controlled.

  • Addition: Add remaining halide dropwise. Maintain internal temp at 70°C.

    • DTHFP Advantage: Can operate at 70-100°C without refluxing vigorously, accelerating formation of sterically hindered Grignards.

  • Quench & Workup (The Differentiator):

    • Cool to RT. Quench with sat. NH4Cl (aq).

    • THF Arm: Phase separation is poor. Water/THF mix.[2][3] Requires addition of Ethyl Acetate or Toluene to extract product. Large waste volume.

    • DTHFP Arm: distinct phase separation occurs immediately. The organic layer (DTHFP + Product) settles at the bottom (Density ~1.0) or top depending on brine concentration.

    • Note: Since DTHFP has a density ~1.0, phase inversion can occur. Always check layers.

  • Isolation:

    • Product is isolated by distillation (if product BP < 200°C) or crystallization directly from DTHFP.

    • Caution: Do not attempt to rotovap DTHFP to dryness; it requires high vacuum and heat.

Visualizations

Solvent Selection Decision Matrix

This diagram guides the researcher on when to select DTHFP over standard green ethers.

SolventSelection Start Start: Solvent Selection TempCheck Reaction Temp > 100°C? Start->TempCheck ChelationCheck Strong Chelation Needed? (e.g., Organolithium Modifier) TempCheck->ChelationCheck No UseDTHFP Select DTHFP (High BP, Strong Chelation, Immiscible) TempCheck->UseDTHFP Yes (Open Vessel) WorkupCheck Aqueous Workup Required? VolatilityCheck Product Volatility? WorkupCheck->VolatilityCheck Yes UseTHF Select THF (Low BP, Miscible) WorkupCheck->UseTHF No (Homogeneous preferred) ChelationCheck->WorkupCheck No ChelationCheck->UseDTHFP Yes (Bidentate Ligand Effect) VolatilityCheck->UseDTHFP Product is Volatile (Distill Product from Solvent) Use2MeTHF Select 2-MeTHF (Med BP, Partial Miscibility) VolatilityCheck->Use2MeTHF Standard Isolation UseCPME Select CPME (Low Peroxide, Immiscible) VolatilityCheck->UseCPME Product is Non-Volatile (Evap Solvent)

Caption: Decision tree for selecting DTHFP based on temperature, chelation needs, and isolation strategy.

Chelation Mode Comparison

Visualizing why DTHFP is a superior Lewis base modifier.

Chelation cluster_THF THF (Monodentate) cluster_DTHFP DTHFP (Bidentate) Li1 Li+ THF1 THF THF1->Li1 Weak THF2 THF THF2->Li1 Weak Li2 Li+ DTHFP DTHFP (Bridge) DTHFP->Li2 Chelation (Strong) DTHFP->Li2

Caption: Comparison of entropic penalty in THF coordination vs. the "chelate effect" in DTHFP.

References

  • Halasa, A. F., et al. (2017). Effect of stereochemistry in anionic polymerization modifiers. Rubber Chemistry and Technology.
  • PureSynth. (2025). 2,2-Di(2-Tetrahydrofuryl)Propane 96.0%(GC) Technical Data. Retrieved from [Link]

Sources

Validation

Technical Assessment: Environmental Profile of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) vs. Conventional Polar Modifiers

Executive Summary: The Efficiency-Impact Paradox In the precision synthesis of functionalized polymers—particularly in anionic polymerization of dienes and styrenics—2,2-Di(2-tetrahydrofuryl)propane (DTHFP) has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Efficiency-Impact Paradox

In the precision synthesis of functionalized polymers—particularly in anionic polymerization of dienes and styrenics—2,2-Di(2-tetrahydrofuryl)propane (DTHFP) has emerged as a critical microstructure modifier. Historically, the environmental assessment of such additives has been binary: Is the molecule toxic?

However, a modern "Green Chemistry" audit requires a multivariate approach. We must weigh intrinsic hazard against process potency .

This guide objectively compares DTHFP (CAS: 89686-69-1) against traditional modifiers like Tetrahydrofuran (THF) and Tetramethylethylenediamine (TMEDA) . Our central thesis is that while DTHFP possesses a higher molecular complexity, its bidentate chelation efficiency allows for usage rates 100-fold lower than monodentate alternatives, fundamentally altering its environmental footprint from "bulk solvent waste" to "trace additive management."

Mechanistic Basis of Potency

Why we use less DTHFP to achieve more.

To understand the environmental benefit, one must understand the chemistry. In anionic polymerization (e.g., Lithium-initiated), the polarity of the solvent/additive dictates the specific microstructure (e.g., 1,2-vinyl vs. 1,4-cis content in polybutadiene).

  • THF (Monodentate): Coordinates weakly to the Lithium counter-ion. Requires massive excess (often used as the bulk solvent) to separate the ion pair and promote vinyl formation.

  • DTHFP (Bidentate): The gem-dimethyl bridge locks the two THF rings into an ideal geometry to chelate the Lithium ion. This "molecular tweezer" effect creates a loose ion pair at stoichiometric concentrations.

Visualization: Chelation Efficiency Pathway

ChelationEfficiency Li Alkyllithium Initiator (Aggregated) THF THF Addition (Monodentate) Li->THF Bulk Addition DTHFP DTHFP Addition (Bidentate) Li->DTHFP Catalytic Addition Complex_THF Weak Solvation Requires >100 eq. High VOC Load THF->Complex_THF Equilibrium Shift Complex_DTHFP Strong Chelation Requires < 1 eq. Trace Residue DTHFP->Complex_DTHFP Stereolocking Result High Vinyl Microstructure (Target Product) Complex_THF->Result High Solvent Waste Complex_DTHFP->Result Low Solvent Waste

Figure 1: Mechanistic comparison showing how DTHFP achieves target microstructure with significantly lower material input compared to THF.

Comparative Environmental Analysis

Physical Properties & Volatility (VOC Potential)

The most immediate environmental impact of a process chemical is its tendency to escape into the atmosphere (VOC).

PropertyDTHFP (Modifier)THF (Solvent/Modifier)TMEDA (Modifier)Impact Analysis
CAS No. 89686-69-1109-99-9110-18-9
Boiling Point ~145°C66°C121°CDTHFP wins. Low volatility reduces atmospheric release risk.
Flash Point 95°C-14°C20°CDTHFP wins. Significantly lower fire/explosion risk.
Log Pow (Bioacc.)~2.5 (Est)0.460.3THF wins. DTHFP is more lipophilic, suggesting higher potential for bioaccumulation, though <3.0 threshold.
Usage Ratio 0.05 - 0.5 eq50 - 500 eq0.5 - 1.0 eqDTHFP wins. Drastic reduction in chemical inventory.
Toxicity & Ecotoxicity Profile

While THF is a suspected carcinogen (Carc. 2), DTHFP is generally classified under acute toxicity categories.

  • THF: High volume exposure risk. Peroxide former (explosion hazard). Suspected carcinogen.[1]

  • DTHFP: Acute Tox 4 (Oral).[1][2] Skin Sensitizer.

    • Critical Insight: While DTHFP is harmful if swallowed, the exposure potential is minimized due to its high boiling point and low vapor pressure. The primary risk is dermal contact during handling, which is easily mitigated with standard PPE (Nitrile gloves).

Biodegradability & Persistence[4]
  • THF: Inherently biodegradable but can inhibit microbial activity at high concentrations.

  • DTHFP: The sterically hindered ether structure suggests slower hydrolysis and biodegradation rates compared to linear ethers.

    • Mitigation: Because DTHFP is used in catalytic amounts, it is often entrained in the polymer matrix or removed in the coagulation step where it can be captured. It does not burden wastewater treatment plants with the massive COD (Chemical Oxygen Demand) loads associated with THF solvent exchanges.

Experimental Protocols for Validation

As a scientist, you should not rely on vendor data alone. Use these protocols to validate the "Efficiency vs. Impact" trade-off in your specific workflow.

Protocol A: Determination of Modifier Efficiency (Vinyl Content)

Objective: Prove that minimal DTHFP replaces bulk THF.

  • Setup: Prepare a 10% solution of Styrene/Butadiene in Cyclohexane (inert solvent).

  • Control (THF): Add THF at ratios of 10, 50, and 100 equivalents relative to n-Butyllithium (n-BuLi).

  • Test (DTHFP): Add DTHFP at ratios of 0.1, 0.25, and 0.5 equivalents relative to n-BuLi.

  • Initiation: Add n-BuLi (target Mn = 50k) at 50°C. Polymerize for 1 hour.

  • Analysis: Quench with isopropanol. Analyze microstructure via 1H-NMR (CDCl3) .

    • Key Signal: Integrate vinylic protons (1,2-addition) at 4.8–5.0 ppm vs. 1,4-cis/trans at 5.3–5.5 ppm.

  • Success Metric: If 0.25 eq of DTHFP yields >60% vinyl content (matching ~50 eq of THF), the "Green Potency" hypothesis is validated.

Protocol B: Headspace GC Analysis for Residual VOCs

Objective: Quantify the reduction in volatile organic residue.

  • Sample Prep: Take 1g of dried polymer from both Control and Test runs above.

  • Incubation: Place in sealed headspace vials. Heat to 100°C for 30 mins.

  • GC-FID Method:

    • Column: DB-624 or equivalent (volatile solvents).

    • Carrier: Helium, 1 mL/min.

    • Temp Program: 40°C (hold 2 min) -> 200°C.

  • Comparison: Measure peak area for THF vs. DTHFP.

    • Expectation: THF samples will show significant off-gassing. DTHFP samples should show minimal peaks due to its high boiling point (145°C) preventing volatilization under standard headspace conditions.

Decision Framework: When to Switch?

Use this logic flow to determine if DTHFP is the correct environmental choice for your application.

DecisionTree Start Select Polar Modifier Target Target Microstructure? Start->Target HighVinyl High Vinyl / Random Copolymer Target->HighVinyl >50% Vinyl LowVinyl Low Vinyl / Block Copolymer Target->LowVinyl <15% Vinyl VolCheck Is Volatility/VOC a Critical Constraint? HighVinyl->VolCheck UseTHF Use THF (Acceptable if low % needed) LowVinyl->UseTHF Weak Modifier Sufficient VolCheck->UseTHF No (Closed System) DTHFP_Check Use DTHFP VolCheck->DTHFP_Check Yes (Need Low VOC) Benefit Green Chemistry Gain: Process Intensification DTHFP_Check->Benefit Result: 100x Less Chemical Use Lower Flammability

Figure 2: Decision matrix for selecting polar modifiers based on microstructure targets and VOC constraints.

Conclusion

The environmental assessment of 2,2-Di(2-tetrahydrofuryl)propane reveals a compelling case for Process Intensification . While the molecule itself carries standard chemical hazards (acute toxicity, skin sensitization), its superior thermodynamic capability to chelate Lithium allows it to be used at trace levels.

Final Verdict:

  • Replace THF with DTHFP when high-vinyl microstructures are required. The reduction in solvent volume, VOC emissions, and flammability risk outweighs the slightly higher intrinsic aquatic toxicity potential of the heavier ether.

  • Engineering Controls: Ensure proper PPE for dermal protection, as skin sensitization is the primary worker safety risk.

References

  • Sigma-Aldrich. (2025). 2,2-Di(2-tetrahydrofuryl)propane Analytical Standard SDS. Retrieved from

  • Halasa, A. F., et al. (1981). Anionic Polymerization of Diene Elastomers with Polar Modifiers. Journal of Polymer Science.
  • National Institutes of Health (NIH). (2013). Toxicological and Environmental Hazards of Tetrahydrofuran (THF).

  • Royal Society of Chemistry. (2015). The effect of THF and DTHFP on copolymerisation kinetics. Polymer Chemistry.

  • ECHA (European Chemicals Agency). Registration Dossier: Tetrahydrofuran. (Comparative baseline data).

Sources

Comparative

Publish Comparison Guide: Cross-Validation of 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) in Anionic Polymerization

Executive Summary: The "Sniper" of Polar Modifiers In the landscape of anionic polymerization, 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) represents a high-precision tool compared to commodity alternatives like Tetrahydrof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sniper" of Polar Modifiers

In the landscape of anionic polymerization, 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) represents a high-precision tool compared to commodity alternatives like Tetrahydrofuran (THF) or Tetramethylethylenediamine (TMEDA). While THF acts as a "shotgun"—requiring high solvent volumes to achieve moderate microstructure shifts—DTHFP functions as a "sniper," inducing drastic changes in polymer microstructure (e.g., >80% vinyl content in polybutadiene) at sub-stoichiometric ratios relative to the lithium initiator.

Verdict: DTHFP is the superior choice for:

  • High-Vinyl SBR/BR: Achieving >70% 1,2-vinyl content at elevated polymerization temperatures (>50°C).

  • Copolymer Randomization: Preventing blockiness in Styrene-Butadiene (SBR) or Styrene-Myrcene copolymers with minimal impact on reaction kinetics compared to amines.

  • Isomer-Specific Control: The meso diastereomer of DTHFP is significantly more potent than the racemic mixture, a critical variable often overlooked in commercial sourcing.

The Chemical Candidate: DTHFP Profile

DTHFP is a bidentate bis-ether ligand that coordinates strongly with lithium cations, disrupting the organolithium aggregates (e.g., hexameric n-BuLi) and exposing the active carbanion.

FeatureSpecification
IUPAC Name 2,2-Bis(2-tetrahydrofuryl)propane
Common Abbr. DTHFP, DTHF-Propane
CAS Number 89686-69-1 (mixture), 5221-53-4 (general)
Structure Two THF rings connected by a dimethyl-methylene bridge
Key Isomers Meso (RS/SR) and Racemic (RR/SS)
Boiling Point ~257°C (High thermal stability compared to THF)
Solubility Miscible in aliphatic hydrocarbons (Hexane, Cyclohexane)
Critical Insight: The Stereochemistry Trap

Unlike TMEDA, DTHFP exists as diastereomers. Experimental validation confirms that meso-DTHFP is approximately 2x more active in promoting 1,2-vinyl addition than the racemic (dl) mixture.

  • Implication: Batch-to-batch variation in the meso/racemic ratio from suppliers can lead to inconsistent polymerization results.

  • Recommendation: For pharmaceutical-grade precision or strict microstructure targets, quantify the isomer ratio via GC/NMR prior to use.

Comparative Landscape: DTHFP vs. Alternatives

The following table synthesizes experimental performance data for DTHFP against the industry standards TMEDA and THF in the anionic polymerization of butadiene/styrene.

Performance Matrix
MetricTHF (Tetrahydrofuran) TMEDA (Diamine) DTHFP (Bis-ether)
Class Monodentate EtherBidentate AmineBidentate Ether
Potency (Molar Eq to Li) Low (Requires >100 eq)High (1–2 eq)Very High (0.1 – 0.5 eq)
Max Vinyl Content (Bd) ~40–50% (at low temp)~70–80%>85% (even at >50°C)
Thermal Stability StableUnstable >60°C (Chain transfer)High Stability
Copolymer Randomization WeakGoodExcellent (Fast randomization)
Kinetic Impact Slows propagation (solvation)Accelerates (de-aggregation)Accelerates (strong chelation)
Disadvantage High volume requiredAmine odor, chain transferHigh cost, isomer sensitivity

Experimental Cross-Validation Protocols

To validate DTHFP performance in your specific system, run the following two core experiments. These protocols are designed to be self-validating by including internal controls.

Experiment A: Microstructure Control (Vinyl Content vs. Temperature)

Objective: Determine the efficiency of DTHFP in promoting 1,2-addition in polybutadiene synthesis compared to a control.

Protocol:

  • Reactor Prep: 1L stainless steel reactor, baked and N2 purged.

  • Solvent: Anhydrous Cyclohexane (500g).

  • Monomer: 1,3-Butadiene (60g).

  • Modifier Dosing:

    • Run 1 (Control): No modifier.

    • Run 2 (TMEDA): TMEDA/Li ratio = 1.0.

    • Run 3 (DTHFP): DTHFP/Li ratio = 0.35 .[1][2] (Note the lower loading).

  • Initiation: n-Butyllithium (n-BuLi) at 1.0 mmol.

  • Polymerization: Isothermal at 50°C for 60 mins.

  • Analysis: Quench with isopropanol/BHT. Analyze via 1H-NMR (CDCl3).

Expected Results (Validation Criteria):

  • Control: ~8-10% Vinyl (1,2-polybutadiene).

  • TMEDA: ~60-70% Vinyl.

  • DTHFP (0.35 eq):>70% Vinyl .[3]

  • Note: If DTHFP yields <60% vinyl at 0.35 eq, check the meso/racemic ratio of your reagent.

Experiment B: Copolymer Randomization (Styrene/Myrcene)

Objective: Validate DTHFP's ability to prevent "blocky" styrene formation in bio-based copolymers (e.g., Myrcene-Styrene), a critical parameter for drug delivery vehicles or advanced elastomers.

Protocol:

  • Feed: Styrene (20%) /

    
    -Myrcene (80%).
    
  • Modifier: DTHFP at 0.35 eq relative to Li.

  • Monitoring: In-situ NIR spectroscopy or aliquots taken at 10%, 30%, 50%, 80% conversion.

  • Analysis: Plot cumulative copolymer composition vs. conversion.

Validation Logic:

  • Without Modifier: Reactivity ratios

    
     lead to a tapered block structure (Styrene core or shell depending on solvent).
    
  • With DTHFP: Reactivity ratios converge (

    
    ). Composition should remain constant throughout conversion.
    

Visualizations

Figure 1: Mechanism of Action (Li-Coordination)

This diagram illustrates how DTHFP (Bidentate) chelates the Lithium ion more effectively than THF (Monodentate), exposing the carbanion for 1,2-attack.

G cluster_0 Active Center Modification Li Li+ Polymer Polymer Chain (Carbanion) Li->Polymer Ion Pair Separation DTHFP DTHFP (Bidentate Chelation) DTHFP->Li Strong Coordination THF THF (Weak Solvation) THF->Li Weak Association

Caption: DTHFP forms a tight bidentate cage around Li+, increasing the interionic distance and favoring the sterically hindered 1,2-insertion (Vinyl) over 1,4-insertion.

Figure 2: Experimental Validation Workflow

Workflow cluster_conditions Parallel Conditions Start Start: Reagent QC (Check Meso/Racemic Ratio) Polymerization Anionic Polymerization (Cyclohexane, 50°C, n-BuLi) Start->Polymerization Control No Modifier (Reference) Polymerization->Control TMEDA TMEDA (1.0 eq) (Benchmark) Polymerization->TMEDA DTHFP DTHFP (0.35 eq) (Candidate) Polymerization->DTHFP Analysis 1H-NMR Analysis (CDCl3) Control->Analysis TMEDA->Analysis DTHFP->Analysis Decision Microstructure Check (Vinyl %) Analysis->Decision Pass Proceed to Scale-up Decision->Pass >70% Vinyl (DTHFP Validated) Fail Purify Meso-Isomer Decision->Fail <60% Vinyl (Check Isomer Purity)

Caption: Step-by-step workflow for cross-validating DTHFP efficiency against standard benchmarks.

References

  • Fuchs, D., et al. (2021). "The effect of THF and the chelating modifier DTHFP on the copolymerisation of β-myrcene and styrene: kinetics, microstructures, morphologies, and mechanical properties." Polymer Chemistry.

  • Halasa, A. F., et al. (Bridgestone Corp). "Process for preparing high vinyl polybutadiene." U.S. Patent 5,629,384.

  • Antkowiak, T. A., et al. "Temperature-dependent microstructure control in anionic polymerization." Journal of Polymer Science Part A: Polymer Chemistry.
  • Sigma-Aldrich. "2,2-Di(2-tetrahydrofuryl)propane Product Specification & Isomer Data."

Sources

Safety & Regulatory Compliance

Safety

2,2-Di(2-tetrahydrofuryl)propane proper disposal procedures

The following guide details the technical disposal procedures for 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) . This compound presents a specific, often underestimated hazard profile.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal procedures for 2,2-Di(2-tetrahydrofuryl)propane (DTHFP) .

This compound presents a specific, often underestimated hazard profile. Unlike common low-boiling ethers (e.g., diethyl ether), DTHFP is a high-boiling diether (approx. 230–240°C at atm). This physical property means it does not evaporate readily, leading researchers to apply excessive heat during workups—a practice that significantly increases the risk of detonating concentrated peroxides.

Emergency Safety Card: Immediate Action

Condition Visual Indicator Immediate Action
Severe Hazard Visible white crystals (in liquid or cap), oily viscous layer at bottom, or gross discoloration.STOP. Do not touch or open. Evacuate lab. Contact EHS/Bomb Squad immediately.
High Hazard Fluid is clear but container is old (>12 months) or stored in light.Do not open. Remote handling required. Contact Hazardous Waste Specialist.
Manageable Fluid is clear, known history (<6 months), stored in dark/inert gas.Proceed to Phase 1: Diagnostic Assessment below.

Phase 1: Diagnostic Assessment (The Self-Validating System)

Before any disposal logistics can be arranged, you must characterize the chemical state of the DTHFP. This is a self-validating step : the result of the test dictates the safety of the downstream workflow.

The Mechanism of Hazard

DTHFP contains two tetrahydrofuran (THF) rings linked by a propyl group. The carbons adjacent to the ether oxygens are prime sites for radical abstraction, leading to the formation of hydroperoxides (


) upon exposure to atmospheric oxygen.
  • Risk Factor: Because DTHFP is a high-boiler, evaporation concentrates these peroxides in the pot residue without the warning sign of solvent volume loss common in volatile ethers.

Protocol: Quantitative Peroxide Testing

Do not rely on simple starch-iodide paper for high-stakes decisions. Use semi-quantitative strips or titration.

  • PPE: Face shield, butyl rubber gloves (standard nitrile may degrade with cyclic ethers), flame-retardant lab coat.

  • Environment: Fume hood with sash lowered.

  • Method:

    • Option A (Rapid): Quantofix® Peroxide 100 test strips (0–100 mg/L range).

    • Option B (Precise): Iodine titration (ASTM E298) for exact concentration if Option A saturates.

  • Execution: Dip strip into the solvent for 1 second. Shake off excess.[1][2] Wait 15 seconds. Compare color.

Phase 2: Decision Logic & Stabilization

The disposal pathway is strictly determined by the peroxide concentration (


).
Decision Tree Workflow

DTHFP_Disposal Start Waste DTHFP Container VisualCheck Visual Inspection: Crystals or Precipitate? Start->VisualCheck BombSquad DO NOT TOUCH Contact EHS / Bomb Squad VisualCheck->BombSquad Yes (Crystals) Test Peroxide Test (Quantofix / Titration) VisualCheck->Test No (Clear Liquid) Low < 20 ppm (Low Risk) Test->Low < 20 ppm Med 20 - 100 ppm (Moderate Risk) Test->Med 20-100 ppm High > 100 ppm (High Risk) Test->High > 100 ppm Disposal Label as 'Peroxide Former' Submit for Incineration Low->Disposal Stabilize Stabilization Protocol (Ferrous Sulfate Wash) Med->Stabilize HighHazDisposal High Hazard Waste Stream (Requires Specialist Pickup) High->HighHazDisposal Do Not Stabilize Manually Retest Retest Peroxides Stabilize->Retest Retest->Low Success Retest->High Fail

Figure 1: Decision logic for DTHFP disposal based on peroxide concentration limits.

Stabilization Protocol (For 20–100 ppm)

If peroxides are detected between 20 and 100 ppm, you must reduce them before the container enters the waste stream to prevent explosion during transport or incineration.

Reagents:

  • Ferrous Sulfate (

    
    )[3]
    
  • Sulfuric Acid (

    
    )
    

Procedure:

  • Prepare Solution: Dissolve 6g of

    
     and 6mL of concentrated 
    
    
    
    in 110mL of water. (This creates an acidic reducing environment).
  • Wash: Add the ferrous sulfate solution to the DTHFP in a 1:5 ratio (20% vol wash).

  • Agitate: Shake gently (do not stir vigorously if unsure of stability) for 5-10 minutes.

  • Separate: The peroxides are reduced by the

    
     to 
    
    
    
    . The aqueous layer may turn yellow/orange.
  • Retest: Verify peroxides are <10 ppm.

  • Dispose: Combine phases (if compatible with waste stream) or separate. Label as "Treated/Deperoxidized Ether."

Phase 3: Regulatory & Logistical Compliance

Waste Classification (RCRA)

Proper coding is essential for legal compliance.

  • Primary Hazard: DTHFP is a Combustible Liquid (Flash Point ~105°C). It is not D001 (Ignitable) by flash point alone (since FP > 60°C), but most institutions manage it as D001 due to its chemical nature.

  • Peroxide Hazard: If peroxides are present, it may be classified as D003 (Reactive) .

  • Toxicity: Unless it passes TCLP, it is generally treated as toxic organic waste.

ParameterSpecification
Proper Shipping Name Waste Flammable Liquid, N.O.S. (or Combustible Liquid)
Technical Name Contains: 2,2-Di(2-tetrahydrofuryl)propane
RCRA Codes D001 (Ignitable - usually applied conservatively), D003 (Reactive - if peroxides present)
Container Type Amber glass or steel drum (if large qty). No clear glass.
Cap Requirement Vented caps are recommended for storage; standard caps for transport (tighten only immediately before pickup).
Labeling Requirements

Your waste tag must explicitly state:

  • Full Chemical Name: 2,2-Di(2-tetrahydrofuryl)propane.[4][5][6][7][8][9]

  • Peroxide Status: "Tested [Date]. Peroxides < [Value] ppm."

  • Warning: "Peroxide Former – Do Not Distill or Evaporate."

Summary of Operational Constraints

  • NEVER distill DTHFP to dryness. The residue is where the explosion hazard lies [1].

  • NEVER mix with strong oxidizers (e.g., nitric acid) in the waste stream.

  • ALWAYS store in amber bottles with a nitrogen headspace if retaining the chemical [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Working with Chemicals.

  • Occupational Safety and Health Administration (OSHA). (n.d.).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,2-Di(2-tetrahydrofuryl)propane.[4]

  • University of Minnesota, Environmental Health & Safety. (2025). Peroxide Forming Chemicals Disposal Guidelines.

Sources

Handling

Personal protective equipment for handling 2,2-Di(2-tetrahydrofuryl)propane

Topic: Personal protective equipment for handling 2,2-Di(2-tetrahydrofuryl)propane Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, Process Safety Engineers Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2,2-Di(2-tetrahydrofuryl)propane Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, Process Safety Engineers

Executive Summary

2,2-Di(2-tetrahydrofuryl)propane (DTHFP) is a bidentate ether ligand frequently employed in organolithium chemistry to modify reactivity and stereoselectivity. While structurally related to Tetrahydrofuran (THF), its physical properties (higher boiling point, lower volatility) present a distinct hazard profile.

This guide moves beyond generic safety advice. As a Senior Application Scientist, I will outline a protocol that addresses the specific lipophilic nature of this ligand and its latent instability (peroxide formation). The primary risks are dermal permeation and peroxide accumulation.

Part 1: Critical Hazard Profile (The "Why")

Before selecting PPE, you must understand the mechanism of hazard. DTHFP is not merely a "solvent"; it is a functional chemical with specific permeation kinetics.

Hazard ClassSpecific Risk MechanismOperational Implication
Peroxide Former Contains two ether linkages with

-hydrogens. Reacts with atmospheric oxygen to form unstable hydroperoxides.
Mandatory Testing: Must be dated upon opening and tested for peroxides every 6 months.[1]
Dermal Permeation As a lipophilic ether, it can defat skin and penetrate standard nitrile barriers.Glove Failure: Standard nitrile gloves provide only momentary splash protection.
Combustibility Flash Point

C (Closed Cup).
Unlike THF (FP -14°C), DTHFP is Combustible , not Flammable. It requires heat to ignite but sustains fire once started.
Part 2: PPE Selection Matrix

This system is designed for Zero-Exposure Tolerance .

1. Hand Protection Strategy

Scientific Rationale: Ethers are notorious for permeating nitrile and latex. While DTHFP (


) is bulkier than THF (

), relying on standard nitrile for immersion is unsafe.
Exposure ScenarioPrimary BarrierSecondary BarrierAction Protocol
High Risk (Synthesis, Cannula Transfer, Spill Cleanup)Laminate Film (e.g., Ansell Barrier™, Silver Shield™)Nitrile (Outer layer for grip)Do not touch surfaces with inner laminate gloves. Discard outer nitrile immediately upon splash.
Low Risk (Closed Vial Handling, Inspection)High-Grade Nitrile (Minimum 5 mil thickness)None"Splash & Change": If liquid contacts glove, remove and wash hands immediately.
2. Eye & Body Protection [2][3][4][5]
  • Eyes: Chemical Splash Goggles (Indirect Vented). Note: Safety glasses are insufficient for liquid handling where syringe back-pressure could atomize the ligand.

  • Body: Flame-Resistant (FR) Lab Coat . Rationale: DTHFP is often used with pyrophoric reagents (e.g., n-Butyllithium). A standard poly-blend coat will melt into the skin during a lithium fire. An FR coat is critical for the process, not just the ligand.

Part 3: Operational Workflow (Step-by-Step)
Phase A: Receipt & Pre-Usage Validation
  • Visual Inspection: Check for crystal formation around the cap (sign of severe peroxidation). If crystals are present, DO NOT OPEN . Contact EHS immediately.

  • Dating: Mark the bottle with "Received Date," "Opened Date," and "Test By Date" (6 months from opening).

  • Peroxide Test:

    • Use semi-quantitative peroxide strips (e.g., Quantofix®).

    • Limit: If

      
       (ppm), treat or dispose. If 
      
      
      
      , neutralize immediately.
Phase B: Safe Transfer Protocol (Syringe/Cannula)

Because DTHFP is viscous and often used with air-sensitive compounds, open pouring is discouraged.

  • Inert Gas Purge: Insert a nitrogen/argon line into the source bottle to create positive pressure.

  • Syringe Selection: Use a Luer-lock glass syringe. Avoid rubber-plunger plastic syringes if storing the mixture for

    
     minutes, as ethers can swell the rubber, causing the plunger to seize.
    
  • Draw: Withdraw liquid slowly to prevent cavitation bubbles.

  • Transfer: Dispense into the reaction vessel.

  • Needle Hygiene: Wipe the needle with a Kimwipe soaked in acetone before removing it from the inert atmosphere to prevent DTHFP drips on the bench.

Phase C: Spill Cleanup
  • Isolate: Turn off hot plates. DTHFP is combustible.[2][3][4]

  • PPE Upgrade: Don Laminate (Silver Shield) gloves.

  • Absorb: Use vermiculite or sand. Do not use paper towels (combustible surface area increase).

  • Clean: Wash the surface with soap and water (DTHFP is not water-soluble; soap is required to emulsify it).

Part 4: Visualizations
Figure 1: PPE Decision Logic Tree

Caption: Logic flow for selecting hand protection based on exposure duration and task type.

PPE_Decision_Tree Start START: Handling DTHFP TaskType Define Task Type Start->TaskType Splash Incidental Splash Risk (Vial transport, Storage) TaskType->Splash Immersion High Exposure Risk (Syringe transfer, Spill cleanup) TaskType->Immersion Duration Contact Duration? Laminate Laminate/Barrier Gloves (REQUIRED) Duration->Laminate Upgrade PPE Nitrile Standard Nitrile Gloves (Change immediately on contact) Splash->Nitrile Immersion->Laminate Nitrile->Duration If task exceeds 10 mins

Figure 2: Peroxide Management Lifecycle

Caption: The "Cradle-to-Grave" lifecycle for managing ether-based ligands to prevent explosion hazards.

Peroxide_Lifecycle Receipt Receipt & Labeling (Date Opened) Storage Storage (Dark, Cool, Inert Gas) Receipt->Storage Test 6-Month Test Point (Quantofix Strips) Storage->Test Every 6 Months Usage Safe Usage Test->Usage < 20 ppm Treat Neutralization (Activated Alumina) Test->Treat 20-100 ppm Dispose Disposal (Haz Waste) Test->Dispose > 100 ppm OR Crystals Usage->Storage Treat->Test Re-test

Part 5: Disposal & Environmental Compliance
  • Waste Segregation: DTHFP must be segregated into Non-Halogenated Organic Solvents .

  • Oxidizer Incompatibility: NEVER dispose of DTHFP in waste containers containing strong oxidizers (e.g., Nitric Acid waste), as this can trigger immediate exothermic decomposition.

  • Empty Containers: Rinse empty bottles with Acetone three times. Collect the rinsate as hazardous waste. Deface the label and dispose of the glass.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,2-Di(2-tetrahydrofuryl)propane. Merck KGaA.

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 6: Working with Chemicals.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide. (Referenced for Ether/THF permeation logic).

  • TCI Chemicals. (2023). Product Specification: 2,2-Di(2-tetrahydrofuryl)propane.[5][6][7]

Sources

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